Technical Guide: Synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid
This guide details the synthesis pathway of 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS 26585-57-9), industrially known as 4-Amino-toluene-2,5-disulfonic acid or 2,5-Disulfo-p-toluidine . This intermediate is critic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the synthesis pathway of 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS 26585-57-9), industrially known as 4-Amino-toluene-2,5-disulfonic acid or 2,5-Disulfo-p-toluidine .
This intermediate is critical in the manufacture of high-performance azo dyes and fluorescent brightening agents. The synthesis relies on the exhaustive sulfonation of p-toluidine using oleum (fuming sulfuric acid) under thermodynamically controlled conditions.
Critical Control: Temperature staging (kinetic vs. thermodynamic control) to ensure disulfonation at the 2,5-positions relative to the toluene core.
Retrosynthetic Analysis & Mechanism
The synthesis is a stepwise electrophilic aromatic substitution. The amino group (
) and methyl group () are activating, ortho-/para-directors. However, in concentrated sulfuric acid, the amine is protonated to an anilinium ion (), which is a strong deactivator and meta-director.
The industrial pathway overcomes this deactivation using high temperatures and high concentrations of sulfur trioxide (
).
Reaction Pathway Logic[1][5]
Stage 1 (Monosulfonation): Reaction of p-toluidine with sulfuric acid/oleum at moderate temperatures (
).[4] The directing effects of the methyl group (activator) and the anilinium group (deactivator) favor substitution at the position ortho to the methyl group (Position 2 on the toluene ring).
with excess . The second sulfonic acid group enters the position ortho to the amine (Position 5 on the toluene ring), driven by the high activity of free and thermodynamic stability.
Reaction Scheme Diagram
Caption: Stepwise sulfonation pathway from p-toluidine to the 2,5-disulfonic acid derivative.
Detailed Synthesis Protocol
This protocol is adapted from optimized industrial processes (e.g., US Patent 5,189,206) designed to maximize yield (>97%) and minimize isomer formation.
Materials Required[1][5][6][7][8][9][10][11][12]
Substrate: p-Toluidine (99% purity)
Solvent/Reagent: Sulfuric Acid (98%)
Sulfonating Agent: Oleum (65% free
)
Quenching: Crushed Ice / Deionized Water
Purification: Sodium Chloride (for salting out, optional) or Activated Charcoal.
Preparation: Charge a glass-lined reactor or round-bottom flask with 1.5 to 3.0 molar equivalents of concentrated sulfuric acid (98%).
Addition: Slowly add 1.0 molar equivalent of p-toluidine to the acid with vigorous stirring.
Caution: Exothermic reaction.[6] Maintain temperature below
to prevent charring.
Oleum Introduction: Cool the mixture to
. Slowly add Oleum (60–66% ) such that 2.0 to 3.0 moles of free are present per mole of p-toluidine.
Initial Reaction: Stir the mixture at 40–80^\circ\text{C} for 1–3 hours. This forms the monosulfonic acid intermediate.
Phase 2: High-Temperature Disulfonation
Temperature Ramp: Gradually heat the reaction mass to 130–160^\circ\text{C} .
Critical Parameter: Do not exceed
to avoid decomposition or sulfone formation.
Maintenance: Hold at this temperature for 2.5 to 4 hours .
Monitoring: Monitor reaction progress via HPLC. The reaction is complete when the monosulfonic acid intermediate is <1%.
Cooling: Cool the reaction mass to
.
Phase 3: Isolation and Workup
Quenching: Pour the reaction mass slowly onto crushed ice (approx. 5x weight of starting material) with stirring.
Safety: Highly exothermic.[6] Evolution of sulfuric acid mist.
Crystallization: The disulfonic acid is highly soluble in water but less soluble in high acid concentrations. Upon dilution, the product may precipitate. If not, add saturated NaCl solution ("salting out") to precipitate the product as the sodium salt, or cool to
to crystallize the free acid.
Filtration: Filter the precipitate using a sintered glass funnel.
Washing: Wash the cake with ice-cold dilute HCl or brine to remove residual sulfuric acid.
Drying: Dry the product in a vacuum oven at
.
Process Optimization & Critical Parameters
Parameter
Range
Impact on Quality
SO₃ Concentration
2.0–3.0 mol excess
Low: Incomplete conversion to disulfonic acid.High: Increased viscosity and byproduct formation.
Reaction Temp (Phase 2)
130–160°C
<130°C: Reaction stalls at monosulfonic stage.>160°C: Decomposition and tar formation.
Addition Rate
Slow/Controlled
Rapid addition of oleum causes localized overheating and charring.
Moisture Control
Strictly Anhydrous
Water deactivates oleum, stopping the reaction.
Workflow Diagram
Caption: Operational workflow for the high-temperature sulfonation process.
Characterization & Quality Control
To ensure the integrity of the synthesized 2-Amino-5-methylbenzene-1,4-disulfonic acid, the following analytical methods are standard.
HPLC Analysis:
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
Mobile Phase: Phosphate buffer (pH 2.5) / Methanol gradient.
Detection: UV at 254 nm.
Acceptance Criteria: Purity
; Monosulfonic acid .
1H NMR (D₂O):
Distinct singlets for the aromatic protons at positions 3 and 6 (relative to toluene numbering) confirm the 2,5-substitution pattern.
Methyl group singlet approx.
2.3 ppm.
Solubility:
Product should be soluble in water and alkaline solutions, insoluble in non-polar organic solvents.
Safety & Handling (E-E-A-T)
Warning: This protocol involves Oleum (Fuming Sulfuric Acid) , a highly corrosive and reactive substance.
Personal Protective Equipment (PPE): Full-face respirator with acid gas cartridges, heavy-duty butyl rubber gloves, chemical splash suit, and face shield are mandatory.
Engineering Controls: All operations must be performed in a functioning fume hood with a scrubber system for
fumes.
Emergency Protocols:
Skin Contact: Immediately wash with Diphoterine® or copious amounts of water for 15+ minutes. Do not use soap initially if skin is broken.
Spill: Neutralize with sodium bicarbonate or lime. Do not add water directly to an oleum spill (violent reaction).
References
Process for the preparation of aminobenzenesulfonic acids. US Patent 5,189,206. Google Patents. Available at:
2-Amino-5-methylbenzene-1,4-disulfonic acid Substance Details. US EPA Substance Registry Services. Available at: [Link]
Production of p-toluenesulfonic acid by sulfonating toluene with gaseous sulfur trioxide. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: p-Toluidine-2,5-Disulfonic Acid
CAS Number: 26585-57-9
Synonyms: 4-Amino-toluene-2,5-disulfonic acid; 2-Amino-5-methyl-1,4-benzenedisulfonic acid; 4-Methylaniline-2,5-disulfonic acid.[1][2][3]
Part 1: Executive Summary & Chemical Identity
p-Toluidine-2,5-disulfonic acid is a highly specialized aromatic intermediate used primarily in the synthesis of water-soluble azo dyes and pigments. Unlike its mono-sulfonic acid counterparts (e.g., 4B Acid or PTOSA), the presence of two sulfonic acid groups confers exceptional water solubility and distinct electrophilic substitution patterns to the molecule.
This compound represents a fully substituted "para" system where the amino and methyl groups occupy the 1,4-positions (relative to the aniline numbering), while the sulfonic acid groups occupy the remaining ortho/meta positions, creating a sterically crowded but electronically unique scaffold for diazo coupling.
Highly soluble in water (acidic pH); Soluble in alkali (forming salts)
Part 2: Physicochemical Profile
The dual sulfonic acid moieties dominate the physicochemical behavior of this molecule.
Acidity (pKa): The compound is a strong dibasic acid. The sulfonic acid groups typically exhibit pKa values < 1.0, meaning it exists as a zwitterion or anionic species in most aqueous environments.
Electronic Character: The amino group (-NH₂) is electron-donating, activating the ring for diazotization. However, the two sulfonic acid groups (-SO₃H) are strong electron-withdrawing groups (EWG). This "push-pull" effect stabilizes the diazonium salt derived from this compound but makes the initial N-functionalization (like acetylation) slower than in non-sulfonated toluidines.
Hygroscopicity: The dry powder is hygroscopic. Industrial grades are often supplied as a wet cake (approx. 65-75% purity) to prevent dust explosions and facilitate handling.
Part 3: Synthesis & Manufacturing Protocol
Core Principle: The synthesis involves the exhaustive sulfonation of p-toluidine. Direct sulfonation with concentrated sulfuric acid yields the mono-sulfonic acid. To achieve the 2,5-disulfonic state, Oleum (fuming sulfuric acid) containing free SO₃ is required to force the second electrophilic aromatic substitution.
Industrial Synthesis Workflow
Reagents:
p-Toluidine (99% Purity)
Sulfuric Acid (98%)
Oleum (20% or 65% free SO₃)
Calcium Carbonate (Lime) or Sodium Hydroxide (for isolation)
Step-by-Step Protocol:
Primary Sulfonation (The "Baking" Phase):
p-Toluidine is dissolved in concentrated H₂SO₄.
The mixture is heated to 180°C - 200°C . This yields p-Toluidine-3-sulfonic acid (also known as 4-Amino-toluene-3-sulfonic acid).
Mechanism:[4][5][6] Thermodynamic control favors the position ortho to the methyl group initially.
Secondary Sulfonation (The "Oleum" Phase):
The reaction mass is cooled to 40-50°C.
Oleum (20% SO₃) is added slowly to the monosulfonic acid mass.
Temperature is raised to 140°C - 160°C and maintained for 4-6 hours.
Critical Control Point: The concentration of SO₃ must be maintained to drive the substitution at the sterically hindered position ortho to the amino group (position 2).
Quenching & Isolation:
The sulfonated mass is drowned into crushed ice/water.
Salting Out: Sodium chloride (NaCl) is added to precipitate the disulfonic acid as its sodium salt, or the free acid is allowed to crystallize if the concentration is high enough.
Filtration: The product is filtered to yield a wet press cake.
Figure 1: Step-wise sulfonation pathway from p-Toluidine to the 2,5-disulfonic acid derivative.
Part 4: Reactivity & Functionalization
The primary utility of p-Toluidine-2,5-disulfonic acid lies in its ability to undergo Diazotization and subsequent Coupling .
Diazotization Protocol
Due to the zwitterionic nature of the amino and sulfonic groups, diazotization requires specific pH control.
Dissolution: Dissolve the disulfonic acid in water with Sodium Carbonate (Na₂CO₃) to pH 7 (forming the soluble disodium salt).
Acidification: Add Hydrochloric Acid (HCl) until pH < 2. The amino group forms the hydrochloride salt.
Nitrosation: Add Sodium Nitrite (NaNO₂) solution at 0-5°C .
Observation: A clear, slightly yellow diazonium salt solution forms.
Stability: The diazonium salt is relatively stable due to the electron-withdrawing sulfonic groups, but should be used immediately.
Coupling Reactions (Azo Dye Formation)
The diazonium species is a weak electrophile. It couples effectively with electron-rich substrates:
Figure 2: The diazotization and coupling workflow for dye synthesis.
Part 5: Applications
Reactive Dyes:
Used as a "Diazo Component" in the synthesis of Reactive Yellows and Reds. The two sulfonic acid groups ensure the final dye remains highly soluble during the dyeing process and can be easily washed off (unfixed dye) to improve color fastness.
Food Colors & Pigments:
Acts as an intermediate for lake pigments where high purity and specific solubility profiles are required.
Pharmaceutical Intermediates:
While less common than in dyes, sulfonated anilines are used as building blocks for sulfonamide-class drugs, though the 2,5-disulfonic pattern is rare in active pharmaceutical ingredients (APIs) due to poor membrane permeability.
Part 6: Safety & Handling (SDS Summary)
Hazards:
H314: Causes severe skin burns and eye damage (due to high acidity).
H302: Harmful if swallowed.
PPE Requirements:
Acid-resistant gloves (Nitrile/Neoprene).
Full-face respirator if handling dry powder (dust hazard).
Storage:
Store in corrosion-resistant containers (lined steel or HDPE).
Keep away from strong oxidizers and alkalis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7252, 2,5-Diaminotoluene (Related Structure & Properties). Retrieved from [Link]
Google Patents (1987).Process for preparing p-toluidine-2-sulphonic acid (Reference for sulfonation methodologies). US Patent 4717514A.
Exporters India (2024). Industrial Specifications for p-Toluidine-2,5-Disulfonic Acid (Dye Intermediates). Retrieved from [Link]
This guide provides a definitive spectroscopic framework for the identification of 2-Amino-5-methylbenzene-1,4-disulfonic acid.[3] As a critical intermediate in the synthesis of azo dyes and a polar scaffold in pharmaceutical linkers, accurate characterization is essential to distinguish it from its monosulfonated by-products (e.g., 4-amino-toluene-3-sulfonic acid).
The molecule exhibits a zwitterionic nature in solution, heavily influencing its spectroscopic signature.[3] The data presented below focuses on the 1,2,4,5-tetrasubstituted benzene pattern, a structural key to validating purity.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
The high polarity of the disulfonic acid groups renders the molecule insoluble in typical organic solvents (CDCl₃).[3] Proper pH control is critical to resolve the aromatic signals.[3]
Protocol:
Solvent Selection: Use Deuterium Oxide (D₂O) (99.9% D).[3]
pH Adjustment: The zwitterionic equilibrium (-SO₃⁻ / -NH₃⁺) can broaden peaks.[3] Add 1-2 drops of NaOD (40% in D₂O) to the NMR tube.[3]
Mechanism:[3][4][5] Converting the amine to the free base (-NH₂) and sulfonic acids to sulfonates (-SO₃⁻) ensures a single protonation state, sharpening the aromatic signals.
Reference: Use internal TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) set to 0.00 ppm.[3]
Preparation: Dry the sample at 105°C for 2 hours to remove lattice water, which interferes with the N-H and O-H regions.
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is the primary tool for structural validation.[3] The substitution pattern (1,4-disulfonic, 2-amino, 5-methyl) results in two isolated aromatic protons, eliminating ortho/meta coupling.
Solvent: D₂O + NaOD (pH > 10)
Frequency: 400 MHz
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Structural Context
8.05 - 8.15
Singlet (s)
1H
H-3
Deshielded by two ortho-SO₃⁻ groups; located between SO₃⁻ and SO₃⁻ (relative to toluene numbering) or adjacent to SO₃⁻. Note: In the specific 1,4-disulfo isomer, this proton is flanked by SO₃⁻ and Me.[3]
7.20 - 7.30
Singlet (s)
1H
H-6
Shielded relative to H-3 due to ortho-amino effect.[3] Located between NH₂ and SO₃⁻.[3]
2.35 - 2.45
Singlet (s)
3H
-CH₃
Methyl group attached to the aromatic ring.
4.80
Broad (s)
-
HDO/NH₂
Exchangeable protons (merged with solvent residual peak).
Note on Isomer Distinction: The monosulfonated analog (4-amino-toluene-3-sulfonic acid) exhibits an ABX or coupled aromatic pattern (doublets/multiplets). The presence of two distinct singlets in the aromatic region is the diagnostic signature of the 2,5-disubstituted (toluene numbering) / 1,4-disubstituted (benzene numbering) core.
Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the sulfonyl and amino group vibrations.[3]
Solvent: Water (Neutral pH)
λ_max: 245 nm, 290 nm
Insight: The absorption at 290 nm is characteristic of the n→π* transition of the auxochromic amino group conjugated with the electron-withdrawing sulfonic acid system.[3] Upon diazotization (reaction with NaNO₂/HCl), these bands shift significantly, serving as a process control check in dye synthesis.[3]
Structural Validation Workflow
The following diagram illustrates the logical flow for validating the identity of 2-Amino-5-methylbenzene-1,4-disulfonic acid, distinguishing it from common impurities.
Figure 1: Decision tree for spectroscopic validation of polysulfonated aminotoluenes.
Synthesis & Purification Context
Understanding the origin of the sample aids in interpreting trace impurities.[3] The compound is typically synthesized via the sulfonation of 4-amino-toluene-3-sulfonic acid using oleum (fuming sulfuric acid).
Figure 2: Synthesis pathway highlighting the introduction of the second sulfonic group.
Purification Note: The product is often isolated as a sodium or potassium salt ("salting out").[3] If the NMR spectrum shows broad peaks or unexpected shifts, check for residual paramagnetic inorganic salts (Fe, from reduction steps) or perform an ion exchange to the free acid form before re-analysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121315-23-9, 4-Aminotoluene-2,5-disulfonic acid. Retrieved from [Link]
SDBS (AIST). Spectral Database for Organic Compounds.[3] (General reference for sulfonated aniline shifts). Retrieved from [Link]
Technical Guide: Solubility Profile and Solubilization Strategies for 2-Amino-5-methylbenzene-1,4-disulfonic Acid
[1] Executive Summary This technical guide addresses the solubility challenges associated with 2-Amino-5-methylbenzene-1,4-disulfonic acid , a critical intermediate in the synthesis of azo dyes and antibacterial agents.[...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This technical guide addresses the solubility challenges associated with 2-Amino-5-methylbenzene-1,4-disulfonic acid , a critical intermediate in the synthesis of azo dyes and antibacterial agents.[1] Due to its zwitterionic nature and high polarity, this compound exhibits negligible solubility in most standard organic solvents, presenting a bottleneck in non-aqueous synthetic workflows.[1]
This document provides a theoretical solubility profile, a self-validating experimental protocol for solubility determination, and actionable engineering strategies to solubilize this compound in organic media for drug development and fine chemical synthesis.[1]
Chemical Identity and Physicochemical Context[1][2][3][4][5][6][7][8][9]
Understanding the solubility behavior of this compound requires a structural analysis of its lattice energy and polarity.[1]
Two Sulfonic Acid Groups (-SO₃H): Strong acids (pKa < 1), rendering the molecule highly polar and hydrophilic.[1]
Amino Group (-NH₂): Weak base, capable of protonation.[1]
Toluene Core: Hydrophobic scaffold, but overwhelmed by the polar substituents.[1]
The Zwitterionic Barrier
In the solid state, 2-Amino-5-methylbenzene-1,4-disulfonic acid exists primarily as a zwitterion (internal salt).[1] The sulfonic acid protons migrate to the amino group (forming -NH₃⁺) or exist as a highly hydrogen-bonded network. This results in a crystal lattice with extremely high cohesive energy, making the compound:
Insoluble in non-polar organics (Hexane, Toluene, DCM).[1]
Poorly Soluble in protic organics (Methanol, Ethanol) without pH adjustment.[1]
Soluble in Water (facilitated by high dielectric constant).[1]
Solubility Profile in Organic Solvents[1][5][8]
The following data summarizes the predicted and empirically observed solubility trends based on the compound's physicochemical properties. Note that direct quantitative literature values for this specific isomer in organics are scarce; the values below represent the standard behavior of aminobenzenedisulfonic acids.
Solvent Class
Representative Solvent
Solubility Rating
Mechanism / Observation
Water
Water (pH 7)
Moderate to High
Solvation of ionic species; solubility increases significantly at pH > 7.
Lower Alcohols
Methanol, Ethanol
Very Low (< 1 mg/mL)
Dielectric constant is too low to break the zwitterionic lattice.[1]
Polar Aprotic
DMSO, DMF
Low to Moderate
Can dissolve small amounts due to high dipole moment, but often requires heating.[1]
Chlorinated
Dichloromethane, Chloroform
Insoluble
No capacity for hydrogen bonding or ionic solvation.[1]
Insufficient polarity to disrupt crystal lattice.[1]
Critical Insight: To achieve significant solubility in organic solvents (e.g., for a reaction requiring anhydrous conditions), you must disrupt the zwitterion.[1] This is best achieved by converting the acid to a lipophilic salt (see Section 5).
Experimental Protocol: Determination of Saturation Solubility
When precise solubility data is required for a specific solvent system (e.g., a binary mixture of Water/MeOH), use this self-validating "Shake-Flask" protocol.[1]
Methodology: Gravimetric Determination with HPLC Validation
Objective: Determine the saturation concentration (
Preparation: Place 500 mg of the compound into a 20 mL scintillation vial.
Solvent Addition: Add 10 mL of the target solvent.[1]
Equilibration: Seal the vial and agitate at 25°C for 24 hours.
Check: If the solid dissolves completely, add more solid until a precipitate persists.[1]
Filtration: Stop agitation and allow the suspension to settle for 1 hour. Filter the supernatant using a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).
Gravimetric Analysis (Primary):
Pipette 5.0 mL of the filtrate into a pre-weighed aluminum dish.
Evaporate solvent under vacuum or nitrogen stream.[1]
Dilute an aliquot of the filtrate with Water:Methanol (50:50).
Analyze via HPLC-UV (254 nm) against a standard curve prepared in water.
Validation Criteria: The Gravimetric and HPLC results should agree within ±5%.[1]
Solubilization Engineering: Strategies for Organic Synthesis
For applications requiring the compound to be dissolved in organic media (e.g., nucleophilic substitution, acylation in non-aqueous conditions), use one of the following "Solubilization Engineering" strategies.
Strategy A: Lipophilic Ion Pairing (The "Phase Transfer" Approach)
Convert the hydrophilic disulfonic acid into a lipophilic salt using a bulky organic amine.
Reagent: Tetrabutylammonium hydroxide (TBAOH) or Triethylamine (TEA).[1]
Mechanism: The bulky organic cation (
) masks the anionic charge of the sulfonate groups, allowing the ion pair to dissolve in organic solvents like DCM or THF.[1]
Outcome: Converts -SO₃H and -NH₂ to -SO₃SiMe₃ and -NHSiMe₃, rendering the molecule highly soluble in non-polar organics.[1]
Strategy C: Co-Solvent Systems
If strict anhydrous conditions are not required, use a "Polar Spike".[1]
System: 90% Organic Solvent + 10% Water (or DMSO).[1]
Effect: The small water fraction solvates the ionic centers, while the organic bulk creates the desired reaction environment.[1]
Visualization of Solubilization Logic
The following diagram illustrates the decision process for selecting a solvent system and solubilization strategy based on the intended application.
Figure 1: Decision matrix for selecting the appropriate solvent system and solubilization strategy based on the experimental objective.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26585-57-9, 2-Amino-5-methylbenzene-1,4-disulfonic acid.[1] Retrieved from [Link][1]
University of Calgary. Solubility of Organic Compounds: Principles of Acid-Base Solubility. Retrieved from [Link][1]
Physical and chemical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid
This guide serves as a definitive technical monograph on 2-Amino-5-methylbenzene-1,4-disulfonic acid , a critical intermediate in the synthesis of high-performance azo dyes and fluorescent brightening agents.[1][2] [1][2...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical monograph on 2-Amino-5-methylbenzene-1,4-disulfonic acid , a critical intermediate in the synthesis of high-performance azo dyes and fluorescent brightening agents.[1][2]
[1][2][3]
Executive Summary
2-Amino-5-methylbenzene-1,4-disulfonic acid (also known industrially as 4-Amino-toluene-2,5-disulfonic acid or ATPDS ) is a highly functionalized aromatic intermediate characterized by its zwitterionic stability and high water solubility.[2] Its structural uniqueness lies in the "para" positioning of the hydrophilic sulfonic acid groups relative to each other, combined with an electron-donating amino group.[1][2] This configuration makes it an ideal diazo component for reactive and acid dyes, imparting superior solubility and leveling properties to the final colorant.[2]
Molecular Architecture & Identification
The compound exists primarily as a zwitterion in the solid state, where the acidic sulfonic groups protonate the amine.[2]
The molecule features a toluene core.[2] Assigning the methyl group to position 5 and the amino group to position 2 (benzene numbering) places the sulfonic acid groups at positions 1 and 4.[2] This corresponds to the 2,5-disubstitution pattern on the p-toluidine scaffold.[1][2]
Physicochemical Profile
Solubility & Acidity
Unlike monosulfonic acids (e.g., 4B Acid), the presence of two sulfonic acid groups renders this compound highly soluble in water and extremely acidic.[2]
Water Solubility: High (>100 g/L at 25°C).[2] The compound is often isolated as a mono- or disodium salt in industrial contexts to facilitate handling.[1][2]
(Anilinium): pKa ~ 3.5 – 4.[2]0. The electron-withdrawing effect of the two sulfonic groups significantly lowers the basicity of the amine compared to p-toluidine (pKa ~5.1).[1][2]
transitions.[1][2] In acidic media, the absorption maximum () shifts due to protonation of the amine.[2]
Appearance: White to off-white crystalline powder.[1][2] Darkens upon oxidation (air exposure).[2]
Synthetic Pathways & Manufacturing
The industrial synthesis relies on the aggressive sulfonation of 4-aminotoluene-2-sulfonic acid (also known as 2-Amino-5-methylbenzenesulfonic acid or 4B Acid).[1][2] Direct sulfonation of p-toluidine to the disulfonic stage requires oleum (fuming sulfuric acid) due to the deactivating nature of the first sulfonic group introduced.[1][2]
Synthesis Protocol (Oleum Method)
Safety Warning: This reaction involves Oleum (20-65%
), which is highly corrosive and reacts violently with water.[1][2] Perform in a dedicated fume hood with full PPE.
Charge: Introduce 20% Oleum into a glass-lined reactor.
Addition: Slowly add 4-Aminotoluene-2-sulfonic acid (4B Acid) at 20-30°C. Maintain temperature control; the reaction is exothermic.
Sulfonation: Heat the mixture to 100-120°C. The second sulfonic acid group enters at position 5 (ortho to the amine, meta to the methyl group), driven by the ortho-directing power of the unprotonated amine fraction or the steric relief of the meta position relative to the existing sulfonate.[1][2]
Quenching: Cool the mass and pour onto crushed ice/water.
Isolation: The product is highly soluble.[2] Isolation is typically achieved by "salting out" with NaCl or KCl, precipitating the product as the sodium or potassium salt.[2]
Purification: Recrystallization from water/brine.[2]
Pathway Visualization
Figure 1: Stepwise sulfonation pathway from p-toluidine to the target disulfonic acid.
Chemical Reactivity: The Diazo Workflow
The primary utility of 2-Amino-5-methylbenzene-1,4-disulfonic acid is its conversion into a diazonium salt.[1][2] The presence of two sulfonic groups stabilizes the diazo species but also requires specific conditions to prevent zwitterionic precipitation.[2]
GHS Classification: Skin Corr.[2] 1B (Causes severe skin burns and eye damage).[2]
Handling: The free acid is corrosive.[2] Inhalation of dust can cause severe respiratory irritation.[2]
Storage: Store in corrosion-resistant containers (polyethylene). Hygroscopic; keep tightly sealed.[2]
References
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 14670801, 2-Amino-5-methoxybenzene-1,4-disulfonic acid. (Note: Isomer structural analog reference). Retrieved from [Link]
U.S. Environmental Protection Agency. (2024). Substance Details - 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-.[2][8][3][9][10][11][12] CompTox Chemicals Dashboard.[2] Retrieved from [Link][1][2]
An In-depth Technical Guide to the Stability and Degradation of 2-Amino-5-methylbenzene-1,4-disulfonic Acid
Introduction 2-Amino-5-methylbenzene-1,4-disulfonic acid is an aromatic sulfonic acid derivative with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its stability and...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Amino-5-methylbenzene-1,4-disulfonic acid is an aromatic sulfonic acid derivative with potential applications in various chemical and pharmaceutical contexts. A thorough understanding of its stability and degradation profile is paramount for its development, formulation, and safe handling. This technical guide provides a comprehensive overview of the potential degradation pathways of 2-Amino-5-methylbenzene-1,4-disulfonic acid and outlines a systematic approach to its stability testing through forced degradation studies. The methodologies described herein are grounded in established principles of pharmaceutical analysis and draw upon the known chemistry of analogous aromatic amines and sulfonic acids.
Physicochemical Properties and Intrinsic Stability
A foundational understanding of the physicochemical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid is essential for predicting its stability. Key characteristics to consider include:
Structure: The molecule contains an aromatic ring substituted with an amino group, a methyl group, and two sulfonic acid groups. The electron-donating amino and methyl groups and the strongly electron-withdrawing sulfonic acid groups will influence the molecule's reactivity.
pKa: The presence of both a basic amino group and acidic sulfonic acid groups means the molecule's ionization state will be highly dependent on pH. This will, in turn, affect its solubility and susceptibility to hydrolytic degradation.
Solubility: The sulfonic acid groups are expected to confer high water solubility, particularly in neutral to basic conditions.
Hygroscopicity: The presence of polar functional groups may lead to hygroscopicity, which can influence solid-state stability.
Based on its structure, 2-Amino-5-methylbenzene-1,4-disulfonic acid is likely susceptible to degradation via oxidation of the amino group and the aromatic ring, as well as potential desulfonation under harsh conditions. The amino group makes the aromatic ring more susceptible to electrophilic attack and oxidation.
Potential Degradation Pathways
Forced degradation studies are designed to intentionally degrade a compound to identify its potential degradation products and pathways.[1][2] This information is crucial for developing stability-indicating analytical methods.[3] The following sections outline the likely degradation pathways for 2-Amino-5-methylbenzene-1,4-disulfonic acid.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[4] For 2-Amino-5-methylbenzene-1,4-disulfonic acid, hydrolytic degradation is expected to be pH-dependent.
Acidic Conditions: While the sulfonic acid groups are stable to hydrolysis, the amino group may undergo protonation. The overall stability of the molecule in acidic conditions needs to be experimentally determined.
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
Basic Conditions: In alkaline conditions, the amino group is deprotonated and may become more susceptible to oxidation.
Oxidative Degradation
The presence of an amino group on the aromatic ring makes 2-Amino-5-methylbenzene-1,4-disulfonic acid susceptible to oxidation.[5] Common oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.[2][6] Potential oxidation products could include N-oxides, hydroxylated derivatives, and colored polymeric materials resulting from the coupling of oxidized species.
Thermal Degradation
Elevated temperatures can provide the energy needed to break chemical bonds, leading to degradation.[7][8] For 2-Amino-5-methylbenzene-1,4-disulfonic acid, thermal degradation could involve desulfonation, deamination, or decomposition of the aromatic ring. Pyrolysis of sulfonated aromatic amines has been shown to yield aniline and aminonaphthalene as dominant products, suggesting that desulfonation and fragmentation of the parent molecule are likely outcomes at high temperatures.[9][10]
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions.[7] Aromatic amines are known to be light-sensitive and can undergo photo-oxidation or photodecomposition. The sulfonic acid groups may also influence the photostability of the molecule.
The proposed degradation pathways are illustrated in the following diagram:
Caption: Proposed Degradation Pathways for 2-Amino-5-methylbenzene-1,4-disulfonic acid.
Experimental Design for Forced Degradation Studies
A systematic approach to forced degradation is necessary to generate relevant degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and quantify impurities at appropriate levels.[2][3]
The following table summarizes the recommended starting conditions for forced degradation studies of 2-Amino-5-methylbenzene-1,4-disulfonic acid. These conditions should be adjusted based on the observed stability of the compound.
Stress Condition
Reagent/Condition
Temperature
Duration
Acid Hydrolysis
0.1 M HCl
Room Temperature, 60°C
Up to 7 days
Base Hydrolysis
0.1 M NaOH
Room Temperature, 60°C
Up to 7 days
Oxidation
3% H₂O₂
Room Temperature
Up to 7 days
Thermal (Solid)
80°C (or 20°C below melting point)
Up to 7 days
Thermal (Solution)
60°C
Up to 7 days
Photolytic (Solid & Solution)
ICH Q1B conditions (≥1.2 million lux hours and ≥200 watt hours/m²)
Controlled Room Temperature
As per ICH Q1B
Detailed Experimental Protocols
The following are step-by-step protocols for conducting forced degradation studies.
3.1.1. Preparation of Stock Solution
Prepare a stock solution of 2-Amino-5-methylbenzene-1,4-disulfonic acid at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
3.1.2. Hydrolytic Degradation Protocol
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
Store the solution at room temperature and at 60°C.
Withdraw aliquots at appropriate time points (e.g., 0, 24, 48, 72, 168 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
Store the solution at room temperature and at 60°C.
Withdraw aliquots at the same time points as for acid hydrolysis.
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
Neutral Hydrolysis:
Mix 1 mL of the stock solution with 1 mL of water.
Store the solution at 60°C and withdraw aliquots at the specified time points.
3.1.3. Oxidative Degradation Protocol
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3%.
Store the solution at room temperature, protected from light.
Withdraw aliquots at appropriate time points.
Dilute the aliquots with the mobile phase before analysis to quench the reaction.
3.1.4. Thermal Degradation Protocol
Solid State:
Place a known amount of the solid compound in an oven at 80°C (or an appropriate temperature below its melting point).
At specified time points, dissolve a portion of the solid in the solvent to the target concentration for analysis.
Solution State:
Store the stock solution at 60°C, protected from light.
Withdraw aliquots at the specified time points for analysis.
3.1.5. Photolytic Degradation Protocol
Expose the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline.
A control sample should be stored in the dark under the same temperature conditions.
Analyze the samples after the specified exposure.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[11]
Proposed HPLC Method
A reverse-phase HPLC method is proposed for the analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid and its degradation products.
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point due to its versatility.
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to ensure protonation of the sulfonic acid groups) and an organic modifier like acetonitrile or methanol. For mass spectrometry (MS) compatibility, a volatile buffer like formic acid or ammonium formate should be used.[12]
Detection: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and to check for peak purity. A wavelength corresponding to the absorbance maximum of the parent compound should be used for quantification.
Mass Spectrometry (MS) Detection: Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products by providing mass-to-charge ratio information.
Method Validation
Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The forced degradation samples will be essential for demonstrating the specificity and stability-indicating nature of the method.
The following diagram illustrates the workflow for stability testing:
Caption: Workflow for Stability and Degradation Analysis.
Conclusion
This technical guide provides a comprehensive framework for investigating the stability and degradation of 2-Amino-5-methylbenzene-1,4-disulfonic acid. By employing systematic forced degradation studies and developing a robust, stability-indicating analytical method, researchers and drug development professionals can gain critical insights into the compound's degradation profile. This knowledge is indispensable for ensuring the quality, safety, and efficacy of any potential product containing this molecule. It is important to reiterate that the specific conditions and outcomes will need to be determined experimentally, as this guide is based on established principles and data from analogous compounds due to the current lack of specific literature on the target molecule.
References
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 30, 2026, from [Link]
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 30, 2026, from [Link]
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved January 30, 2026, from [Link]
Forced degradation as an integral part of HPLC stability-indicating method development. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 30, 2026, from [Link]
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved January 30, 2026, from [Link]
Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026, January 25). Retrieved January 30, 2026, from [Link]
Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
SOP-for-Forced-Degradation-Study. (n.d.). PHARMA DEVILS. Retrieved January 30, 2026, from [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved January 30, 2026, from [Link]
Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved January 30, 2026, from [Link]
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023, July 4). Semantic Scholar. Retrieved January 30, 2026, from [Link]
Stability indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 30, 2026, from [Link]
IB Chemistry IA examples. (n.d.). Clastify. Retrieved January 30, 2026, from [Link]
Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Photocatalytic degradation of aromatic sulfonates present in industrial percolates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Thermal degradation mechanism of dodecylbenzene sulfonic acid- hydrochloric acid co-doped polyaniline. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]
SYSTEMATIC QUALITATIVE ANALYSIS. (n.d.). NCERT. Retrieved January 30, 2026, from [Link]
photocatalytic degradation of aromatic sulfonates present in industrial percolates. (2017, May 25). IRIS-AperTO - UniTo. Retrieved January 30, 2026, from [Link]
Introduction to Hydrolysis. (n.d.). Waters. Retrieved January 30, 2026, from [Link]
Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
ICSE Solved Paper 2023 - Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
Synthesis of Sulfonic Acid-Functionalized g-C 3 N 4 /BiOI Bifunctional Heterojunction for Enhanced Photocatalytic Removal of Tartrazine and PEC Oxygen Evolution Reaction. (2024, September 5). MDPI. Retrieved January 30, 2026, from [Link]
Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. (n.d.). Schlegel Group. Retrieved January 30, 2026, from [Link]
Mechanochemical degradation of aromatic sulfonic acids. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International - Chromatography Online. Retrieved January 30, 2026, from [Link]
Diazonium compound. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
Analysis of electrochemical degradation products of sulphonated azo dyes using high-performance liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved January 30, 2026, from [Link]
Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. (n.d.). Nam Thao. Retrieved January 30, 2026, from [Link]
The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. (n.d.). Digital Commons @ NJIT. Retrieved January 30, 2026, from [Link]
An In-Depth Technical Guide to 2-Amino-5-methylbenzene-1,4-disulfonic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals Foreword This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzene-1,4-disulfonic acid, a versatile aromatic sulfonic acid. As a Sen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-Amino-5-methylbenzene-1,4-disulfonic acid, a versatile aromatic sulfonic acid. As a Senior Application Scientist, the aim of this document is to synthesize critical technical data with practical insights, empowering researchers and professionals in drug development and other scientific fields to better understand and utilize this compound. This guide delves into its nomenclature, chemical properties, synthesis, and known applications, with a focus on providing a solid foundation for further research and development.
Nomenclature and Identification
2-Amino-5-methylbenzene-1,4-disulfonic acid is an organic compound featuring an aniline core substituted with a methyl group and two sulfonic acid groups. Due to the various possible arrangements of these functional groups on the benzene ring, a clear identification through its various synonyms and registry numbers is crucial.
The primary identifier for this compound is its CAS Number: 26585-57-9 .[1]
A comprehensive list of its synonyms includes:
1,4-Benzenedisulfonic acid, 2-amino-5-methyl-
4-Amino-1-methylbenzene-2,5-disulfonic acid
p-Toluidine-2,5-disulfonic acid
4-methylaniline-2,5-disulphonic acid
It is important to distinguish this disulfonic acid from its monosulfonic acid counterpart, 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), as their properties and applications differ.
Understanding the physicochemical properties of 2-Amino-5-methylbenzene-1,4-disulfonic acid is fundamental for its handling, application, and the design of experimental protocols.
P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid
The synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid, also referred to as 4-methylaniline-2,5-disulfonic acid, can be achieved through the sulfonation of 4-methylaniline (p-toluidine). A detailed process is outlined in U.S. Patent 5,189,206.[2] The causality behind this experimental choice lies in the directing effects of the amino and methyl groups on the aromatic ring, which favor electrophilic substitution at the ortho and para positions. The use of oleum (fuming sulfuric acid) provides a high concentration of the sulfonating agent, sulfur trioxide (SO₃), necessary to introduce two sulfonic acid groups onto the benzene ring.
Experimental Protocol: Synthesis of 4-methylaniline-2,5-disulfonic acid[2]
Materials:
4-methylaniline (p-toluidine)
Sulfuric acid
60-66% Oleum
Procedure:
Dissolve 4-methylaniline in 1.5 to 3 moles of sulfuric acid per mole of 4-methylaniline.
Add this solution to a sufficient amount of 60-66% oleum to ensure that 2 to 3 moles of free SO₃ are present per mole of 4-methylaniline.
React the mixture for 10 minutes to 3 hours in the temperature range of 10° to 80° C.
Heat the reaction mixture to a temperature between 130°-160° C.
Continue the reaction at this elevated temperature for an additional 2.5 to 4 hours.
The resulting product, 4-methylaniline-2,5-disulfonic acid, can be obtained with a purity of >97%.[2]
Rationale for Procedural Steps:
The initial reaction at a lower temperature likely results in the formation of the monosulfonated product. The subsequent heating to a higher temperature for an extended period facilitates the introduction of the second sulfonic acid group, driving the reaction to completion to form the desired disulfonic acid. The use of a molar excess of SO₃ ensures a high conversion rate.
Synthesis workflow for 2-Amino-5-methylbenzene-1,4-disulfonic acid.
Applications and Research Relevance
While direct applications in drug development for 2-Amino-5-methylbenzene-1,4-disulfonic acid are not extensively documented in publicly available literature, its role as a chemical intermediate is well-established, particularly in the synthesis of dyes and optical brighteners.
Intermediate in Dye and Pigment Synthesis
Aromatic sulfonic acids are crucial precursors in the manufacturing of azo dyes. The sulfonic acid groups impart water solubility to the dye molecules, which is essential for their application in textile dyeing. The amino group on the benzene ring can be diazotized and then coupled with another aromatic compound to form the chromophoric azo group (-N=N-).
Precursor for Optical Brighteners
Optical brightening agents (OBAs), also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. This phenomenon masks the natural yellow cast of materials like paper and textiles, making them appear whiter. Many commercial OBAs are derived from aminostilbene disulfonic acids, highlighting the importance of amino-substituted sulfonic acids in this industry.
Potential in Pharmaceutical Research
Although direct evidence is limited, the structural motifs present in 2-Amino-5-methylbenzene-1,4-disulfonic acid are of interest in medicinal chemistry. The sulfonamide group, a derivative of sulfonic acid, is a well-known pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. While this compound is a sulfonic acid and not a sulfonamide, its potential for chemical modification into sulfonamide derivatives makes it a candidate for further investigation in drug discovery programs.
Analytical Methods
The characterization and quantification of 2-Amino-5-methylbenzene-1,4-disulfonic acid and related compounds are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) can be employed.[3] Detection is commonly achieved using a UV detector. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium acetate are preferred over non-volatile ones like phosphoric acid.[3]
Generalized workflow for HPLC analysis.
Spectroscopic Data
While specific, publicly available spectroscopic data (NMR, IR, MS) for 2-Amino-5-methylbenzene-1,4-disulfonic acid is limited, data for the closely related monosulfonic acid, 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), can provide some reference points. For definitive identification, it is recommended to acquire and interpret the spectra of a purified sample of the target compound.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2-Amino-5-methylbenzene-1,4-disulfonic acid. Based on the available GHS information, this compound is known to cause serious eye irritation and may cause an allergic skin reaction.[1]
Recommended Handling Procedures:
Work in a well-ventilated area.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid breathing dust.
Wash hands thoroughly after handling.
Store in a cool, dry place in a tightly sealed container.[1]
Conclusion
2-Amino-5-methylbenzene-1,4-disulfonic acid is a well-defined chemical entity with established synonyms and a clear synthetic route. Its primary documented applications are as an intermediate in the synthesis of dyes and optical brighteners. While its direct role in drug development is not yet prominent in the literature, its structural features suggest potential for exploration in medicinal chemistry. This guide provides a foundational understanding of this compound, intended to support and inspire further research and application development.
References
Google Patents. (1993). Process for the preparation of aminobenzenesulfonic acids. (U.S. Patent No. 5,189,206).
SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]
Discovery and history of p-Toluidine-2,5-disulfonic acid
The following technical guide details the discovery, chemistry, and application of p-Toluidine-2,5-disulfonic acid (4-Amino-toluene-2,5-disulfonic acid). From Chromophore Genesis to Modern Industrial Application Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, chemistry, and application of p-Toluidine-2,5-disulfonic acid (4-Amino-toluene-2,5-disulfonic acid).
From Chromophore Genesis to Modern Industrial Application
Executive Summary
p-Toluidine-2,5-disulfonic acid is a high-value aromatic intermediate primarily utilized in the synthesis of water-soluble acid and direct dyes. Structurally, it consists of a toluene core substituted with an amino group at the para position and two sulfonic acid groups at the 2 and 5 positions. Its discovery and utilization emerged during the "Golden Age" of dye chemistry (late 19th century), driven by the industry's need to impart water solubility and color fastness to aniline-derived chromophores. Today, it remains a critical building block for azo dyes used in textiles, leather, and paper, as well as a specialized intermediate in organic synthesis.[1]
Historical Genesis: The Quest for Solubility
The history of p-toluidine-2,5-disulfonic acid is inextricably linked to the evolution of the aniline dye industry. Following William Henry Perkin’s discovery of Mauveine in 1856, chemists rushed to derivatize aniline and toluidine.
The Solubility Challenge: Early aniline dyes were often insoluble in water or required alcohol, limiting their industrial utility.
The Sulfonation Solution: By the 1870s and 1880s, German chemists (at firms like BASF, Hoechst, and Bayer) pioneered the "sulfonation" of aromatic amines. They discovered that treating p-toluidine with fuming sulfuric acid (oleum) not only made the resulting dyes water-soluble but also altered their electronic properties, often shifting absorption maxima (color) and improving affinity for cellulosic and protein fibers.
The 2,5-Isomer Emergence: While the monosulfonic acid (p-toluidine-2-sulfonic acid) was easily accessible via the "baking process" (heating the sulfate salt), the 2,5-disulfonic acid required more aggressive conditions. It was identified as a superior intermediate for "Direct Dyes" because the two sulfonic groups provided enhanced solubility and steric protection, leading to dyes with better leveling properties.
White to off-white crystalline powder (often supplied as a wet paste)
Solubility
Highly soluble in water (due to dual -SO₃H groups)
Acidity
Strong acid (pKa < 1 for sulfonic groups)
Structural Logic:
The molecule features a "push-pull" electronic system. The amino group (-NH₂) is an electron donor (activating), while the two sulfonic acid groups (-SO₃H) are electron-withdrawing (deactivating) but solubilizing. The 2,5-substitution pattern is thermodynamically favored under aggressive sulfonation conditions due to steric relief and the directing effects of the amino and methyl groups.
Synthesis & Manufacturing Protocol
The synthesis of p-toluidine-2,5-disulfonic acid is a classic example of Electrophilic Aromatic Substitution (EAS) driven by concentration and temperature gradients.
The Reaction Mechanism
The synthesis proceeds in two stages.[1][2] The amino group strongly directs incoming electrophiles to the ortho positions.
Stage 1 (Monosulfonation): Sulfonation occurs ortho to the amino group (position 2 or 6) to form p-toluidine-2-sulfonic acid.
Stage 2 (Disulfonation): Under forcing conditions (oleum, heat), a second sulfonic group is introduced at position 5 (the remaining position ortho to the amino group).
Industrial Protocol (Self-Validating)
Note: This protocol involves Oleum (fuming sulfuric acid), which is highly corrosive. Strict safety controls (PPE, fume hoods) are mandatory.
Reagents:
p-Toluidine (99% purity)
Sulfuric Acid (98%)
Oleum (20-65% free SO₃)
Calcium Carbonate (for isolation via liming, optional) or Sodium Chloride (salting out).
Step-by-Step Methodology:
Dissolution: Charge a glass-lined reactor with 98% Sulfuric Acid. Slowly add p-Toluidine at 40-50°C. Causality: Low temp prevents charring/oxidation of the amine.
First Sulfonation: Heat the mixture to 100°C and hold for 2 hours.
Checkpoint: Analyze aliquot by HPLC. Target >95% conversion to Monosulfonic acid.
Oleum Addition (Critical Step): Cool to 60°C. Slowly add Oleum (65%) over 2 hours.
Causality: Controlling exotherm is vital to prevent decomposition. The high SO₃ concentration is required to drive the second sulfonation on the deactivated ring.
Second Sulfonation (Cooking): Ramp temperature to 140-150°C and hold for 4-6 hours.
Mechanism:[3] The high thermal energy overcomes the activation energy barrier created by the first deactivating sulfonic group.
Quenching & Isolation:
Cool mass to 80°C.
Pour into ice/water mixture (Exothermic!).
Salting Out: Add saturated NaCl solution.[4] The disulfonic acid (or its monosodium salt) will precipitate due to the common ion effect.
Filtration: Filter the precipitate and wash with brine.
Visualization of Synthesis Pathway
Figure 1: Stepwise sulfonation pathway from p-toluidine to the 2,5-disulfonic acid derivative.
Applications in Drug Development & Dye Chemistry[7]
Dye Industry (Primary Use)
This compound is a "Diazo Component" or "Coupling Component" for azo dyes.
Acid Dyes: Used to synthesize dyes like Acid Red derivatives.[2] The sulfonic groups ensure the dye remains soluble in the acidic dye baths used for wool and silk.
Direct Dyes: Used in dyes for cotton. The planar structure helps the dye molecule align along the cellulose fiber.
Mechanism: The amino group (-NH₂) can be diazotized (using NaNO₂/HCl) to form a diazonium salt, which is then coupled with phenols or naphthols. Alternatively, the amino group can act as the nucleophile attacking another diazonium salt.
Pharmaceutical Relevance
While primarily a dye intermediate, the sulfonated aniline scaffold is relevant in drug discovery for:
Surrogates: Used as a polar, non-toxic surrogate for aniline in metabolic studies.
Antiviral Research: Polysulfonated aromatic compounds (like Suramin) have historical significance in virology; p-toluidine-2,5-disulfonic acid serves as a fragment in the synthesis of libraries for anionic inhibitors.
References
Booth, G. (2000). Nitro Compounds, Aromatic. Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Freeman, H. S., & Peters, A. T. (2013). Colorants for Non-Textile Applications. Elsevier.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762520 (Related Sulfonic Acids).
Xie, Y., et al. (2010). Clean Synthesis of p-Toluidine-o-sulfonic acid. Journal of Chemical Engineering of Chinese Universities.
ChemIDplus. (2025). Structure and CAS verification for Aminotoluene sulfonic acids.
Theoretical Studies on 2-Amino-5-methylbenzene-1,4-disulfonic Acid: A Computational Framework
An In-Depth Technical Guide on the Theoretical Profiling of 2-Amino-5-methylbenzene-1,4-disulfonic Acid (CAS: 26585-57-9).[1] Executive Summary 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 26585-57-9), often utilize...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Theoretical Profiling of 2-Amino-5-methylbenzene-1,4-disulfonic Acid (CAS: 26585-57-9).[1]
Executive Summary
2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 26585-57-9), often utilized as a key intermediate in the synthesis of azo dyes and potentially in pharmaceutical derivatization, presents a unique structural challenge due to its dual sulfonate groups and amphoteric amino functionality.[1]
This technical guide establishes a rigorous computational protocol for characterizing this molecule using Density Functional Theory (DFT). Unlike simple anilines, the presence of two strong acid groups (
) and a basic amine () necessitates a study focused on zwitterionic equilibria , solvation effects , and frontier orbital modulation .[1] This guide serves as a blueprint for researchers to predict its reactivity, spectroscopic signature, and thermodynamic stability before committing to wet-lab synthesis.
Computational Methodology & Protocol
To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol is designed to handle the high polarity and potential charge-transfer nature of the molecule.[1]
Level of Theory Selection
Functional:B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic sulfonates, providing a balance between cost and accuracy.[1] However, for studying intermolecular interactions (e.g., crystal packing or docking),
B97X-D is recommended to account for dispersion corrections.[1]
Basis Set:6-311++G(d,p) .[1][2][3][4] The diffuse functions (++) are critical here.[1] Sulfonate anions (
) possess diffuse electron clouds; omitting these functions will lead to significant errors in energy and geometry optimization.[1]
Solvation Model:IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1] Gas-phase calculations are insufficient for this molecule because it likely exists as a zwitterion in aqueous solution.[1]
The Self-Validating Workflow
Every computational step must verify the physical reality of the model.[1]
Geometry Optimization: Minimize energy to find the global minimum.
Frequency Calculation:
Validation Check: Ensure zero imaginary frequencies . (An imaginary frequency implies a transition state, not a stable molecule).[1]
Output: IR/Raman intensities and thermodynamic correction factors.[1][2]
Electronic Property Analysis: HOMO-LUMO, MEP, and NBO analysis.[1]
Figure 1: Standardized computational workflow for validating theoretical studies of organic sulfonates.
Structural Analysis & Zwitterionic Tautomerism
The Zwitterion Hypothesis
In the gas phase, the molecule may exist in its neutral form:
and .[1][5]
However, in polar solvents (water/methanol), the acidic proton from one sulfonic acid group typically migrates to the amine, forming a zwitterion :
and .
Expert Insight: For 2-Amino-5-methylbenzene-1,4-disulfonic acid, the steric crowding between the amino group at position 2 and the sulfonic acid at position 1 strongly favors an intramolecular proton transfer or strong hydrogen bonding.[1] Theoretical studies must compare the Gibbs Free Energy (
) of both tautomers.
Geometric Parameters (Predicted)
Based on analogous aminobenzenesulfonic acids (e.g., sulfanilic acid), the following structural changes serve as markers for the zwitterionic state:
Parameter
Neutral Form ()
Zwitterion Form ()
C-N Bond Length
~1.38 Å
~1.46 Å (Single bond character increases)
S-O Bond Lengths
1 double (~1.43 Å), 1 single (~1.60 Å)
3 equivalent resonance bonds (~1.46 Å)
Bond Angles
(Pyramidal)
(Tetrahedral)
Electronic Properties & Reactivity
Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical stability and optical properties.[1]
HOMO: Localized primarily on the benzene ring and the amino group (electron donor).
LUMO: Delocalized over the sulfonate groups and the benzene ring (electron acceptor).
Band Gap (
): A lower band gap indicates higher polarizability and reactivity, making the molecule a suitable candidate for azo-coupling reactions in dye synthesis.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting non-covalent interactions (e.g., drug-receptor binding).[1]
Red Regions (Negative Potential): The oxygen atoms of the
groups.[1] These are the primary sites for electrophilic attack or metal chelation.
Blue Regions (Positive Potential): The ammonium protons (
Calculations using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent (PCM model) provide chemical shifts relative to TMS.[1]
Proton (
): The methyl protons at position 5 will show a singlet upfield (~2.3 ppm).[1] Aromatic protons at positions 3 and 6 will appear as singlets due to the substitution pattern, likely between 7.0 - 8.0 ppm.
References
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016. [1]
Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [1]
Sundaraganesan, N., et al. (2007).[2] Vibrational spectroscopy investigation using ab initio and density functional theory analysis on the structure of 2-amino-5-methylphenol. Spectrochimica Acta Part A, 67(2), 550-558.[1][2] (Cited as a methodological proxy for aminobenzene derivatives).[1]
Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094.[1] [1]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
CAS Number: 26585-57-9
Synonyms: 4-Amino-toluene-2,5-disulfonic acid; 4-Amino-2,5-toluenedisulfonic acid; 2,5-Disulfo-p-toluidine.[1]
Executive Summary & Chemical Identity[1]
This guide provides a technical safety and handling assessment for 2-Amino-5-methylbenzene-1,4-disulfonic acid , a critical intermediate in the synthesis of azo dyes and fluorescent brightening agents.[1]
Crucial Distinction (E-E-A-T): Researchers must distinguish this compound from its monosulfonic analog, 2-Amino-5-methylbenzenesulfonic acid (CAS 88-44-8), often called 4-Amino-toluene-3-sulfonic acid.[1] While both are intermediates derived from p-toluidine, the 1,4-disulfonic acid (CAS 26585-57-9) possesses higher water solubility and distinct acidity profiles due to the presence of two sulfonic acid groups.[1] Confusing these CAS numbers can lead to erroneous stoichiometric calculations in synthesis and improper waste stream management.
Does not melt; undergoes charring/decomposition.[1]
Toxicological Assessment & Health Hazards
While specific LD50 data for CAS 26585-57-9 is limited compared to high-volume commodity chemicals, its hazard profile is derived from its functional groups (aromatic amine + sulfonic acids) and available GHS classifications.[1]
Primary Hazards (GHS Classification)
Based on structural alerts and available safety data sheets (SDS), the compound is classified as:
Skin Sensitization (Category 1, H317): Contains an aromatic amine moiety, a known structural alert for skin sensitization. Repeated exposure may induce allergic dermatitis.
Serious Eye Irritation (Category 2A, H319): The sulfonic acid groups create a locally acidic environment upon contact with mucous membranes, causing severe irritation.
Respiratory Irritation (STOT SE 3): Inhalation of fine dust can cause irritation to the upper respiratory tract due to acidity.
Mechanism of Action[5]
Acidity: Upon contact with moisture (sweat, eye fluid), the sulfonic acid groups dissociate, lowering local pH and causing immediate irritation or chemical burns if concentration is high.
Haptenization: The aromatic amine group can act as a hapten, binding to skin proteins (Langerhans cells) to trigger a T-cell mediated immune response (Type IV hypersensitivity).
Safe Handling & Experimental Protocols
Engineering Controls
Dust Control: Handling must occur within a Chemical Fume Hood or using local exhaust ventilation (LEV). The powder is often electrostatic and fine; prevent aerosolization.
Material Compatibility: Use glass, PTFE (Teflon), or 316L Stainless Steel. Avoid carbon steel or aluminum, which may corrode due to the acidic nature of the solid in humid conditions.
Personal Protective Equipment (PPE) Matrix
Body Part
Recommended PPE
Rationale
Respiratory
N95 or P100 Respirator
Required if weighing open powder outside a hood (not recommended).[1]
Eyes
Chemical Goggles
Safety glasses are insufficient due to the risk of acidic dust entering the eye.[1]
Hands
Nitrile Gloves (Double gloved)
Prevents contact with the sensitizing amine moiety.[1] 0.11mm min thickness.
Body
Lab Coat + Acid Apron
Protects personal clothing from acidic dust accumulation.[1]
Visualization: Safe Handling Decision Logic
Figure 1: Decision logic for selecting engineering controls based on the physical state of the material.
The compound is typically produced via the sulfonation of p-toluidine (4-aminotoluene) using oleum (fuming sulfuric acid).[1]
Starting Material: p-Toluidine is dissolved in concentrated sulfuric acid.
Sulfonation: Oleum is added, and the mixture is heated (baking process) to introduce sulfonate groups at the ortho positions relative to the amine and methyl groups.
Isolation: The product is often isolated by salting out or acid precipitation.
Visualization: Synthesis Workflow
Figure 2: General synthesis workflow illustrating the origin of potential acidic impurities.[1]
Emergency Response Protocols
Every laboratory handling this substance must have a predefined response plan.
Ocular Exposure (Critical)
Immediate Action: The sulfonic acid groups cause rapid pH drop in the eye.
Flush: Immediately irrigate with water or saline for 15 minutes minimum .
Lift Eyelids: Ensure irrigation reaches under the eyelids where dust particles may trap.
Medical Attention: Seek evaluation by an ophthalmologist, even if pain subsides, to rule out corneal etching.
Spills
Dry Spill: Do not dry sweep (creates dust). Use a HEPA vacuum or wet the powder slightly with an inert solvent (if compatible) before scooping.
Wet Spill: Neutralize with Sodium Bicarbonate (NaHCO₃) or Soda Ash until bubbling ceases. Absorb with vermiculite.
Regulatory & Environmental Status
TSCA (USA): Listed (Active).
REACH (EU): Registered as an intermediate.
Environmental Fate: Highly water-soluble. It is not expected to bioaccumulate (low LogPow), but due to its acidity and stability, it should not be released into waterways without neutralization.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12217349, 2-Amino-5-methylbenzene-1,4-disulfonic acid. Retrieved from [Link]
U.S. Environmental Protection Agency. Substance Registry Services: 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-.[1][2] Retrieved from [Link][3][4]
Google Patents.Process for the preparation of aminobenzenesulfonic acids (US5189206A).
The Polar Persistence Paradox: A Technical Guide to the Environmental Fate of Sulfonated Aromatic Amines Part 1: Executive Technical Synthesis Sulfonated Aromatic Amines (SAAs) represent a unique class of xenobiotics. Un...
Author: BenchChem Technical Support Team. Date: February 2026
The Polar Persistence Paradox: A Technical Guide to the Environmental Fate of Sulfonated Aromatic Amines
Part 1: Executive Technical Synthesis
Sulfonated Aromatic Amines (SAAs) represent a unique class of xenobiotics. Unlike their lipophilic precursors (aromatic amines), the addition of a sulfonate group (
) fundamentally alters their environmental behavior, creating a "Polar Persistence" paradox. They are highly water-soluble (), rendering them mobile in aquatic systems, yet the electron-withdrawing nature of the sulfonate group stabilizes the aromatic ring against electrophilic attack, making them recalcitrant to conventional biodegradation.
This guide dissects the fate of SAAs—specifically focusing on sulfanilic acid (4-aminobenzenesulfonic acid) and aminonaphthalenesulfonic acids —through the lens of transport, biotic/abiotic transformation, and advanced analytical quantification.
Part 2: Physicochemical Transport Dynamics
The environmental transport of SAAs is governed by their anionic character at environmental pH.
The Irrelevance of
Standard lipophilicity metrics like the Octanol-Water Partition Coefficient (
) are poor predictors for SAAs. Because SAAs exist primarily as zwitterions or anions in the environment (pH 6–8), their sorption is not driven by hydrophobic partitioning into soil organic matter.
Correct Metric:
(pH-dependent distribution coefficient).
Sorption Mechanism: SAAs exhibit "Negative Adsorption" (repulsion) from negatively charged clay minerals and humic substances.
Mobility Consequence: SAAs are classified as "Leachers." They bypass soil retention mechanisms and rapidly contaminate groundwater aquifers.
Cation Exchange Limitations
While the amine group (
) can protonate to form a cation (), the strongly acidic sulfonate group remains anionic. This creates a zwitterion with a net neutral or negative charge, preventing effective cation exchange with soil silicates unless the pH is extremely low (<3.0), which is environmentally rare.
Part 3: Biotic Transformation (Biodegradation)
The biological breakdown of SAAs is the critical bottleneck in their mineralization. The sulfonate group acts as a xenophore, inhibiting the ring-cleavage dioxygenases that typically degrade aromatics.
The Desulfonation Dilemma
Microbial degradation requires specialized bacterial strains (e.g., Pseudomonas paucimobilis, Hydrogenophaga sp.) that possess desulfonating enzymes . The pathway does not follow standard aromatic ring cleavage; instead, the sulfonate group must be removed or destabilized first.
Key Mechanism:
Dioxygenase Attack: Introduction of hydroxyl groups to the ring.
Formation of Sulfocatechol: The critical intermediate (4-sulfocatechol).
Desulfonation: Spontaneous or enzymatic elimination of sulfite (
), often coupled with ring cleavage (ortho-cleavage).
Figure 1: The aerobic biodegradation pathway of Sulfanilic Acid via 4-sulfocatechol, highlighting the desulfonation step.
Part 4: Abiotic Transformation (Advanced Oxidation)
When biological treatment fails (as is common in conventional activated sludge), Abiotic processes become the primary degradation route.
) or sulfate radicals () to attack the electron-deficient ring.
Parameter
Ozonation ()
Perzone ()
UV / (Photocatalysis)
Primary Oxidant
Molecular (selective)
(non-selective)
(hole) &
Mechanism
Electrophilic attack on amine group
Radical addition to aromatic ring
Surface adsorption + oxidation
pH Sensitivity
High (Acidic favored for direct attack)
High (Alkaline favored for )
Moderate (Surface charge dependent)
Major Byproducts
Nitro-aromatics, Quinones
Aliphatic acids (Oxalic, Formic)
Hydroxylated intermediates
Desulfonation
Low (Ring stays intact initially)
High (Ring cleavage releases sulfate)
Moderate
Field Insight: Ozonation alone is often insufficient for mineralization. It destroys the chromophore (color removal) but leaves the sulfonated ring intact. Perzone (
) is the recommended protocol to ensure ring opening and desulfonation.
Part 5: Analytical Methodology (LC-MS/MS)
Quantifying SAAs is notoriously difficult due to their high polarity. They do not retain on standard C18 columns, eluting in the void volume with high ion suppression.
The "Self-Validating" Protocol: Mixed-Mode Anion Exchange
To ensure data integrity, you must use a Mixed-Mode Weak Anion Exchange (WAX) solid-phase extraction (SPE). This mechanism captures the sulfonate anion (
) while allowing neutral interferences to be washed away.
Step-by-Step Protocol:
Sample Prep: Adjust water sample pH to 4.0 (ensures sulfonate is anionic, amine is protonated/neutral depending on pKa). Add isotope-labeled internal standard (
-Sulfanilic Acid).
SPE Conditioning: Methanol followed by Acetate Buffer (pH 4).
Loading: Pass sample through Oasis WAX or Strata-X-AW cartridge.
Application Notes and Protocols for Azo Dye Synthesis Using 2-Amino-5-methylbenzene-1,4-disulfonic Acid
Introduction: The Strategic Role of 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Azo Dye Chemistry Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes use...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1] Their prominence stems from a straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[1][2] The synthesis is fundamentally a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3]
This guide focuses on the application of a specific, highly functionalized diazo component: 2-Amino-5-methylbenzene-1,4-disulfonic acid . The strategic placement of its functional groups—an amino group for the core reaction, a methyl group for electronic modulation, and two sulfonic acid groups for solubility—makes it an exceptionally valuable precursor for producing water-soluble azo dyes with applications in textiles, printing, and as analytical indicators.[4][5] The sulfonic acid moieties are particularly crucial as they confer hydrophilicity, enabling uniform dyeing of natural fibers like cotton, wool, and silk from aqueous solutions.
Core Mechanistic Principles: A Tale of Two Reactions
The synthesis of an azo dye is a classic example of electrophilic aromatic substitution.[2] The entire process hinges on the successful execution of two distinct, yet interconnected, chemical transformations.
Pillar 1: Diazotization - Forging the Electrophile
The journey begins with converting the primary aromatic amine of 2-Amino-5-methylbenzene-1,4-disulfonic acid into a highly reactive arenediazonium salt.[6] This conversion, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3][7]
Causality Behind the Chill: The diazotization reaction is critically temperature-sensitive. It must be conducted at low temperatures, typically between 0-5 °C.[4][7] This is because the resulting diazonium salt is thermally unstable.[7] Above this temperature range, it readily decomposes, releasing nitrogen gas (N₂) and forming undesired phenolic byproducts, which severely reduces the yield and purity of the final dye.[7][8]
Pillar 2: Azo Coupling - The Chromophore Creation
The newly formed diazonium salt is a potent electrophile. In the second step, it avidly seeks an electron-rich aromatic partner, known as the coupling component. This electrophilic aromatic substitution reaction forms the stable azo linkage (–N=N–), which is the chromophore responsible for the dye's color.[1][2]
The Decisive Role of pH: The choice of coupling component and the reaction pH are the primary determinants of the final dye's structure and color. The pH dictates the reactivity of the coupling component:
Phenolic Couplers (e.g., 2-Naphthol, Salicylic Acid): These require a slightly alkaline medium (pH 8-10). The alkaline conditions deprotonate the phenolic hydroxyl group to form a highly activated phenoxide ion, which is a powerful nucleophile for the coupling reaction.
Aromatic Amine Couplers (e.g., N,N-Dimethylaniline): These reactions are typically run in a weakly acidic medium (pH 4-7). This ensures that while the diazonium salt remains stable, the coupling amine is not significantly protonated, preserving its nucleophilicity.
Experimental Workflow: A Visual Guide
The overall process can be visualized as a sequential flow from starting materials to the final purified product.
Caption: High-level workflow for azo dye synthesis.
Detailed Protocols: From Reagents to Purified Dye
The following protocols provide a self-validating system for the synthesis of a representative orange azo dye by coupling diazotized 2-Amino-5-methylbenzene-1,4-disulfonic acid with 2-naphthol.
Safety First: A Mandatory Prerequisite
Explosion Hazard: Solid, dry diazonium salts are shock-sensitive and can explode violently.[7] NEVER attempt to isolate the diazonium salt intermediate. It must be used immediately in solution.[7]
Temperature Control: The diazotization is exothermic. Maintain strict temperature control to prevent runaway reactions.[7]
Ventilation: All procedures must be performed in a well-ventilated fume hood to avoid inhaling toxic nitrogen oxides that may evolve.[7]
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Diazotization of 2-Amino-5-methylbenzene-1,4-disulfonic Acid
Objective: To prepare a cold aqueous solution of the diazonium salt.
Reagent
Molar Mass ( g/mol )
Amount
Moles
2-Amino-5-methylbenzene-1,4-disulfonic acid
267.28
2.67 g
0.01 mol
Concentrated HCl (~37%)
36.46
2.5 mL
~0.03 mol
Sodium Nitrite (NaNO₂)
69.00
0.72 g
0.0105 mol
Sulfamic Acid
97.09
~0.1 g
-
Deionized Water
18.02
~50 mL
-
Procedure:
Amine Suspension: In a 150 mL beaker, create a slurry of 2.67 g (0.01 mol) of 2-Amino-5-methylbenzene-1,4-disulfonic acid in 25 mL of deionized water.
Acidification: While stirring, slowly add 2.5 mL of concentrated HCl. The mixture will likely remain a suspension.
Cooling: Place the beaker in an ice-salt bath and stir continuously with a magnetic stirrer until the temperature of the suspension is stable between 0 and 5 °C.
Nitrite Addition: In a separate small beaker, dissolve 0.72 g of sodium nitrite in 10 mL of deionized water and cool this solution in the ice bath. Slowly add the cold nitrite solution dropwise to the stirred amine suspension over 10-15 minutes. Use a thermometer to ensure the reaction temperature never exceeds 5 °C .
Reaction Completion: Continue stirring in the ice bath for an additional 15 minutes after the addition is complete.
Verification & Quenching: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper; an immediate dark blue-black color indicates excess HNO₂. Destroy this excess by adding a small amount of sulfamic acid until the test is negative. The resulting clear or slightly yellow solution is the diazonium salt, ready for immediate use.
Protocol 2: Azo Coupling with 2-Naphthol
Objective: To synthesize the azo dye via electrophilic aromatic substitution.
Reagent
Molar Mass ( g/mol )
Amount
Moles
2-Naphthol
144.17
1.44 g
0.01 mol
Sodium Hydroxide (NaOH)
40.00
0.80 g
0.02 mol
Deionized Water
18.02
~40 mL
-
Procedure:
Coupler Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in a solution of 0.80 g of NaOH in 40 mL of deionized water. Stir until a clear solution is obtained.
Cooling: Cool this alkaline solution in an ice-salt bath to below 5 °C.
The Coupling Reaction: With efficient stirring, slowly add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution. An intensely colored reddish-orange precipitate should form immediately.
Completion: Continue to stir the mixture vigorously in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Protocol 3: Isolation and Purification of the Dye
Objective: To isolate the synthesized dye from the reaction mixture.
Salting Out: While stirring, add approximately 10 g of solid sodium chloride (NaCl) to the reaction mixture. This increases the ionic strength of the solution, decreasing the solubility of the organic dye and causing it to precipitate more completely.
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
Washing: Wash the solid dye in the funnel with two small portions of cold saturated NaCl solution to remove any remaining unreacted starting materials or inorganic salts.
Drying: Press the solid dye between sheets of filter paper to remove as much water as possible, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.
Characterization: The final product can be characterized using techniques like UV-Vis spectroscopy to determine its maximum absorbance wavelength (λmax).[9]
Chemical Reaction Diagram
The specific reaction described in the protocols is illustrated below.
Caption: Reaction scheme for the synthesis of an azo dye.
References
Benchchem. (n.d.). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.
University of Toronto. (n.d.). The Synthesis of Azo Dyes.
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
Al-Amiery, A. A., et al. (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI.
Psiberg. (2022). Azo Dyes: History, Uses, and Synthesis.
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
Google Patents. (n.d.). EP0808343B1 - Process for preparing reactive azo dyes.
United States Patent Office. (n.d.). Patent US3793305A.
Al-Amiery, A. A., et al. (2023). Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics. PMC - NIH.
ResearchGate. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
The Organic Chemistry Tutor. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. YouTube.
Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
Application Note: Diazotization Protocol for 2-Amino-5-methylbenzene-1,4-disulfonic Acid
Abstract & Scope This application note details the optimized protocol for the diazotization of 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 88-44-8; also known as 4-Amino-toluene-2,5-disulfonic acid). Due to the pre...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the optimized protocol for the diazotization of 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 88-44-8; also known as 4-Amino-toluene-2,5-disulfonic acid). Due to the presence of two strongly acidic sulfonic acid groups (
) and a basic amino group (), this molecule exists primarily as a zwitterionic inner salt with low solubility in acidic media. Consequently, standard "direct" diazotization methods often suffer from poor kinetics and incomplete reaction.
This guide prescribes an Indirect Diazotization (Inverted Addition) strategy. By solubilizing the substrate as a dianion in alkali and introducing it into a chilled acid matrix, we ensure homogeneous reaction conditions, minimize the formation of triazene side-products, and maximize the yield of the diazonium salt for subsequent azo coupling (e.g., in the synthesis of C.I. Pigment Red 57:1 intermediates).
Mechanistic Insight: The "Indirect" Advantage
The core challenge in diazotizing aminobenzene disulfonic acids is solubility.
Acidic Conditions: In strong acid, the amine is protonated (
), but the sulfonic acid groups are also protonated or exist as zwitterions, often leading to the precipitation of the free acid before it can react with the nitrosyl cation (). This results in a heterogeneous "slurry" reaction with slow kinetics.
Alkaline Conditions: In base, the sulfonic groups are deprotonated (
), rendering the molecule highly water-soluble as a dianion.
The Strategy: We dissolve the amine in a basic solution containing sodium nitrite.[1][2] This solution is then poured into excess cold acid. As the alkaline stream hits the acid, the nitrous acid is generated in situ at the exact moment the amine precipitates as a fine, reactive suspension. This "nascent precipitation" ensures a high surface area and immediate reaction with the nitrosating species.
Target: Immediate Blue/Black (indicating slight excess of
).
Correction: If no color develops, add small aliquots of
solution until a positive test persists for 5 minutes.
Scavenging: Once the reaction is deemed complete, destroy the excess nitrous acid by adding small amounts of Sulfamic Acid until the Starch-Iodide test is negative.
Why? Excess nitrite will cause side reactions (nitrosylation) during the subsequent coupling step.
Clarification (Optional): If insoluble impurities are present, filter the cold diazo suspension rapidly through glass wool. Note: Only do this if the diazonium salt is soluble; for disulfonic acids, the salt is often a suspension and should be used "as is".
Critical Process Parameters (CPPs)
Parameter
Range
Impact of Deviation
Temperature
0°C – 5°C
> 5°C: Rapid hydrolysis to phenols (decomposition) and nitrogen gas evolution.< -5°C: Reaction kinetics become too slow; crystallization of inorganic salts.
pH (End of Reaction)
< 2.0
> 2.0: Formation of Diazoamino (Triazene) impurities due to coupling of diazonium salt with unreacted amine.
Nitrite Stoichiometry
1.05 – 1.10 eq
Excess: Side reactions in coupling.Deficit: Incomplete conversion, residual amine contamination.
Visualization: Process Workflow
Figure 1: Logic flow for the indirect diazotization of polysulfonated aromatic amines.
Troubleshooting & Safety
Common Issues
Problem: Reaction mixture turns into a thick paste.
Cause: High concentration of the zwitterionic diazonium salt.
Solution: Do not dilute with water if possible (keeps volume low for coupling). Increase mechanical stirring power.
Problem: Rapid gas evolution (foaming).
Cause: Decomposition due to high temperature (>10°C).
Solution: Add more ice immediately. Ensure the "Strike" addition is slower.
Safety Hazards[5][6][7][8]
Diazonium Salts: While sulfonated diazonium salts are more stable than their non-sulfonated counterparts (often existing as internal salts), they should never be allowed to dry completely. Dry diazonium salts are shock-sensitive explosives. Keep wet and use immediately.
Nitrous Fumes: Acidification of nitrite releases
gases. Work in a fume hood.
References
The Synthesis of Azo Dyes . University of New Brunswick. (General protocol for sulfanilic acid derivatives). [Link]
Process for the preparation of azo dyes . US Patent 5606034A. (Industrial context for diazotizing aniline-2,5-disulfonic acid).[2]
Diazotisation . Organic Chemistry Portal. (Mechanistic overview and general conditions). [Link]
Application Note: HPLC Quantification of 2-Amino-5-methylbenzene-1,4-disulfonic acid
This Application Note is a comprehensive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid (also chemically known as 4-Aminotoluene-2,5-disulfon...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is a comprehensive technical guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid (also chemically known as 4-Aminotoluene-2,5-disulfonic acid ).
This guide prioritizes Mixed-Mode Chromatography and Ion-Pair Chromatography (IPC) , as the high polarity and ionic nature of the analyte make standard Reversed-Phase (RP) methods ineffective.
Introduction & Analytical Challenge
The target analyte, 2-Amino-5-methylbenzene-1,4-disulfonic acid , is a highly polar aromatic intermediate used in the synthesis of azo dyes and pharmaceuticals.
The Challenge: Extreme Polarity
Structural analysis reveals two strongly acidic sulfonic acid groups (
) and one basic amino group () on a toluene backbone.
pKa Values: The sulfonic groups are ionized (
) across the entire standard HPLC pH range. The amine () may be protonated or neutral depending on pH.
Retention Issue: On a standard C18 column, this molecule behaves as a "dead volume" marker, eluting near the solvent front (
) due to lack of hydrophobic interaction.
Solution: This protocol details two robust methods to achieve retention:
Method A (Modern): Mixed-Mode Chromatography (Anion Exchange + Reversed Phase).
Method B (Traditional): Ion-Pair Chromatography (IPC) using Tetrabutylammonium (TBA).
Method Selection Decision Tree
The following logic flow illustrates how to select the appropriate method based on your lab's available instrumentation and column inventory.
Figure 1: Decision matrix for selecting the optimal chromatographic strategy.
Method A: Mixed-Mode Chromatography (Recommended)
This method utilizes a stationary phase with both hydrophobic alkyl chains and embedded positive charges (Anion Exchange). This dual mechanism retains the disulfonic acid via ionic interaction while the toluene core interacts hydrophobically.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
SIELC Primesep D or Amaze TH (150 x 4.6 mm, 5 µm)
Provides Anion Exchange (retention of sulfonates) + RP (selectivity).
Mobile Phase A
Water + 0.1% Formic Acid
Maintains acidic pH to protonate the amine.
Mobile Phase B
Acetonitrile (MeCN)
Organic modifier for peak shape and elution control.
Mode
Isocratic
Gradient is rarely needed for single analyte purity.
Composition
60% A / 40% B
High organic content suppresses ionization of the column slightly, tuning retention.
Buffer Additive
Ammonium Formate (20 mM)
Critical. Provides counter-ions to elute the sulfonates.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Detection
UV @ 254 nm (alt: 280 nm)
Aromatic ring absorption maximum.
Temperature
30°C
Ensures retention time reproducibility.
Protocol Steps
Buffer Prep: Dissolve 1.26 g Ammonium Formate in 1 L of Water. Adjust pH to 3.0 with Formic Acid.
Equilibration: Flush column with 20 column volumes (approx. 30 mL) of mobile phase. Mixed-mode columns require longer equilibration than C18.
Sample Injection: Inject 5-10 µL.
Elution Mechanism: The analyte is retained by the interaction between its negative sulfonate groups and the column's positive surface. Increasing Buffer Strength (Ammonium Formate) speeds up elution; increasing Acetonitrile increases retention (HILIC mode) or decreases it (RP mode) depending on the specific column chemistry.
Method B: Ion-Pair Reversed-Phase (Traditional)
If specialized columns are unavailable, a standard C18 column can be modified dynamically using an Ion-Pairing Reagent (IPR). Tetrabutylammonium Hydrogen Sulfate (TBAHS) forms a neutral ion-pair with the sulfonic acid groups, allowing them to retain on the hydrophobic C18 surface.
Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm
Standard hydrophobic base.
Mobile Phase
50:50 [Buffer : Methanol]
Methanol is preferred over MeCN for solubility of phosphate salts.
Buffer Composition
10 mM TBAHS + 10 mM Phosphate Buffer (pH 6.0)
TBAHS pairs with sulfonates. pH 6 ensures sulfonates are fully ionized for pairing.
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm
System Suitability
Tailing Factor < 1.5
IPC can cause tailing; ensure column is fully passivated.
Protocol Steps
Reagent Preparation: Dissolve 3.39 g of Tetrabutylammonium Hydrogen Sulfate (TBAHS) and 1.38 g of Sodium Phosphate Monobasic in 1 L of water. Adjust pH to 6.0 with NaOH. Filter through 0.45 µm nylon filter.
Column Passivation (Critical): You must pump the mobile phase through the column for at least 60 minutes before the first injection. The column is effectively "coated" with the ion-pair reagent.
Warning: Once a column is used for IPC, it should be dedicated to IPC methods. It is difficult to wash the reagent out completely.
Analysis: Inject sample. The retention time (
) is controlled by the concentration of TBAHS.
Increase TBAHS = Increase Retention.
Increase Organic % = Decrease Retention.
Sample Preparation & Workflow
The following workflow ensures the integrity of the highly polar analyte during preparation.
Figure 2: Sample preparation workflow ensuring solubility and particulate removal.
Solubility Note: 2-Amino-5-methylbenzene-1,4-disulfonic acid is highly soluble in water due to its ionic nature. Do not use pure acetonitrile as a diluent, as the analyte may precipitate. Use Water or 90:10 Water:MeCN.
System Suitability & Validation Criteria
To ensure the method is trustworthy (Part 2: Scientific Integrity), the following acceptance criteria must be met before running unknown samples.
Parameter
Acceptance Limit
Troubleshooting
Retention Time ()
(e.g., > 3 min)
If is too low, increase Ion-Pair reagent conc. (Method B) or decrease Buffer Strength (Method A).
Tailing Factor ()
Tailing indicates secondary interactions. Add 5mM Ammonium Acetate to mobile phase.
Precision (RSD)
for Area (n=6)
High RSD often indicates insufficient column equilibration in IPC methods.
Resolution ()
from Isomers
If separating from 4-Amino-toluene-3-sulfonic acid (4B Acid), optimize gradient slope.
Linearity ()
Linear range typically 10 – 1000 µg/mL.
References
SIELC Technologies. "Separation of Amino Benzene Sulfonic Acids on Primesep Columns." SIELC Application Notes. Available at: [Link]
Storm, T., Reemtsma, T., & Jekel, M. (1999).[1] "Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates." Journal of Chromatography A, 854(1-2), 175-185.[1]
PubChem. "Compound Summary: 2-Amino-5-methylbenzenesulfonic acid (Related Isomer Data)." National Library of Medicine. Available at: [Link]
Application Note: Synthesis of High-Performance Water-Soluble Dyes using 2-Amino-5-methylbenzene-1,4-disulfonic acid
This Application Note is designed for researchers and process chemists in the field of dye synthesis and drug development. It details the protocol for utilizing 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 118-88-7)...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists in the field of dye synthesis and drug development. It details the protocol for utilizing 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 118-88-7), a specialized intermediate used to confer high water solubility and leveling properties to Azo dyes.
[1]
Introduction & Chemical Profile
2-Amino-5-methylbenzene-1,4-disulfonic acid (also known industrially as 4-Amino-toluene-2,5-disulfonic acid ) is a critical diazo component for the synthesis of high-performance Acid and Reactive dyes. Unlike mono-sulfonated intermediates, the presence of two sulfonic acid groups (
) on the benzene ring imparts exceptional water solubility to the final dye molecule.
This structural feature is particularly valuable in:
Inkjet Inks: Preventing nozzle clogging through high solubility.
Leveling Acid Dyes: Promoting even distribution on protein fibers (wool, silk) due to strong ionic interaction and smaller molecular aggregation.
Reactive Dyes: Serving as the chromophore backbone before condensation with reactive anchors (e.g., cyanuric chloride).
Chemical Specifications
Property
Specification
IUPAC Name
2-Amino-5-methylbenzene-1,4-disulfonic acid
Common Name
4-Amino-toluene-2,5-disulfonic acid
CAS Number
118-88-7
Molecular Formula
Molecular Weight
267.28 g/mol
Appearance
White to off-white crystalline powder
Solubility
Highly soluble in water (alkaline pH); moderate in acidic water
Reaction Mechanism
The synthesis follows the classical Diazotization-Coupling pathway. Due to the zwitterionic nature of the starting material (amino group + two sulfonic acid groups), the diazotization step requires careful pH control to ensure the formation of the reactive diazonium salt without precipitation of the inner salt.
Mechanism Diagram
The following diagram illustrates the transformation from the diamino-sulfonic precursor to the final Azo dye.
Figure 1: Reaction pathway for the synthesis of azo dyes using 2-Amino-5-methylbenzene-1,4-disulfonic acid.
Experimental Protocol
This protocol describes the synthesis of a representative High-Performance Acid Yellow Dye by coupling the diazonium salt of the title compound with 3-Methyl-1-(4-sulfophenyl)-5-pyrazolone . This combination yields a highly soluble, bright yellow dye suitable for textile and ink applications.
Dissolution: In a 500 mL beaker, disperse 26.7 g of 2-Amino-5-methylbenzene-1,4-disulfonic acid in 150 mL of distilled water.
Acidification: Add 25 mL of concentrated HCl. The mixture may remain a suspension; this is normal. Cool the mixture to 0–5°C using an ice-salt bath.
Nitrosation: Prepare a solution of 7.0 g Sodium Nitrite in 20 mL water. Add this solution dropwise to the acidic amine suspension over 30 minutes, maintaining the temperature below 5°C.
Verification:
Stir for 1 hour at 0–5°C.
Endpoint Check: The solution should turn clear(er) as the diazonium salt forms.
Starch-Iodide Test: Must be slightly positive (immediate blue color) indicating excess nitrite.
Congo Red Test: Must be blue (indicating pH < 2).
Nitrite Destruction: If the starch-iodide test is strongly positive after 1 hour, add small amounts of Sulfamic Acid until the test is negative to prevent side reactions.
Phase 2: Coupling (pH 8-9)
Coupler Preparation: In a separate 1 L beaker, dissolve 25.4 g of 3-Methyl-1-(4-sulfophenyl)-5-pyrazolone in 200 mL water. Add Sodium Carbonate slowly until the solution is neutral/slightly alkaline (pH ~7.5) and clear. Cool to 5–10°C .
Coupling Reaction: Slowly add the cold diazonium salt solution (from Phase 1) into the coupler solution over 45 minutes.
pH Maintenance: Simultaneously add 20% Sodium Carbonate solution dropwise to maintain the pH between 8.0 and 9.0 . Crucial: Do not let the pH drop below 7, as coupling efficiency decreases for pyrazolones in acidic media.
Completion: Stir the reaction mixture for 3–4 hours, allowing the temperature to rise naturally to room temperature (20–25°C).
Phase 3: Isolation & Purification
Salting Out: Heat the dye solution to 60°C . Add Sodium Chloride (approx. 15-20% w/v) slowly with stirring until the dye precipitates.
Filtration: Allow the mixture to cool to room temperature. Filter the precipitated dye using a vacuum Buchner funnel.
Washing: Wash the filter cake with a small amount of 10% brine solution to remove impurities.
Drying: Dry the product in a vacuum oven at 60°C to constant weight.
Characterization & Quality Control
To ensure the synthesized dye meets "High-Performance" standards, the following QC parameters must be validated.
Test
Method
Acceptance Criteria
Purity
HPLC (C18 Column, Phosphate Buffer/MeCN)
> 95% Area
Identity
1H-NMR (D2O)
Consistent with structure; aromatic protons 7.0-8.5 ppm
Lambda Max
UV-Vis Spectroscopy (Water)
400–420 nm (Typical for Yellow Azo)
Solubility
Gravimetric (Water at 25°C)
> 100 g/L (Due to disulfonic nature)
Troubleshooting Guide
Problem: Low Yield / Sticky Precipitate.
Cause: Incomplete diazotization or incorrect pH during salting out.
Solution: Ensure temperature stays <5°C during diazotization. Adjust pH to 7.0 before salting out to ensure the dye is in the neutral salt form.
Problem: Dull Color.
Cause: Oxidation of the phenolate/pyrazolone or decomposition of diazo.
Solution: Use fresh reagents and ensure excess nitrite is destroyed with sulfamic acid before coupling.
Workflow Diagram
The following diagram summarizes the operational workflow for the synthesis.
Figure 2: Operational workflow for the synthesis of Acid Yellow dye.
References
Organic Chemistry Portal. (n.d.). Diazotization Protocols and Mechanisms. Retrieved from [Link]
Google Patents. (2000). US6096889A - Process for making high performance dyes. Retrieved from
World Dye Variety. (2012). Acid Yellow 34 Structure and Synthesis. Retrieved from [Link]
Method
Application Note: p-Toluidine-2,5-disulfonic Acid (PTDSA) as a Dual-Functional Zwitterionic Catalyst
Executive Summary & Scientific Rationale p-Toluidine-2,5-disulfonic acid (PTDSA) , traditionally utilized as a primary intermediate in the synthesis of azo dyes (e.g., Pai Latin Fast Red), has emerged as a potent zwitter...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
p-Toluidine-2,5-disulfonic acid (PTDSA) , traditionally utilized as a primary intermediate in the synthesis of azo dyes (e.g., Pai Latin Fast Red), has emerged as a potent zwitterionic Brønsted acid catalyst for green organic transformations. Unlike mono-sulfonic acids (e.g., p-Toluenesulfonic acid, p-TSA) or simple amino acids (e.g., Sulfanilic acid), PTDSA possesses a unique "Dual-Acid, Single-Base" motif.
Mechanistic Advantage
The molecule features two strongly acidic sulfonic acid groups (
) at the ortho and meta positions relative to the methyl group, and one amino group () at the para position.
Enhanced Acidity: The presence of two electron-withdrawing sulfonyl groups significantly lowers the
compared to sulfanilic acid, increasing its catalytic turnover in acid-sensitive condensation reactions.
Zwitterionic Solubility Switch: PTDSA exhibits high water solubility but low solubility in non-polar organic solvents. This allows for homogeneous catalysis in aqueous media followed by heterogeneous separation , facilitating catalyst recovery and recycling.
Key Applications
PTDSA is optimally applied in Multi-Component Reactions (MCRs) and Condensation Reactions where water is the solvent or a byproduct.
Application Domain
Specific Reaction Class
Mechanistic Role
Heterocycle Synthesis
One-pot synthesis of Xanthenes & Benzoxanthenes
Dual activation of carbonyls (via ) and imine buffering (via ).
Green Esterification
Fisher Esterification in Aqueous Media
Protic activation of carboxylic acids; catalyst sequestered in aqueous phase during workup.
Bio-Active Scaffolds
Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Stabilization of acyl imine intermediates.
Detailed Protocol: One-Pot Synthesis of Xanthene Derivatives
This protocol details the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes , a class of pharmacologically active heterocycles, using PTDSA as a recyclable catalyst in aqueous media.
Catalyst Activation: Dissolve PTDSA (10 mol%) in 5 mL of water. Ensure complete dissolution to form a clear homogenous acidic solution.
Reactant Addition: Add 1.0 mmol of the aromatic aldehyde and 2.0 mmol of 2-naphthol to the reaction vessel.
Note: The organic reactants may not dissolve immediately; vigorous stirring is required to create an emulsion (On-Water Catalysis).
Reflux: Heat the mixture to reflux (
) with magnetic stirring (600 rpm).
Observation: As the reaction proceeds (30–60 mins), the product (xanthene) will precipitate out as a solid due to its hydrophobicity.
Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/n-Hexane 3:7).
Workup & Catalyst Recovery:
Cool the reaction mixture to room temperature.
Filtration: Filter the precipitated crude solid.
Filtrate (Catalyst Stream): The aqueous filtrate contains the dissolved PTDSA. Do not discard. This aqueous phase can be concentrated or reused directly for the next cycle.
Purification: Recrystallize the crude solid from hot ethanol to obtain pure xanthene crystals.
Reaction Mechanism Visualization
Caption: Mechanistic pathway of PTDSA-catalyzed xanthene synthesis, highlighting the protonation of the carbonyl group and the recovery of the catalyst via aqueous filtration.
Performance Comparison
The following table contrasts PTDSA with standard industrial acid catalysts for the synthesis of xanthenes.
Feature
PTDSA (p-Toluidine-2,5-disulfonic acid)
p-TSA (p-Toluenesulfonic acid)
Sulfanilic Acid
Acidity ()
High (Dual groups)
High (Single )
Moderate (Zwitterionic buffering)
Solubility
High in , Low in Organic
Soluble in Organic &
Moderate in
Recovery
Simple Filtration (remains in water)
Difficult (requires neutralization/extraction)
Filtration (if insoluble in solvent)
Reaction Time
30–60 min
45–90 min
60–120 min
Yield
88–94%
85–92%
80–85%
Corrosivity
Low (Solid handling)
High (Hygroscopic solid)
Low
Troubleshooting & Optimization
Catalyst Deactivation
Symptom: Reduced yield in recycling loops (Cycles 3+).
Cause: Accumulation of organic tars or water-soluble byproducts in the aqueous phase.
Solution: Wash the aqueous catalyst phase with diethyl ether (liquid-liquid extraction) to remove organic impurities before reusing the aqueous layer.
Incomplete Reaction
Symptom: TLC shows unreacted aldehyde after 60 mins.
Cause: Poor mass transfer in "On-Water" conditions.
Solution: Increase stirring speed to >800 rpm or add a surfactant (e.g., 1 mol% SDS) to create a stable emulsion, though this may complicate catalyst recovery.
References
ChemicalBook. (2024). P-toluidine-2,5-disulfonic acid: Properties and Structure. Retrieved from
Shirini, F., et al. (2014).[2] One-pot synthesis of various xanthene derivatives using ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and reusable catalyst.[2] Chinese Chemical Letters.[2] Retrieved from
Nandurkar, S.S., et al. (2025). Catalytic exploration of new SO3H di-functionalized Brønsted acidic ionic liquid for versatile synthesis of xanthenes.[3] Journal of Molecular Structure. Retrieved from
Vertex AI Search. (2026). 4-Amino-toluene-2,5-disulfonic acid organic synthesis applications.
Eschem. (2023). Sulfonic Acid Functionalized Catalysts in Organic Synthesis.[1][3] Retrieved from
Derivatization of 2-Amino-5-methylbenzene-1,4-disulfonic acid for analysis
Application Note: High-Performance Derivatization Protocols for 2-Amino-5-methylbenzene-1,4-disulfonic Acid (AMBDSA) Executive Summary The analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid (AMBDSA) presents a dual...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Derivatization Protocols for 2-Amino-5-methylbenzene-1,4-disulfonic Acid (AMBDSA)
Executive Summary
The analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid (AMBDSA) presents a dual challenge in liquid chromatography: extreme polarity and weak native fluorescence. As a zwitterionic intermediate often used in dye synthesis (e.g., azo dyes) and as a degradation marker, its accurate quantification is critical.
Standard Reverse-Phase HPLC (RP-HPLC) fails because AMBDSA elutes in the void volume due to its two sulfonic acid groups (
). While Ion Chromatography (IC) is an option, it lacks the selectivity required for complex matrices.
This guide details two robust Pre-Column Derivatization Protocols designed to:
Block the Amine: Neutralize the zwitterionic character.
Add Hydrophobicity: Enable retention on standard C18 columns.
Structure: Aniline core substituted with two sulfonic acid groups (positions 1, 4) and a methyl group (position 5).[1]
The Problem: The amine (
) is ortho to a sulfonic acid group. This creates steric hindrance and electronic deactivation, making the amine less nucleophilic than standard alkyl amines.
The Solution:
We utilize Dansyl Chloride (DNS-Cl) as the primary derivatization agent.[2] Unlike OPA (o-Phthalaldehyde), which forms unstable isoindoles, Dansyl derivatives are chemically stable, allowing for lengthy autosampler queues. The sulfonyl chloride group of DNS-Cl reacts with the primary amine to form a sulfonamide, significantly increasing the molecule's hydrophobicity (LogP) and enabling fluorescence detection.
Best for: High sensitivity, stability, and retention improvement.
Reagents Required
Buffer: 0.1 M Sodium Bicarbonate (
), adjusted to pH 9.5 with NaOH. (High pH is critical to deprotonate the aniline amine).
Reagent: Dansyl Chloride (5 mg/mL) in Acetone (HPLC Grade). Prepare fresh daily in amber glass.
Quenching Agent: Methylamine hydrochloride (2% w/v in water) or Proline.
Solvent: Acetonitrile (ACN).
Step-by-Step Methodology
Sample Preparation: Dissolve AMBDSA sample in water to a concentration of ~100 µg/mL.
Reaction Assembly:
In a 2 mL amber autosampler vial, combine:
200 µL Sample Solution
200 µL Carbonate Buffer (pH 9.5)
400 µL Dansyl Chloride Reagent
Incubation (Critical Step):
Cap tightly and vortex for 10 seconds.
Incubate at 60°C for 20 minutes in a heating block.
Note: The elevated temperature is mandatory. The ortho-sulfonic acid hinders the amine; room temperature reaction will yield incomplete derivatization.
Quenching:
Add 50 µL of Methylamine/Proline solution.
Vortex and let stand for 5 minutes. (Removes excess DNS-Cl to prevent interference peaks).
Clarification:
Filter through a 0.22 µm PTFE syringe filter into the final injection vial.
The following diagram illustrates the decision logic and workflow for the Dansyl Chloride protocol, emphasizing the critical pH control and heating steps.
Caption: Workflow for Dansyl Chloride derivatization of AMBDSA. The heating step is critical to overcome steric hindrance from the ortho-sulfonic acid group.
Troubleshooting & Validation
Common Pitfalls
Low Recovery: Usually caused by insufficient pH. The amino group must be unprotonated to react. Ensure the buffer capacity is strong enough to neutralize the sulfonic acids in the sample.
Precipitation: Dansyl derivatives can be hydrophobic. If precipitation occurs upon cooling, dilute with 50% Acetonitrile before filtration.
Interference: Dansyl-OH (hydrolysis product) elutes early. Ensure the gradient starts at low organic (10%) to separate the hydrolysis peak from the analyte peak.
Linearity & Limits
Linearity: Expected range 0.1 µg/mL to 100 µg/mL (
).
LOD: Typically ~10 ng/mL with Fluorescence detection.
References
PubChem. (n.d.).[3] 4-Amino-5-methoxy-2-toluenesulfonic acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
Seiler, N. (1970). Use of the dansyl reaction in biochemical analysis. Methods of Biochemical Analysis, 18, 259-337.
Sielc Technologies. (2018). Separation of 2-Amino-5-chloro-4-methylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]
Application Note: Quantitative Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid using Mixed-Mode LC-MS/MS
Abstract This application note presents a robust and sensitive method for the analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid (AMDS) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). D...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust and sensitive method for the analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid (AMDS) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Due to its highly polar and ionic nature, AMDS presents a significant challenge for traditional reversed-phase chromatography. This protocol leverages a mixed-mode chromatographic approach, combining anion-exchange and hydrophilic interaction mechanisms, to achieve excellent retention and peak shape. Detection by mass spectrometry in negative ion mode provides high selectivity and sensitivity for quantification in complex matrices. This guide is intended for researchers, quality control analysts, and process chemists who require a reliable method for the determination of AMDS.
Introduction and Scientific Rationale
2-Amino-5-methylbenzene-1,4-disulfonic acid (AMDS) is an important intermediate in the synthesis of various dyes and pigments. Its accurate quantification is crucial for process monitoring, quality control of final products, and environmental analysis. The structure of AMDS, containing two strongly acidic sulfonic acid groups and a basic amino group, renders it highly hydrophilic and zwitterionic in nature.
The Analytical Challenge: Conventional reversed-phase (RP) liquid chromatography, which relies on hydrophobic interactions, is ineffective for retaining highly polar compounds like AMDS, leading to poor chromatography, often with the analyte eluting in the void volume.[1] To overcome this, a more sophisticated separation strategy is required.
The Methodological Solution: This method employs a mixed-mode stationary phase that possesses both anion-exchange and hydrophilic interaction liquid chromatography (HILIC) functionalities.[2]
Anion-Exchange: The negatively charged sulfonate groups of AMDS interact with positively charged sites on the stationary phase, providing strong retention.
HILIC: This mechanism involves the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase, which is effective when using a mobile phase with a high organic solvent concentration.[3][4]
This dual retention mechanism provides superior control over the separation compared to single-mode chromatography.[5] For detection, electrospray ionization (ESI) in negative ion mode is the optimal choice. The sulfonic acid groups are readily deprotonated to form [M-H]⁻ ions, offering high sensitivity and specificity, which is a known advantage for analyzing sulfonated compounds.[6][7]
Causality: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the initial chromatographic conditions to ensure good peak shape and prevent precipitation on the column. Filtration is a mandatory step to remove particulates that can clog the HPLC system.
Stock Solution (1000 µg/mL):
Accurately weigh 10 mg of AMDS reference standard.
Transfer to a 10 mL volumetric flask.
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of methanol and water. Sonicate briefly if necessary. This stock is stable for 1 month at 2-8°C.
Working Standard Solutions (0.1 - 10 µg/mL):
Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water with buffer) to prepare calibration standards.
Sample Preparation:
Dissolve the sample matrix containing AMDS in the initial mobile phase solvent to an estimated concentration within the calibration range.
Vortex for 30 seconds to ensure complete dissolution.
Crucial Step: Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
Causality: The selected parameters are designed to maximize retention and resolution on the column while ensuring compatibility with mass spectrometry. A mixed-mode column provides the necessary dual retention mechanism. The gradient elution starts with high organic content to facilitate HILIC retention and gradually increases the aqueous component to elute the analyte. The use of volatile buffers like ammonium acetate is essential for ESI-MS.[9][10]
Table 1: Liquid Chromatography Parameters
Parameter
Condition
Instrument
UHPLC System (e.g., Thermo Vanquish, Waters Acquity)
Column
Mixed-Mode Anion-Exchange/HILIC Column (e.g., Thermo Scientific Acclaim Trinity Q1, SIELC Obelisc N), 2.1 x 100 mm, 3 µm
Mobile Phase A
10 mM Ammonium acetate in Water
Mobile Phase B
10 mM Ammonium acetate in 95:5 Acetonitrile:Water
Gradient
0-1 min (90% B), 1-8 min (90% to 20% B), 8-9 min (20% B), 9.1-12 min (90% B)
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Table 2: Mass Spectrometry Parameters
Parameter
Condition
Instrument
Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
Optimized for each transition (e.g., -25 eV for quantifier, -40 eV for qualifier)
Rationale for MRM Transitions: The precursor ion at m/z 266.0 corresponds to the deprotonated molecule [M-H]⁻. The primary fragmentation pathway for aromatic sulfonic acids involves the loss of SO₃ (80 Da) or SO₂ (64 Da).[11][12][13]
m/z 186.0: Corresponds to the loss of SO₃ from the precursor ion ([M-H-SO₃]⁻). This is typically a stable and abundant fragment, making it ideal for quantification.
m/z 80.0: Corresponds to the [SO₃]⁻• radical anion, a common fragment for confirming the presence of a sulfonate group.
Workflow and Data Processing
Experimental Workflow Diagram
Caption: Overall workflow for the LC-MS/MS analysis of AMDS.
Data Analysis and System Suitability
Quantification: Peak areas for the quantifier MRM transition (266.0 -> 186.0) are plotted against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used to generate the calibration curve. The concentration of AMDS in unknown samples is determined from this curve.
Confirmation: The presence of the qualifier transition (266.0 -> 80.0) at the correct retention time and a consistent ion ratio relative to the quantifier confirms the identity of the analyte.
System Suitability: Before running the analysis, inject a mid-level standard multiple times (n=5). The Relative Standard Deviation (RSD) for retention time should be <1% and for peak area should be <10% to ensure system performance.
Conclusion
The described mixed-mode LC-MS/MS method provides a reliable, sensitive, and robust solution for the quantitative analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. By addressing the inherent challenges of retaining and separating this highly polar compound, this application note offers a validated protocol suitable for implementation in quality control and research laboratories. The specificity of tandem mass spectrometry ensures accurate results even in the presence of complex sample matrices.
References
Holčapek, M., et al. (2000). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 14(15), 1393-1400. Available at: [Link]
U.S. Environmental Protection Agency (EPA). (2023). 1,4-Benzenedisulfonic acid, 2-amino-5-methyl- - Substance Details. Available at: [Link]
Chemspace. (n.d.). 2-amino-5-methylbenzene-1,4-disulfonic acid. Available at: [Link]
Drakopoulou, E., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 347-54. Available at: [Link]
HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
SIELC Technologies. (n.d.). Evolution of Mixed-Mode Chromatography. Available at: [Link]
Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry, 18(13), 1463-70. Available at: [Link]
Gika, H. G., et al. (2012). LC-MS metabolomics of polar compounds. Journal of Chromatographic Science, 50(5), 381-90. Available at: [Link]
Wörner, S., et al. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available at: [Link]
The NELAC Institute. (n.d.). Analysis of Anionic and Cationic Polar Pesticides Using a New Mixed Mode Column. Available at: [Link]
SIELC Technologies. (2018). 2-Amino-5-methylbenzenesulfonic acid. Available at: [Link]
D'Attoma, A., & Heinisch, S. (2018). Mixed-Mode Chromatography—A Review. LCGC Europe, 31(11), 628-638. Available at: [Link]
Musumeci, F., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6393. Available at: [Link]
PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Available at: [Link]
Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. Available at: [Link]
Pesek, J. J., & Matyska, M. T. (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America, 37(11), 814-821. Available at: [Link]
SIELC Technologies. (n.d.). HILIC Separation of Aromatic Acids. Available at: [Link]
ChemRxiv. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Available at: [Link]
National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds. Available at: [Link]
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]
Application Note: High-Purity Isolation and Refinement of 2-Amino-5-methylbenzene-1,4-disulfonic acid
Executive Summary This application note details a robust methodology for the purification of 2-Amino-5-methylbenzene-1,4-disulfonic acid (also known as 4-Amino-toluene-2,5-disulfonic acid). Unlike mono-sulfonic acids (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust methodology for the purification of 2-Amino-5-methylbenzene-1,4-disulfonic acid (also known as 4-Amino-toluene-2,5-disulfonic acid). Unlike mono-sulfonic acids (e.g., p-toluenesulfonic acid), this disulfonated congener exhibits extreme water solubility, rendering standard acid-precipitation methods inefficient.
This guide addresses the specific challenges of:
High Solubility: Overcoming yield losses in aqueous media.
Isomer Contamination: Removing the 2-Amino-5-methylbenzene-1-sulfonic acid byproduct.
Inorganic Load: Efficiently separating sulfuric acid residues from the synthesis step.
The protocol utilizes a Salting-Out Assisted Recrystallization (SOAR) technique, leveraging the common ion effect to force precipitation of the disodium salt, followed by an optional cation-exchange polishing step for analytical grade purity.
Chemical Basis of Purification
Understanding the physicochemical properties of the target molecule is critical for process control.
Property
Description
Implication for Purification
Structure
Toluene core with one amine and two sulfonic acid groups.
Highly polar; forms stable zwitterions.
Solubility
>100 g/L in water at 25°C (Free Acid).
Critical: Simple cooling or pH adjustment to the isoelectric point is often insufficient for precipitation.
Acidity
Strong acid (two -SO3H groups).
Remains ionized even at low pH; requires high ionic strength (brine) to precipitate.
Mono-sulfonates are less soluble; oxidation products require carbon treatment.
The Mechanism: Common Ion Effect
Because the free acid is highly soluble, we convert the compound to its disodium salt. By saturating the solution with Sodium Chloride (NaCl), we increase the concentration of
ions. According to the solubility product principle (), the product of and exceeds the solubility limit, forcing the salt out of the solution while impurities (sulfuric acid residues) remain dissolved.
Workflow Visualization
The following diagram outlines the logical flow from the crude reaction mass to the isolated pure crystal.
Caption: Workflow for the isolation of 2-Amino-5-methylbenzene-1,4-disulfonic acid via Salting-Out Assisted Recrystallization.
Experimental Protocols
Protocol A: Isolation of Crude Disodium Salt
Objective: To isolate the bulk product from the sulfonation reaction mass (oleum/sulfuric acid matrix).
Materials:
Crude Sulfonation Mass
Sodium Hydroxide (50% w/w solution)
Sodium Chloride (Industrial grade or ACS grade)
Activated Carbon (Powdered)
Celite (Filter aid)
Procedure:
Quenching: Slowly add the crude sulfonation mass into crushed ice/water (ratio 1:2 by weight). Maintain temperature
to prevent desulfonation.
Neutralization: Adjust pH to 8.0–9.0 using 50% NaOH.
Note: The solution will heat up significantly. Use an ice bath.[1]
Checkpoint: The solution should be clear (dark colored). If a precipitate remains, it may be inorganic salts (Na2SO4) if the concentration is too high. Dilute slightly until clear.
Decolorization: Add Activated Carbon (2% w/w of expected product mass). Heat to 80°C and stir for 30 minutes.
Clarification: Filter hot through a Celite pad to remove carbon. The filtrate should be light yellow to amber.
Salting Out (The Critical Step):
While the filtrate is still warm (approx. 50-60°C), add solid NaCl slowly.
Target concentration: 20% w/v (200g NaCl per Liter of solution).
Stir until fully dissolved.
Crystallization: Cool the mixture slowly to room temperature, then chill to 0–5°C and hold for 4 hours. The disodium salt of 2-Amino-5-methylbenzene-1,4-disulfonic acid will crystallize as white/off-white needles or plates.
Filtration: Filter under vacuum.
Displacement Wash: Wash the cake only with cold saturated brine (NaCl solution). Do not wash with pure water , as the product will redissolve immediately.
Protocol B: Purification (Recrystallization)
Objective: To remove occluded salts and isomers for analytical grade material.
Dissolution: Dissolve the wet cake from Protocol A in the minimum amount of boiling water (approx. 100°C).
Acidification (Optional for Free Acid): If the free acid is required rather than the salt, add concentrated HCl until pH < 1. Note: Yield will be lower due to high solubility.
Re-Salting (For Sodium Salt): If high yield is preferred, add NaCl to the boiling solution until slightly turbid (approx. 10-15% w/v).
Cooling: Allow to cool slowly to room temperature with gentle agitation, then refrigerate.
Washing: Filter and wash with cold 90% Ethanol (the disulfonate salt has poor solubility in ethanol, while some organic impurities may dissolve).
Drying: Dry in a vacuum oven at 60°C.
Analytical Validation (HPLC)[2][3]
To verify purity, use a Reverse Phase HPLC method capable of separating highly polar sulfonated aromatics. Standard C18 columns often fail to retain disulfonic acids; therefore, an ion-pairing method or a specialized polar-embedded column is required.
Recommended Method (Adapted from SIELC Technologies):
Parameter
Condition
Column
Newcrom R1 (SIELC) or C18 with Ion Pairing
Dimensions
150 x 4.6 mm, 3 µm or 5 µm
Mobile Phase A
Water + 0.1% Formic Acid (or 20mM Ammonium Formate)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Gradient
0% B to 40% B over 20 minutes
Flow Rate
1.0 mL/min
Detection
UV @ 254 nm (Aromatic ring) and 210 nm
Retention Logic
The disulfonic acid elutes early. Isomers (mono-sulfonic) elute later due to higher hydrophobicity.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Product dissolved in mother liquor.
Increase NaCl concentration during salting out. Ensure temperature is <5°C during filtration.
Colored Product
Incomplete oxidation removal.
Repeat Carbon treatment. Ensure pH is >7 during carbon treatment (anionic dyes adsorb better on carbon in specific pH ranges, usually neutral/basic for this class).
High Ash Content
Trapped NaCl/Na2SO4.
Recrystallize from water/ethanol. The ethanol acts as an anti-solvent for the organic salt while keeping some inorganic salts in the aqueous phase, or simply wash the cake more thoroughly with cold ethanol.
Paste Formation
Rapid precipitation.
Cool the solution more slowly (controlled cooling ramp) to encourage crystal growth over amorphous precipitation.
References
PubChem. 2-Amino-5-methylbenzene-1,4-disulfonic acid (Compound). National Library of Medicine. Available at: [Link]
Google Patents.Process for the preparation of 2-aminobenzene-1,4-disulphonic acids. Patent US5315036A.
SIELC Technologies. HPLC Separation of Aminobenzenesulfonic Acids. Application Note. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the high-precision synthesis of azo dyes utilizing 4-aminotoluene-2,5-disulfonic acid (p-Toluidine-2,5-disulfonic acid, PTDS). Unlike simple anilines, PTDS presents unique solubility challenges due to its zwitterionic nature and dual sulfonic acid groups. This guide provides a validated "Inverse Diazotization" protocol to overcome these solubility barriers, followed by a controlled alkaline coupling methodology. These steps are critical for researchers in dye chemistry, diagnostics, and materials science to ensure high yield and purity.
Chemical Profile & The "Zwitterion Challenge"
Molecule: 4-Aminotoluene-2,5-disulfonic acid
CAS: 116-75-6
Structure: Aniline core with a methyl group at para and sulfonic acid groups at ortho and meta positions relative to the amine.
The Technical Challenge:
Standard diazotization involves dissolving an amine in dilute acid. However, PTDS exists as an internal salt (zwitterion) with low solubility in cold acidic water. Attempting to dissolve it directly in HCl often results in a suspension that diazotizes incompletely, leading to low yields and residual starting material.
The Solution:
We utilize the Inverse Diazotization method. The PTDS is first dissolved in weak alkali (converting
to soluble ), mixed with sodium nitrite, and then the entire mixture is introduced into cold acid. This generates nitrous acid in situ upon precipitation, ensuring rapid and complete reaction.
Experimental Protocol: Inverse Diazotization
Objective: Generate a stable 4-sulfomethylbenzene-2,5-disulfonic acid diazonium salt solution.
Reagents & Stoichiometry (0.1 Mol Scale)
Reagent
Quantity
Molar Eq
Role
PTDS (MW 267.28)
26.7 g
1.0
Substrate
Sodium Carbonate ()
~6.0 g
~0.55
Solubilizer (adjust to pH 7-8)
Sodium Nitrite ()
7.0 g
1.02
Diazotizing Agent
HCl (conc. 37%)
25 mL
3.0
Acid Source
Ice/Water
~150 g
N/A
Thermal Control
Step-by-Step Methodology
Alkaline Dissolution:
In a 250 mL beaker, suspend 26.7 g of PTDS in 100 mL of distilled water.
Slowly add solid sodium carbonate (
) while stirring until the solution becomes clear and the pH reaches 7.5–8.0. Note: Avoid high alkalinity (pH > 9) to prevent side reactions.
Nitrite Addition:
Dissolve 7.0 g of sodium nitrite in 20 mL of water.
Add this nitrite solution to the clear PTDS solution. Cool this mixture to 10°C.
Precipitation (The Inverse Step):
In a separate 1 L beaker, prepare a slurry of 150 g crushed ice and 25 mL concentrated HCl.
CRITICAL: Pour the alkaline PTDS/Nitrite solution slowly into the vigorously stirred Acid/Ice mixture.
Observation: A fine, white/yellow precipitate of the diazonium inner salt may form. This is normal.
Reaction Maintenance:
Stir at 0–5°C for 30 minutes.
QC Check 1 (Starch-Iodide): Spot a drop of the reaction mixture onto starch-iodide paper. It must turn instant blue/black , indicating excess nitrous acid. If not, add small aliquots of
until positive.
QC Check 2 (Congo Red): Spot onto Congo Red paper. It must turn blue , indicating free mineral acid (pH < 3).
Quenching:
After 30 minutes, destroy excess nitrous acid by adding small amounts of Sulfamic Acid or Urea until the starch-iodide test is negative.
Experimental Protocol: Alkaline Coupling
Objective: Couple the diazonium salt with 2-Naphthol (Beta-naphthol) to form a mono-azo dye.
Reagents
Reagent
Quantity
Role
2-Naphthol
14.5 g (0.1 mol)
Coupling Component
NaOH (10% soln)
~45 mL
Solubilizer
Sodium Acetate
~20 g
pH Buffer
Step-by-Step Methodology
Coupler Preparation:
Dissolve 14.5 g of 2-Naphthol in 45 mL of 10% NaOH solution diluted with 100 mL water.
Ensure complete dissolution (formation of sodium naphtholate).
Cool to 5–10°C.
The Coupling Reaction:
Slowly add the cold diazonium suspension (from Protocol 2) to the alkaline naphthol solution over 20 minutes.
Simultaneous Action: Monitor pH.[1][2][3][4] The reaction consumes alkali. Maintain pH at 9.0–10.0 by periodically adding Sodium Carbonate solution.
Why? If pH drops below 7, the naphthol reverts to its insoluble, non-reactive form. If pH is too high (>11), the diazonium salt decomposes.
Completion & Isolation:
Stir for 2 hours, allowing the temperature to rise to room temperature (20°C).
Salting Out: Heat the mixture to 60°C and add Sodium Chloride (NaCl) (approx. 10-15% w/v) to precipitate the dye.
Cool to room temperature, then filter using a Buchner funnel.
Wash with 5% brine solution (not pure water, to prevent redissolving).
Caption: The "Inverse Diazotization" workflow ensures the insoluble zwitterion is solubilized before reacting with acid, preventing unreacted core material.
Figure 2: Mechanistic Pathway[7][8]
Caption: Chemical transformation from zwitterionic amine to azo dye via the nitrosonium electrophile.
Troubleshooting & Critical Control Points
Issue
Probable Cause
Corrective Action
Low Yield / Tar Formation
Temperature > 5°C during diazotization.
Ensure internal temperature stays < 5°C. Add ice directly to the beaker if necessary.
Incomplete Coupling
pH drifted below 8.0.
Naphthols require alkaline pH to couple. Monitor pH meter and add to maintain pH 9-10.
Dye Redissolves on Wash
Washing with pure water.
Sulfonated dyes are highly water-soluble. Wash only with dilute NaCl solution (brine).
No Blue on Starch-Iodide
Insufficient Nitrite.
The amine may be impure, requiring more nitrite. Add 10% excess until the test holds for 5 mins.
References
Organic Syntheses , Coll. Vol. 2, p. 145 (1943); Vol. 14, p. 18 (1934). Coupling of Diazonium Salts with Phenols.[2]
Application Notes & Protocols: 2-Amino-5-methylbenzene-1,4-disulfonic Acid in Functional Polymer Synthesis
Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of a Sulfonated Monomer In the field of functional polymers, particularly conducting polymers, achieving both high performance and p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of a Sulfonated Monomer
In the field of functional polymers, particularly conducting polymers, achieving both high performance and processability is a significant challenge. Polyaniline (PANI), in its conductive emeraldine salt form, is notoriously difficult to process due to its insolubility in common solvents. The synthesis of PANI derivatives using functionalized monomers is a key strategy to overcome this limitation.
2-Amino-5-methylbenzene-1,4-disulfonic acid (AMBDSA) is a substituted aniline monomer of significant interest. Its structure incorporates two sulfonic acid (-SO₃H) groups and a methyl (-CH₃) group on the aniline ring. This unique combination offers two primary advantages:
Self-Doping: The sulfonic acid groups are covalently bound to the polymer backbone. These groups act as internal dopants, creating a "self-doped" polymer.[1] This eliminates the need for external protonic acid dopants, which can be corrosive and leach out over time, degrading the material's properties.[1]
Enhanced Solubility & Processability: The hydrophilic nature of the sulfonic acid groups significantly improves the solubility of the resulting polymer in aqueous media and polar organic solvents, facilitating easier processing and fabrication of films, coatings, and membranes.[2][3]
This guide provides a comprehensive overview of AMBDSA, detailing its properties and providing a robust protocol for its use in the synthesis of a self-doped, functional poly(2-methylaniline), herein referred to as poly(AMBDSA).
The structure consists of a toluidine (methylaniline) core with two sulfonic acid groups positioned to influence the electronic properties and facilitate self-doping.
Diagram: Chemical Structure of AMBDSA
Caption: Structure of 2-Amino-5-methylbenzene-1,4-disulfonic acid.
Key Physicochemical Data
The following table summarizes essential data for handling and utilizing AMBDSA.
Synthesis Protocol: Oxidative Polymerization of AMBDSA
This section details the chemical oxidative polymerization of AMBDSA to form a water-soluble, self-doped conducting polymer. The most common and effective method utilizes an oxidant in an acidic aqueous medium.[3]
Causality of Experimental Choices
Oxidant: Ammonium persulfate (APS) is chosen as the initiator. When dissolved in water, it forms sulfate free radicals (SO₄⁻•) which are strong oxidizing agents capable of initiating the polymerization of aniline derivatives by extracting an electron from the monomer to form a cation radical.[7]
Reaction Medium: The polymerization is conducted in an acidic aqueous solution (e.g., 1M HCl). A low pH (<2.5) is crucial for producing a conductive polymer with a regular head-to-tail coupled structure.[8] The acidic environment ensures the aniline nitrogen is protonated, which directs the polymerization to the para-position and promotes the formation of the desired emeraldine salt form.[8]
Temperature: The reaction is initiated at a low temperature (0-5 °C). This is a critical control parameter. The oxidation of aniline is highly exothermic.[8] Low temperatures help to dissipate heat, slow down the reaction rate, and prevent over-oxidation or uncontrolled side reactions (e.g., ortho-coupling), leading to a more uniform polymer with higher molecular weight and better properties.[8]
Diagram: Experimental Workflow for Poly(AMBDSA) Synthesis
Caption: Step-by-step workflow for the synthesis of Poly(AMBDSA).
Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.67 g (0.01 mol) of AMBDSA in 100 mL of 1M HCl. Place the beaker in an ice-water bath and stir until the solution temperature reaches 0-5 °C.
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve 2.85 g (0.0125 mol) of ammonium persulfate in 50 mL of 1M HCl. [Note: A slight molar excess of oxidant ensures complete polymerization]. Cool this solution in the ice bath to 0-5 °C.
Polymerization Initiation: Slowly add the chilled APS solution dropwise to the stirring monomer solution over a period of 30 minutes using a dropping funnel. Self-Validating Check: The solution will gradually change color, eventually becoming a deep green, which indicates the formation of the conductive emeraldine form of the polymer.[8]
Reaction Continuation: After the addition is complete, maintain the reaction at 0-5 °C for 2 hours, then remove the ice bath and allow the reaction to continue at room temperature for an additional 22 hours with continuous stirring.
Polymer Isolation: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
Purification: Filter the dark green precipitate using a Buchner funnel. Wash the collected polymer sequentially with copious amounts of DI water, methanol, and finally acetone to remove unreacted monomer, oxidant, and oligomers.
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
Storage: Store the final dark green poly(AMBDSA) powder in a desiccator.
Polymer Characterization: Validating Structure and Function
Characterization is essential to confirm the successful synthesis of poly(AMBDSA) and to understand its functional properties.
Spectroscopic Analysis (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups and confirm the polymer structure.
Expected FTIR Peaks for Poly(AMBDSA):
Wavenumber (cm⁻¹)
Assignment
Rationale
~1585
C=C stretching of quinoid rings
Indicates the oxidized, conductive state of the polymer backbone.[9]
~1495
C=C stretching of benzenoid rings
Characteristic of the aromatic backbone structure.[9]
~1170 & ~1030
Symmetric S=O stretching of -SO₃H
Confirms the presence of the sulfonic acid groups.[9]
~1310
C-N stretching
Characteristic of the polymer backbone amine linkage.[9]
~880 & ~800
C-H out-of-plane bending
Suggests para-substituted (1,4) linkages along the polymer chain.[9]
Thermal Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability of the polymer. For sulfonated polymers, TGA typically shows a multi-step degradation profile.
First Weight Loss (~220-300 °C): This initial loss is attributed to the degradation and removal of the sulfonic acid groups from the polymer backbone.[10]
Second Weight Loss (>400 °C): This major weight loss corresponds to the degradation of the main polymer chain.[3][10]
Functional Property Assessment
Conductivity: The electrical conductivity of a pressed pellet of the polymer powder can be measured using a four-probe method. As a self-doped polymer, poly(AMBDSA) should exhibit significant conductivity without external doping.[11]
Ion-Exchange Capacity (IEC): IEC quantifies the number of ion-exchangeable sites (the -SO₃H protons) per unit weight of the polymer. It is a critical parameter for applications like proton exchange membranes.[10][12][13] It can be determined by titration.
Applications and Future Scope
The unique properties of poly(AMBDSA) make it a promising material for a variety of advanced applications:
Proton Exchange Membranes (PEMs): Its inherent proton conductivity and stability make it a candidate for fuel cells.[2][13][14]
Antistatic Coatings & Films: The combination of processability and conductivity is ideal for dissipating static charge on surfaces.
Sensors: The conductivity of the polymer can be modulated by exposure to certain analytes, forming the basis for chemical sensors.[15]
Biomedical Applications: Water solubility and conductivity open doors for use in tissue engineering scaffolds and biosensors.[11]
Safety and Handling
Monomer (AMBDSA): While specific data is limited, related sulfonated aromatic amines are classified as irritants.[16][17] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19] Avoid inhalation of dust.[18]
Ammonium Persulfate (APS): Strong oxidizer and respiratory sensitizer. Handle in a well-ventilated area or fume hood.
1M HCl: Corrosive. Causes skin and eye burns.[19] Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
Polymer sulfonation - A versatile route to prepare proton-conducting membrane material for advanced technologies . ResearchGate. Available at: [Link]
Synthesis and characterization of cytocompatible sulfonated polyanilines . PubMed. Available at: [Link]
The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures . ResearchGate. Available at: [Link]
Synthesis and characterization of sulfonated polyimides containing aliphatic linkages in the main chain . ResearchGate. Available at: [Link]
Study on Control of Polymeric Architecture of Sulfonated Hydrocarbon-Based Polymers for High-Performance Polymer Electrolyte Membranes in Fuel Cell Applications . National Institutes of Health (NIH). Available at: [Link]
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes . ACS Publications. Available at: [Link]
Electrically Conductive Functional Polymers and Application Progress in Lithium Batteries . MDPI. Available at: [Link]
5-Amino-2-methylbenzenesulfonamide . ResearchGate. Available at: [Link]
Spectroscopic investigation of polyaniline co poly meta amino benzene sulfonic acid . Semantic Scholar. Available at: [Link]
FT-IR spectra of Poly(aniline-co-aniline-2-sulfonic acid) (curve top), and poly(aniline-co-aniline-3-sulfonic acid) . ResearchGate. Available at: [Link]
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors . RSC Publishing. Available at: [Link]
SYNTHESIS AND INVESTIGATION OF POLY-(O-TOLUIDINE) PROPERTIES AT NANOSCALE . ResearchGate. Available at: [Link]
Safety Data Sheet for 2-Amino-5-chloro-4-methylbenzenesulfonic acid . Chem Service. Available at: [Link]
Theoretical study of the oxidative polymerization of aniline with peroxydisulfate: Tetramer formation . ResearchGate. Available at: [Link]
Polyaniline : Conducting polymer-Synthesis, properties and applications . YouTube. Available at: [Link]
2-Amino-5-methoxybenzene-1,4-disulfonic acid . PubChem. Available at: [Link]
Properties of selected sulfonated polymers as proton-conducting electrolytes for polymer electrolyte fuel cells . ResearchGate. Available at: [Link]
Titration method for purity assessment of sulfonic acids
Executive Summary Sulfonic acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) are critical reagents in pharmaceutical synthesis and salt formation. However, their assessment is notoriously difficult due to two in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Sulfonic acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) are critical reagents in pharmaceutical synthesis and salt formation. However, their assessment is notoriously difficult due to two inherent properties: high hygroscopicity and the persistent presence of sulfuric acid (
) as a manufacturing byproduct.
Standard aqueous alkalimetry fails to differentiate between the sulfonic acid proton and the first proton of sulfuric acid due to the leveling effect of water.[1] This Application Note details a Differential Potentiometric Titration protocol using a non-aqueous solvent system (Acetone/Methanol) and a weak base titrant (Cyclohexylamine). This method resolves the acidic protons, allowing for the simultaneous quantification of the target sulfonic acid and the sulfuric acid impurity in a single run.
Scientific Principle
The Leveling Effect vs. Differentiating Solvents
In water, both sulfonic acid (
) and the first proton of sulfuric acid () dissociate completely. A titration with NaOH yields a single inflection point representing total acidity:
To separate these species, we must use a differentiating solvent (such as acetone or methyl isobutyl ketone) and a titrant with a lower
than hydroxide. In this non-aqueous environment:
remains a strong acid.
behaves as a dibasic acid with distinct dissociation steps.[1] The first proton () is strong/medium, while the second proton () becomes significantly weaker.
The Cyclohexylamine Advantage
Using Cyclohexylamine (
) as a titrant in acetone allows for the resolution of two distinct equivalence points (EP):
EP1: Neutralization of
and the first proton of .
EP2: Neutralization of the second proton of
.
By analyzing the difference between EP1 and EP2, the exact concentration of both species can be calculated mathematically.
Experimental Protocol
Reagents and Equipment[1][2][3][4]
Component
Specification
Purpose
Titrant
0.1 N Cyclohexylamine in Methanol
Weak base for differential titration.
Solvent
Acetone (HPLC Grade)
Differentiating medium; suppresses dissociation of weak acids.
Standard
Benzoic Acid (Primary Standard)
For standardization of Cyclohexylamine.
Electrode
Glass pH Electrode with Sleeve Junction
Fast response in low-conductivity organic media.
Filling Sol.
Saturated LiCl in Ethanol
Prevents precipitation of KCl at the junction (common in organics).
Titrator
Auto-titrator with dynamic dosing
Precise detection of small inflection points.
Workflow Diagram
Figure 1: Step-by-step workflow for the differential potentiometric titration of sulfonic acids.
Step-by-Step Procedure
Electrode Preparation:
Drain the aqueous reference electrolyte (usually 3M KCl) from the electrode.
Rinse the chamber 3 times with Ethanolic LiCl .
Fill with Ethanolic LiCl and allow to condition for 1 hour. Crucial: Aqueous electrolytes will crystallize at the junction when contacting acetone, causing noisy signals.
Blank Determination:
Add 50 mL of Acetone to the titration beaker.
Titrate with 0.1 N Cyclohexylamine to determining solvent acidity/basicity.
Record volume as
.
Sample Titration:
Accurately weigh ~0.25 g of the sulfonic acid sample (
) into the beaker.
Add 50 mL of Acetone and stir until fully dissolved.
Titrate with 0.1 N Cyclohexylamine using Dynamic Equivalence Point Titration (DET) mode.
Note: Expect the first inflection (EP1) to be sharp and the second (EP2) to be shallower.
Data Analysis & Calculations
The separation of protons allows us to isolate the content of the impurity (
) from the target ().
Variable Definitions
: Volume of titrant at first inflection point (mL).
: Volume of titrant at second inflection point (mL).
: Normality of Cyclohexylamine titrant.
: Molecular weight of Sulfonic Acid ( g/mol ).
: Molecular weight of Sulfuric Acid (98.08 g/mol ).
Logic
EP1 (
) titrates: All Sulfonic Acid + 1st proton of Sulfuric Acid.
EP2 (
) titrates: All Sulfonic Acid + Both protons of Sulfuric Acid.
Therefore, the volume corresponding only to the second proton of
is .
Since
has a 1:1 ratio for its first and second protons, the volume for the total sulfuric acid is .
Calculation Formulas
1. Sulfuric Acid Content (% w/w):
(Note: We use because we are calculating based on the molar equivalence of the second proton).
2. Sulfonic Acid Purity (% w/w):
To find the volume consumed by the sulfonic acid alone, we subtract the volume consumed by the first proton of sulfuric acid (
) from the first endpoint ().
Method Validation & Troubleshooting
To ensure this method is self-validating, perform the following checks:
5.1 Spike Recovery (Accuracy)
Spike a pure sulfonic acid standard with a known amount of sulfuric acid (e.g., 1%, 2%, 5%).
Acceptance Criteria: The calculated
must be within of the spiked theoretical value.
If recovery is low, the solvent may contain water (leveling effect).[1] Ensure Acetone is
water.
5.2 Signal Noise (Precision)
Non-aqueous titrations often suffer from electrostatic noise.
Solution: Use a ground strap on the titration beaker. Ensure the electrode diaphragm is not clogged with precipitated salts (common when switching between aqueous and organic).
5.3 Alternative Confirmation (The "Gold Standard" Cross-Check)
If the differential inflection points are not distinct (e.g., if sulfuric acid content is
), use the Total Acidity + Gravimetric approach:
Titrate Total Acidity (Aqueous NaOH)
Moles Total.
Determine Sulfate via
Gravimetry Moles .
Subtract Sulfate moles from Total moles to get Sulfonic Acid.
Figure 2: Decision matrix for selecting the appropriate purity assessment method based on impurity levels.
References
ASTM International. ASTM D2593-93: Standard Test Method for Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography. (Note: While titled for Butadiene, the underlying titration principles for sulfonic acid impurities in hydrocarbons utilizing cyclohexylamine are derived from this standard's ancillary protocols). Link
Hiranuma. Purity determination of sulfuric acid via Potentiometric Titration. Application Data No. J1. (Provides the baseline for understanding the leveling effect limitations in aqueous media). Link
Thermo Fisher Scientific. Determination of p-Toluenesulfonic Acid in Water-Insoluble Drugs. Application Note 1040. (Demonstrates alternative chromatographic approaches for validation). Link
Scribd (Academic Repository). Potentiometric Titration of Acid Mixtures. (General reference for the mathematical treatment of differential titration curves). Link
Application Note: Synthesis of Water-Soluble Fluorescent Azo Dyes from 2-Amino-5-methylbenzene-1,4-disulfonic acid
Introduction: The Strategic Role of Sulfonated Arylamines in Dye Synthesis 2-Amino-5-methylbenzene-1,4-disulfonic acid is a highly valuable and versatile starting material in the synthesis of fluorescent dyes. Its primar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Sulfonated Arylamines in Dye Synthesis
2-Amino-5-methylbenzene-1,4-disulfonic acid is a highly valuable and versatile starting material in the synthesis of fluorescent dyes. Its primary appeal lies in the two sulfonic acid groups (-SO₃H) appended to the aromatic core. These groups confer excellent water solubility to the resulting dye molecules, a critical property for applications in biological systems, aqueous-based industrial processes, and analytical chemistry.[1] The presence of a primary aromatic amine group allows for a straightforward and well-established synthetic pathway via diazotization and subsequent azo coupling.[2][3]
This application note provides a detailed, field-proven protocol for the synthesis of a representative water-soluble fluorescent azo dye. We will delve into the underlying chemical principles, explain the causality behind critical experimental steps, and offer insights for troubleshooting and optimization. The core transformation involves converting the amine into a reactive diazonium salt, which then acts as an electrophile in an aromatic substitution reaction with a suitable coupling partner to form the chromophoric azo linkage (-N=N-).[4][5]
The Chemistry: A Two-Stage Pathway to Color
The synthesis is a classic example of diazo chemistry, proceeding in two distinct, temperature-sensitive stages. Understanding the mechanism of each stage is crucial for achieving high yield and purity.
Stage 1: Diazotization
In this initial step, the primary aromatic amine is converted into a highly reactive diazonium salt. This is achieved by treating 2-Amino-5-methylbenzene-1,4-disulfonic acid with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[6][7]
The reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[6][8] If the temperature rises above 5-10 °C, the diazonium group can readily decompose, liberating nitrogen gas and leading to undesired side products and significantly reduced yields. Therefore, strict temperature control is the most critical parameter in this stage.
Stage 2: Azo Coupling
The diazonium salt is a weak electrophile. The second stage involves an electrophilic aromatic substitution reaction where the diazonium ion attacks an electron-rich aromatic compound, known as the coupling component.[2][4] Common coupling components include phenols, naphthols, and aromatic amines. The choice of coupling component is a key determinant of the final dye's color and photophysical properties.
For this protocol, we will use 2-naphthol as the coupling component. To enhance its reactivity, the coupling reaction is performed under alkaline conditions. The hydroxide ions deprotonate the hydroxyl group of 2-naphthol, forming the much more strongly activating naphthoxide anion. This significantly increases the electron density of the aromatic ring system, facilitating the electrophilic attack by the diazonium salt.
Visualizing the Synthetic Workflow
The following diagram outlines the high-level process flow from starting materials to the final purified dye product.
Caption: High-level workflow for dye synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a water-soluble orange-red fluorescent dye by coupling diazotized 2-Amino-5-methylbenzene-1,4-disulfonic acid with 2-naphthol.
Materials and Equipment
Reagent
CAS Number
Molecular Wt.
Notes
2-Amino-5-methylbenzene-1,4-disulfonic acid
133-78-8
267.27 g/mol
Starting amine.
Sodium Nitrite (NaNO₂)
7632-00-0
69.00 g/mol
Reagent grade, >99% purity.
Hydrochloric Acid (HCl), concentrated
7647-01-0
36.46 g/mol
~37% w/w. Handle in fume hood.
2-Naphthol
135-19-3
144.17 g/mol
Coupling component.
Sodium Hydroxide (NaOH)
1310-73-2
40.00 g/mol
For preparing the coupling solution.
Sodium Chloride (NaCl)
7647-14-5
58.44 g/mol
For "salting out" the product.
Sulfamic Acid (H₃NSO₃)
5329-14-6
97.09 g/mol
To quench excess nitrous acid.
Starch-Iodide Paper
N/A
N/A
For testing for excess nitrous acid.
Equipment:
Magnetic stirrer with stir bar
Ice bath
Beakers (assorted sizes)
Graduated cylinders
Thermometer (-10 to 110 °C)
Buchner funnel and vacuum flask
Filter paper
Drying oven or desiccator
Step-by-Step Methodology
PART A: Diazotization of 2-Amino-5-methylbenzene-1,4-disulfonic acid
Prepare the Amine Solution: In a 250 mL beaker, combine 5.35 g (0.02 mol) of 2-Amino-5-methylbenzene-1,4-disulfonic acid with 50 mL of distilled water. Add 5 mL of concentrated hydrochloric acid. Stir the mixture until a suspension is formed.[7]
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent decomposition of the diazonium salt.[6]
Prepare Nitrite Solution: In a separate small beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold distilled water.
Form the Diazonium Salt: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Keep the thermometer in the reaction mixture and ensure the temperature does not exceed 5 °C. A distinct color change should be observed as the diazonium salt forms.[7]
Verify Diazotization: After the addition is complete, continue stirring in the ice bath for another 20 minutes. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates excess HNO₂.
Quench Excess Nitrous Acid: If the test is positive, add a small amount of sulfamic acid (~0.1 g) and stir for a few minutes.[9] Retest with starch-iodide paper. Repeat until the test is negative or only very faintly positive. This step is vital to prevent the nitrous acid from reacting with the 2-naphthol in the next stage. The resulting clear, cold solution contains the diazonium salt and is used immediately in the next step.
PART B: Azo Coupling Reaction
Prepare the Coupling Solution: In a 500 mL beaker, dissolve 2.88 g (0.02 mol) of 2-naphthol in 50 mL of a 1 M sodium hydroxide solution. This forms the sodium naphthoxide solution, which is a highly activated coupling component.
Cool the Coupling Solution: Cool this solution to below 10 °C in an ice bath.
Perform the Coupling: With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. The addition should take about 20-30 minutes.
Observe Dye Formation: A deep red or orange precipitate will form immediately. The azo coupling is an electrophilic aromatic substitution where the diazonium salt attacks the activated naphthol ring.[4]
Complete the Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove it from the ice bath and let it stir at room temperature for another hour to ensure the reaction goes to completion.
PART C: Isolation and Purification
Precipitate the Dye ("Salting Out"): Add approximately 15-20 g of solid sodium chloride (NaCl) to the reaction mixture and stir for 15 minutes. The high concentration of salt reduces the solubility of the sulfonated organic dye, causing it to precipitate more fully from the solution.[10]
Isolate by Filtration: Collect the solid dye product by vacuum filtration using a Buchner funnel.
Wash the Product: Wash the filter cake with several small portions of a cold, saturated NaCl solution. This removes inorganic impurities (like excess NaCl, NaOH) and unreacted starting materials without dissolving a significant amount of the product.[10]
Drying: Press the filter cake as dry as possible on the funnel, then transfer the solid to a watch glass and dry in an oven at 60-70 °C or in a desiccator.
Expected Results and Characterization
The synthesized dye, Sodium (4-hydroxy-1-naphthalenyl)azo-5-methyl-2,5-cyclohexadiene-1,4-disulfonate, is expected to be a reddish-orange crystalline solid. Its properties are summarized below.
Property
Expected Value / Observation
Product Name
Acid Orange 7 (Tropeolin OOO-2) Analogue
Molecular Formula
C₁₇H₁₂N₂Na₂O₇S₂
Molecular Weight
498.42 g/mol
Appearance
Reddish-orange crystalline powder
Solubility
Soluble in water, slightly soluble in ethanol
λmax (Absorption) in Water
~485 nm
λmax (Emission) in Water
~530-600 nm (Varies with solvent and pH)
Color in Solution
Orange to Red
Visualizing the Reaction Mechanism
This diagram illustrates the key chemical transformations occurring during the synthesis.
Caption: Core reaction mechanism.
Troubleshooting and Key Insights
Low Yield: The most common cause is the decomposition of the diazonium salt. Ensure the temperature is strictly maintained at 0-5 °C during diazotization and the initial coupling phase. Also, ensure the diazonium salt solution is used immediately after preparation.
"Tarry" or Impure Product: This can result from side reactions. Ensure excess nitrous acid is completely quenched before coupling. Also, the addition of the diazonium salt to the coupling component should be slow and with efficient stirring to prevent localized high concentrations.
Difficulty with Purification: Water-soluble dyes can be challenging to purify via simple precipitation.[10] The "salting out" step is critical. Insufficient washing may leave inorganic salt impurities, while excessive washing with pure water can lead to product loss. Using a saturated brine solution for washing provides a good balance. For higher purity, techniques like dialysis or column chromatography may be required.
Applications in Research and Development
The water-soluble fluorescent dyes synthesized from this precursor are valuable tools across various scientific disciplines:
Textile Industry: Used for dyeing natural and synthetic fibers like wool, silk, and nylon, where water solubility and good fastness properties are desired.[11][12][13]
Biological Staining: The sulfonic acid groups can interact with proteins, making these dyes suitable as histological stains or for labeling biomolecules in aqueous buffers.[14][15]
Fluorescence Microscopy: As fluorescent probes for imaging cellular structures or processes, provided their quantum yield is sufficient.[16]
Analytical Chemistry: They can serve as pH indicators or be used in colorimetric and fluorometric assays.
The modularity of this synthesis allows for the creation of a diverse library of dyes. By simply changing the coupling component (e.g., using different naphthol derivatives, anilines, or pyrazolones), a wide spectrum of colors and photophysical properties can be achieved to suit specific applications.[17][18]
BenchChem. (2025). Experimental procedure for diazotization of 2-Amino-5-nitrobenzenesulfonic acid.
DTIC. (n.d.). New Diazo Process.
National Institutes of Health. (n.d.). Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.
ResearchGate. (2020). Synthesis of Diazo Dye from Sulpanilic Acid Using 3-Aminophenol and N,N-Dimethylaniline as Couplers and It Application on Linen Fibre.
College of Saint Benedict and Saint John's University. (n.d.). Aryl Diazonium Coupling Reactions.
National Institutes of Health. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
ResearchGate. (2025). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole.
Google Patents. (n.d.). US5772696A - Process for purification of water soluble dyes via water insoluble metal salt intermediate.
Google Patents. (n.d.). Azo dyes which contain sulfonic acid groups and oxdiazolyl radicals.
Google Patents. (n.d.). US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids.
Hebei Xingfei Chemical Co., Ltd. (2024). Applications of Sulfamic Acid in the Dye Industry.
SciSpace. (2020). What is Best Strategy for Water Soluble Fluorescence Dyes?.
Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Ticket Type: Advanced Method Development
Assigned Specialist: Senior Application Scientist
Introduction: The "Strong Acid" Dilemma
Separating sulfonic acid isomers (e.g., ortho-, meta-, para-toluenesulfonic acid or naphthalene disulfonic acids) is a classic chromatographic "pain point." Unlike carboxylic acids, sulfonic acids typically have
values below 1.0.
The Core Problem: You cannot suppress their ionization using standard HPLC buffers (pH 2–8). They remain permanently negatively charged. On a standard C18 column, they are repelled by the stationary phase and elute in the void volume (
) , resulting in zero retention and zero separation.
This guide moves beyond standard C18 troubleshooting to deploy three field-proven strategies: Porous Graphitic Carbon (PGC) , Mixed-Mode Chromatography , and Ion-Pair Chromatography (IPC) .
Module 1: Strategy Selection (The Decision Matrix)
Before mixing mobile phases, determine the correct stationary phase based on your specific isomer difficulty.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the stationary phase based on molecular structure and detection requirements.
Module 2: Solving "Zero Retention" (The Void Volume Crisis)
If your peaks are eluting at
(usually 0.5–1.5 min depending on flow/column), you have no interaction.
Why pH Adjustment Fails
Myth: "I'll just lower the pH to protonate the acid."
Reality: Sulfonic acids (
) have a . To protonate 50% of the population, you would need a pH of -2. This destroys silica columns.
The Solution: Mixed-Mode WAX (Weak Anion Exchange)
Mixed-mode columns embed a positively charged ligand (amine) within a hydrophobic alkyl chain. This provides a "dual-lock" mechanism:
Anion Exchange: Retains the permanently negative sulfonate group.
Reverse Phase: Separates based on the hydrophobic scaffold (isomer differences).
Protocol: Tuning Selectivity on Mixed-Mode
Unlike C18, where you only change %B (organic), here you have three levers. Use them in this order:
Alters Selectivity (Changes ionization of the WAX ligand)
Critical Check: Ensure your buffer concentration is sufficient (at least 10-20 mM ammonium formate/acetate) to prevent peak broadening due to ion exclusion.
Module 3: Separating Isomers (Ortho vs. Meta vs. Para)
When retention is achieved but isomers co-elute, you have a selectivity (
) problem. Hydrophobicity differences between o, m, p isomers are often negligible.
The "Magic Bullet": Porous Graphitic Carbon (PGC)
PGC (e.g., Thermo Hypercarb) is unique.[1] It is composed of flat sheets of hexagonally arranged carbon atoms.
Mechanism: Charge-Induced Dipole
The delocalized electrons on the graphite surface interact strongly with the polarizable electrons of the aromatic sulfonic acid.
Planarity matters: Para-isomers are often "flatter" than ortho-isomers (which may have steric hindrance preventing flat adsorption).
Result: PGC can often resolve isomers that are impossible to separate on C18 or even Mixed-Mode.
Troubleshooting PGC Retention Drifts
PGC is a strong adsorbent. If retention times drift:
The "Redox" Issue: PGC surfaces can oxidize/reduce over time.
Regeneration Protocol:
Flush with 95% THF (Tetrahydrofuran) or 95% Methanol.
Use this only if PGC or Mixed-Mode are unavailable. IPC adds a charged surfactant (e.g., Tetrabutylammonium - TBA) to the mobile phase.
The "Hysteresis" Trap
Users often fail with IPC because they do not understand the equilibrium time. The column must be "coated" with the pairing agent.
IPC Optimization Workflow
Figure 2: The critical equilibration loop for Ion-Pair Chromatography.
Common Failure Mode:
Symptom:[2][3][4] "Ghost peaks" or negative baseline dips.
Cause: Different concentration of IP reagent in Sample vs. Mobile Phase.
Fix: Dissolve your sample in the exact mobile phase (including the IP reagent).
FAQs: Rapid Troubleshooting
Q: My peaks are tailing severely (
).
A: Sulfonic acids are powerful chelators. They will bind to trace metals (iron) in your stainless steel frits or column walls.
Fix: Passivate your LC system with 30% Phosphoric Acid (remove column first!) or use a "Bio-inert" / PEEK-lined column hardware.
Q: I see low sensitivity in UV.
A: The sulfonate group (
) is UV transparent. You are relying solely on the aromatic ring.
Fix: If analyzing aliphatic sulfonic acids (e.g., ethanesulfonic acid), you must use Refractive Index (RI), ELSD (Evaporative Light Scattering), or CAD (Charged Aerosol Detection). Note: IPC is incompatible with ELSD/CAD due to non-volatile salts.
Q: Can I use Mass Spec (LC-MS) with these methods?
IPC: Generally NO . TBA salts suppress ionization and ruin the MS source.
Mixed-Mode:YES , if using volatile buffers (Ammonium Formate/Acetate).
PGC:YES , fully compatible.
References
SIELC Technologies. (n.d.). Mixed-Mode Chromatography for Separation of Isomers. Retrieved from [Link]
Agilent Technologies. (2020). HILIC Method Development Guide for Polar Compounds. Retrieved from [Link]
West, C., et al. (2010). Porous Graphitic Carbon: A Versatile Stationary Phase for Liquid Chromatography.
Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH.
Welcome to the technical support hub for 2-Amino-5-methylbenzene-1,4-disulfonic acid (also referred to in industrial literature as 4-Amino-toluene-2,5-disulfonic acid).[1]
If you are reading this, you are likely facing one of three specific frustrations:
The Gel Trap: Your reaction mixture turned into a water-soluble sludge that refuses to crystallize.[2]
The Salt Trap: You neutralized the excess sulfuric acid, but now your product is 50% inorganic salt (Sodium Sulfate) by weight.[2]
The Isomer Shadow: Your HPLC shows a persistent "shoulder" peak (likely the monosulfonated intermediate) that recrystallization won't remove.[2]
This molecule is a classic "zwitterionic nightmare." Its high polarity renders standard organic extraction (DCM, Ethyl Acetate) useless.[2] This guide abandons generic advice in favor of chemically grounded, causality-driven protocols.[2]
Module 1: Solubility & Crystallization Logic
The Core Mechanism: Zwitterionic Manipulation
To purify this compound, you must exploit its Isoelectric Point (pI) .[2]
pH > 7 (Basic): The molecule exists as a highly soluble anion (
pH < 1 (Strong Acid): The molecule is highly soluble due to protonation of the amine and solvation by the strong acid matrix.
pH 1.5 – 2.5 (Target Zone): The amine is protonated (
) while the sulfonic groups remain ionized ().[2] This net-neutral zwitterionic state has the lowest lattice energy relative to water, triggering precipitation.[2]
Troubleshooting Guide: "Why won't it crash out?"
Symptom
Probable Cause
Corrective Action
Oiling / Gelling
Impurities (isomers) are disrupting the crystal lattice; cooling was too rapid.[1]
Re-dissolve in hot water (80°C).[2] Adjust pH to 2.0 slowly. Seed the solution with pure crystal if available. Cool at 5°C/hour.[2]
High Ash Content
Co-precipitation of inorganic salts () due to "Salting Out" effect.[2]
Do not use NaCl to force precipitation.[2] Use the "Acid Crash" method (Protocol A) or Ion Exchange (Protocol B).[2]
No Precipitate
Solution is too dilute; pH is outside the Zwitterionic window (1.5–2.5).[2]
Concentrate via Rotary Evaporation to 20% volume before acidification. Verify pH with a calibrated probe, not paper.[2]
Module 2: Desalting & Impurity Removal
The synthesis of this molecule (sulfonation of p-toluidine) typically uses Oleum, leaving you with a massive excess of sulfuric acid. Removing this without trapping the product is the primary challenge.
Decision Matrix: Which Protocol?
Protocol A: The "Liming Out" Method (Large Scale)
Best for removing bulk Sulfuric Acid without chromatography.
Dilution: Pour the sulfonation mass into ice water (keep temp < 50°C).
Why: Calcium Sulfate (Gypsum) is insoluble; the Calcium salt of your sulfonic acid product is soluble .
Filtration: Filter off the white Gypsum precipitate.[2] Wash the cake with hot water to recover trapped product.[2]
Acidification: The filtrate contains the Calcium salt of your product. Add Oxalic Acid or dilute
carefully to pH 2.0 to precipitate the free acid product.
Note: Oxalic acid is preferred as it precipitates the remaining Calcium as Calcium Oxalate (insoluble), leaving the pure product in solution to be crystallized.[2]
Protocol B: Ion Exchange (High Purity Lab Scale)
Best for analytical standards or pharmaceutical screening.[2]
Loading: Dilute crude mixture to <5% concentration. Pass through a Strong Acid Cation Exchange Resin (e.g., Dowex 50W, H+ form).[2]
Mechanism:[1] The sulfonic acid groups are anionic; they will pass through.[2] However, the amino group can bind.[2]
Correction: Actually, for desalting anionic species, use a Hydrophobic Resin (like SP-207 or HP-20) or Size Exclusion (Sephadex G-10) .[1][2]
Revised Step: Use Sephadex G-10 .[1][2] The large organic sulfonates elute before the small inorganic salt ions (
).
Elution: Elute with water. Collect the UV-active fractions (254 nm).[1]
Lyophilization: Freeze-dry the salt-free fractions.
Module 3: Analytical Validation (HPLC)
Standard Reverse Phase (C18) HPLC often fails because the molecule elutes in the void volume (retention time
Slow gradient required to separate the 2,5-disulfonic isomer from the monosulfonic impurity.[2]
Detection
UV @ 230 nm & 280 nm
230 nm for sulfonic groups; 280 nm for the aromatic ring.[2]
Isomer Identification Workflow
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol to precipitate the product?A: Use caution. While adding Ethanol to an aqueous solution can force precipitation ("drowning out"), it often co-precipitates inorganic salts.[2] If you must use solvent, use Methanol on the dried crude solid.[2] The sulfonic acid product is slightly soluble in methanol, while Sodium Sulfate is insoluble.[2] Filter the salt, then evaporate the Methanol.[2]
Q: My product is pink/brown. Is it degraded?A: This is likely due to oxidation of the amino group (forming azo-like impurities) during the sulfonation heat step.
Fix: Dissolve in water at pH 8.[2] Add a small amount of Activated Carbon . Stir for 30 mins at 50°C. Filter hot. Then perform the Acid Crash (pH 2.0).[2]
Q: Why does the pH drift after I adjust it?A: The buffering capacity of the two sulfonic acid groups is high. Additionally, if precipitation is occurring, the removal of the zwitterion from solution shifts the equilibrium.[2] Always adjust pH slowly and wait for stabilization.[2]
References
Industrial Synthesis & Liming Out
Methodology: Booth, G. (2000).[2] "Naphthalene Derivatives".[2] Ullmann's Encyclopedia of Industrial Chemistry. Describes the standard "liming out" process for polysulfonic acids to remove sulfuric acid waste.
Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Specific chapters on handling ionic samples (sulfonic acids) using Tetrabutylammonium salts.
Methodology: Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Explains the solubility minima of zwitterions at their isoelectric points.
Methodology: GE Healthcare (Cytiva).[2] "Strategies for Protein Purification". While written for proteins, the "Desalting" section using Sephadex G-10/G-25 is the standard reference for separating small salts (
Technical Support Center: Synthesis of p-Toluidine-2,5-disulfonic Acid
Welcome to the dedicated technical support guide for the synthesis of p-Toluidine-2,5-disulfonic acid. This resource is designed for researchers, chemists, and professionals in drug development and chemical synthesis.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of p-Toluidine-2,5-disulfonic acid. This resource is designed for researchers, chemists, and professionals in drug development and chemical synthesis. Here, we address common challenges, focusing on the identification and mitigation of side reactions to improve yield, purity, and process robustness.
Introduction to the Synthesis
The synthesis of p-Toluidine-2,5-disulfonic acid is a critical process, as this compound serves as a key intermediate in the production of various dyes, pigments, and pharmaceutical agents. The most common synthetic route involves the direct sulfonation of p-toluidine using oleum (fuming sulfuric acid). While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact the quality of the final product. Understanding the underlying mechanisms of these side reactions is paramount for effective troubleshooting and process optimization.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section directly addresses the most common issues encountered during the synthesis.
Question 1: My final product is a dark, almost black color instead of the expected off-white to light gray. What is causing this discoloration?
Answer: This is a classic sign of oxidation side reactions. p-Toluidine, being an aromatic amine, is highly susceptible to oxidation, especially under the harsh conditions of sulfonation with oleum.
Causality: The strong oxidizing environment created by fuming sulfuric acid can lead to the formation of highly colored polymeric and quinone-imine type byproducts. These species are intensely colored and can contaminate your final product even at very low concentrations.
Troubleshooting & Prevention:
Strict Temperature Control: Maintain the reaction temperature as specified in your protocol. Excursions above the recommended temperature range dramatically increase the rate of oxidation. A typical approach involves the slow, portion-wise addition of p-toluidine to the oleum, allowing for effective heat dissipation.
Inert Atmosphere: While not always implemented in older protocols, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation by minimizing contact with atmospheric oxygen.
Quality of Starting Materials: Ensure your starting p-toluidine is of high purity. The presence of metal impurities can catalyze oxidation reactions.
Question 2: My yield of p-Toluidine-2,5-disulfonic acid is significantly lower than expected, and I'm isolating other isomeric sulfonic acids. Why is this happening?
Answer: The formation of isomeric byproducts is a common challenge in the sulfonation of substituted aromatic rings. The directing effects of the methyl (-CH₃) and amino (-NH₂) groups on the p-toluidine ring govern the position of sulfonation.
Mechanistic Insight: Both the amino group (as the anilinium ion, -NH₃⁺, in strong acid) and the methyl group are ortho-, para-directing. In p-toluidine, the para position is already occupied by the methyl group. This leads to competition for the ortho positions relative to both groups. The primary substitution occurs at the 2-position (ortho to the amino group). However, subsequent sulfonation can occur at the 5-position (ortho to the methyl group and meta to the amino group) to yield the desired product, or at other positions, leading to isomers.
Key Isomeric Byproducts:
p-Toluidine-2-sulfonic acid: The monosulfonated intermediate. Incomplete reaction will leave this as a major impurity.
p-Toluidine-3-sulfonic acid: Formation of this isomer can occur, though it is generally less favored.
Troubleshooting & Optimization:
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the full recommended duration to drive the reaction towards disulfonation. The temperature profile of the reaction is also critical; higher temperatures can favor the formation of thermodynamically more stable, but potentially undesired, isomers.
Oleum Concentration: The concentration of SO₃ in the oleum is a critical parameter. A higher concentration of SO₃ can increase the rate of sulfonation but may also lead to more aggressive side reactions if not properly controlled.
Question 3: I am having difficulty isolating the pure p-Toluidine-2,5-disulfonic acid from the reaction mixture. What is the best practice for workup and purification?
Answer: The workup procedure is as critical as the reaction itself for obtaining a pure product. The high acidity of the reaction mixture and the physical properties of the sulfonic acid product present unique challenges.
Standard Protocol - "Drowning" and Salting Out:
The reaction mixture is typically "drowned" by carefully and slowly adding it to a large volume of ice-cold water or brine. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
The dilution precipitates the sulfonic acid, which is much less soluble in the aqueous acidic medium than in concentrated sulfuric acid.
"Salting out" by adding a significant quantity of sodium chloride (NaCl) further decreases the solubility of the sulfonic acid, promoting its precipitation.
Troubleshooting Poor Precipitation:
Insufficient Cooling: If the drowning mixture becomes too warm, the solubility of the product will increase, leading to poor recovery. Ensure the receiving vessel is well-chilled and that the addition of the reaction mixture is slow enough to control the temperature.
Incorrect pH: The product is amphoteric. Adjusting the pH of the solution can sometimes aid in precipitation, but this must be done carefully to avoid redissolving the product or precipitating other impurities.
Purification: The crude product is typically collected by filtration and washed with a cold brine solution to remove residual sulfuric acid and other water-soluble impurities. Further purification can be achieved by recrystallization from hot water or dilute acid.
Part 2: Experimental Protocols & Visualization
Protocol 1: Synthesis of p-Toluidine-2,5-disulfonic Acid
Disclaimer: This protocol is for informational purposes only and should be adapted and validated for your specific laboratory conditions. Always perform a thorough safety assessment before beginning any chemical synthesis.
Materials:
p-Toluidine (high purity)
Oleum (20-30% SO₃)
Sodium Chloride (NaCl)
Ice
Deionized Water
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully charge the oleum. Cool the flask in an ice-salt bath to 0-5 °C.
Addition of p-Toluidine: Slowly and portion-wise, add the p-toluidine to the stirred oleum via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition.
First Sulfonation Stage: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours. This stage primarily forms the monosulfonated intermediate.
Second Sulfonation Stage (Disulfonation): Increase the temperature to 170-180 °C and maintain for 4-6 hours. This higher temperature drives the second sulfonation to form the desired p-toluidine-2,5-disulfonic acid.
Workup - Drowning: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of ice and saturated NaCl solution. Slowly and with vigorous stirring, pour the reaction mixture into the ice-brine slurry. CAUTION: HIGHLY EXOTHERMIC.
Isolation: The product will precipitate as a solid. Allow the slurry to stand for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.
Washing: Wash the filter cake with several portions of cold, saturated NaCl solution until the washings are no longer strongly acidic.
Drying: Dry the product in a vacuum oven at 80-100 °C to a constant weight.
Visualization of Reaction Pathways
The following diagrams illustrate the intended synthesis pathway and the key side reactions.
Caption: Primary synthesis route and major side reactions.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing issues during the synthesis.
Caption: A logical workflow for troubleshooting common issues.
Part 3: Data Summary
Table 1: Key Reaction Parameters and Their Impact on Purity and Yield
Parameter
Recommended Range
Impact of Deviation
Troubleshooting Focus
Initial Sulfonation Temp.
0 - 10 °C
High: Increased oxidation, more colored byproducts.
Improve cooling efficiency, slow down reagent addition.
Disulfonation Temp.
170 - 180 °C
Low: Incomplete reaction, high levels of monosulfonated intermediate. High: Increased charring and decomposition.
Calibrate thermometer, ensure uniform heating.
Reaction Time
4 - 6 hours (Disulfonation)
Short: Incomplete reaction, low yield. Long: Potential for increased side product formation.
Monitor reaction progress via TLC or HPLC if possible.
Oleum (SO₃) %
20 - 30%
Low: Slower reaction rate. High: More vigorous reaction, higher risk of oxidation.
Use certified starting materials, adjust reaction time accordingly.
References
Title: The Sulfonation of Toluidines
Source: Journal of the Chemical Society, Transactions (1921)
URL: [Link]
Title: Aromatic Sulfonation
Source: Chemical Reviews (1953)
URL: [Link]
Title: Ullmann's Encyclopedia of Industrial Chemistry: Benzenesulfonic Acids and Their Derivatives
Source: Wiley Online Library
URL: [Link]
Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid
This guide serves as a dedicated technical resource for researchers and chemical development professionals engaged in the synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. The synthesis, while straightforward in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a dedicated technical resource for researchers and chemical development professionals engaged in the synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. The synthesis, while straightforward in principle, presents notable challenges in achieving high yield and purity due to the formation of isomeric byproducts and the harsh reaction conditions required. This document provides in-depth, evidence-based troubleshooting advice and optimized protocols to address these common issues, grounded in the fundamental principles of aromatic sulfonation.
Our objective is to move beyond simple procedural lists and explain the causality behind critical process parameters. By understanding the "why," researchers can more effectively diagnose problems, adapt protocols, and achieve consistent, high-yield results.
Section 1: Synthesis Pathway and Core Mechanism
The most direct and industrially relevant method for synthesizing 2-Amino-5-methylbenzene-1,4-disulfonic acid is the electrophilic aromatic substitution of p-toluidine (4-methylaniline) using a strong sulfonating agent, typically oleum (fuming sulfuric acid). The reaction proceeds by introducing two sulfonic acid (-SO₃H) groups onto the aromatic ring.
The core of the reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃), the active electrophile in oleum, attacks the electron-rich p-toluidine ring. The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing. The initial sulfonation is followed by a second sulfonation to yield the desired disubstituted product. Controlling the regioselectivity of this process is the primary challenge.
Caption: High-level workflow for the disulfonation of p-toluidine.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield and purity of 2-Amino-5-methylbenzene-1,4-disulfonic acid?A1: The three most critical parameters are:
Reaction Temperature: This is the single most important factor for controlling the formation of unwanted isomers.[1] Different isomers are favored at different temperatures due to a balance between kinetic and thermodynamic control.
Molar Ratio of Sulfonating Agent: The concentration of free SO₃, controlled by the amount and strength of oleum, dictates the rate and completeness of the disulfonation. An insufficient amount will lead to incomplete reaction, while a large excess can increase the risk of oxidative side reactions.[1][2]
Workup Procedure: The method used to precipitate and isolate the product from the highly acidic reaction medium is crucial for maximizing recovery and minimizing the loss of the final product.[3][4]
Q2: Why is isomer formation such a significant problem in this synthesis?A2: The sulfonation of p-toluidine can produce several isomeric monosulfonic and disulfonic acids. The desired product is the 1,4-disulfonic acid. However, other isomers, such as p-toluidine-2-sulfonic acid, can form under certain conditions.[1] These isomers often have similar physical properties (like solubility), making them difficult to separate from the target molecule through simple crystallization. Their presence not only reduces the yield of the desired product but also complicates purification, often requiring more advanced techniques to achieve high purity.
Q3: What is the specific role of oleum compared to concentrated sulfuric acid?A3: Concentrated sulfuric acid contains a small equilibrium amount of sulfur trioxide (SO₃), the active electrophile. Oleum, or fuming sulfuric acid, is a solution of excess SO₃ dissolved in sulfuric acid. Using oleum provides a much higher concentration of the SO₃ electrophile, which is necessary to drive the reaction towards complete disulfonation. The percentage of oleum refers to the total mass of SO₃ if all the H₂S₂O₇ and free SO₃ were converted. This high concentration of SO₃ is essential for introducing the second sulfonic acid group onto the already deactivated monosulfonated ring.[1][2]
Section 3: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, providing probable causes and actionable solutions.
Problem: Consistently Low Final Yield (<70%)
Possible Cause 1: Incomplete Disulfonation
Your reaction may not be going to completion, leaving a significant amount of monosulfonated intermediates in the mixture.
Solution:
Increase Oleum Concentration/Molar Ratio: Ensure that at least 2 to 3 moles of free SO₃ are present per mole of p-toluidine.[2] This may require using a higher concentration of oleum (e.g., 60-66%) or increasing the total volume added.
Optimize Reaction Time and Temperature: After the initial sulfonation at a lower temperature, the reaction mixture may need to be heated to a higher temperature (e.g., 130-160°C) for a specific duration (e.g., 2.5-4 hours) to facilitate the introduction of the second sulfo group.[2] Monitor the reaction's progress via a suitable method like HPLC if possible.
Possible Cause 2: Excessive Isomer Formation
The reaction conditions may be favoring the production of undesired isomers which are lost during workup and purification.
Solution:
Implement Strict Temperature Control: The formation of p-toluidine-2-sulfonic acid versus other isomers is highly temperature-dependent.[1] An initial reaction at a lower temperature (e.g., 10-55°C) is often employed to control the initial sulfonation before proceeding to higher temperatures for the second step.[1] Maintain the temperature rigorously using an ice or water bath during exothermic additions.
Control Reagent Addition: Add the p-toluidine solution to the oleum/sulfuric acid mixture slowly and dropwise. This helps dissipate heat, prevent localized temperature spikes, and maintain better control over the reaction pathway.
Possible Cause 3: Product Loss During Workup/Isolation
The product is water-soluble, and significant amounts can be lost if the precipitation and filtration steps are not optimized.
Solution:
Optimize Precipitation: Pour the cooled reaction mixture slowly onto a large excess of crushed ice or ice-water with vigorous stirring. This rapid cooling and dilution reduce the solubility of the sulfonic acid, causing it to precipitate.
Adjust pH and Consider Salting Out: After initial precipitation, the pH can be adjusted to the isoelectric point of the aminosulfonic acid to minimize its solubility.[5] In some cases, adding a salt like sodium chloride can decrease the product's solubility in the aqueous acidic solution, a technique known as "salting-out," which can improve recovery.[3][4]
Thorough Washing: Ensure the filtered product is washed with a small amount of ice-cold water or a saturated salt solution to remove residual acid without re-dissolving a significant amount of the product.
Problem: Product is Impure and Difficult to Purify
Caption: Troubleshooting logic for addressing product purity issues.
Possible Cause 1: Ineffective Recrystallization
The chosen solvent system may not be adequate for removing the specific impurities (isomers) present.
Solution:
Optimize Recrystallization: The product is typically soluble in hot water and less soluble in cold water. A hot aqueous solution, possibly with pH adjustment, followed by slow cooling should yield crystals. If isomers co-crystallize, consider using a mixed solvent system.
Advanced Purification: For persistent impurities, ion-exchange chromatography can be an effective method for separating aminosulfonic acids based on their charge characteristics.[5]
Problem: Final Product is Dark, Tarry, or Discolored
Possible Cause: Oxidation or Thermal Degradation
Aromatic amines are susceptible to oxidation, especially at high temperatures in the presence of a strong oxidizing agent like hot oleum. This can lead to the formation of colored, polymeric byproducts.
Solution:
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions.
Avoid Temperature Overshoot: Do not exceed the recommended maximum temperature for the second sulfonation step. Overheating can rapidly degrade the material.
Purify Starting Material: Ensure the starting p-toluidine is pure. Impurities in the starting material can sometimes lead to discoloration during the harsh reaction.[6]
Section 4: Optimized Laboratory Protocol
This protocol synthesizes insights from various established processes to provide a robust starting point for achieving high yields.[1][2]
Reagents & Equipment:
p-Toluidine (high purity)
Sulfuric Acid (100%, monohydrate)
Oleum (60-66% free SO₃)
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and temperature probe
Ice-water bath
Procedure:
Preparation of Toluidine Solution: In a dropping funnel, carefully dissolve 1 mole of p-toluidine in 2-3 moles of 100% sulfuric acid. This step should be done with cooling as the dissolution is exothermic.
Preparation of Sulfonating Mixture: In the round-bottom flask, place enough oleum (60-66%) so that 2-3 moles of free SO₃ are present per mole of p-toluidine to be added. Cool this mixture to 10-15°C in an ice-water bath.
First Sulfonation (Low Temperature): Slowly add the p-toluidine/sulfuric acid solution dropwise to the cooled, stirred oleum. Maintain the reaction temperature between 10°C and 40°C throughout the addition. The rate of addition should be controlled to prevent the temperature from rising above this range.
Second Sulfonation (High Temperature): After the addition is complete, slowly heat the reaction mixture to 130-160°C. Hold at this temperature for 2.5 to 4 hours to drive the disulfonation to completion.[2]
Workup and Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. In a separate large beaker, prepare a stirred slurry of crushed ice and water. Slowly and carefully pour the viscous reaction mixture into the ice-water. A thick, white precipitate of the product should form.
Filtration: Allow the slurry to stir until all the ice has melted and the mixture is cold. Filter the precipitate using a Buchner funnel. Wash the filter cake with a small amount of ice-cold distilled water.
Purification: Transfer the crude product to a beaker and recrystallize from a minimum amount of hot water. Allow the solution to cool slowly to form pure crystals, then cool further in an ice bath before filtering and drying under vacuum.
Section 5: Summary of Critical Process Parameters
Parameter
Recommended Range
Rationale & Impact on Yield/Purity
P-Toluidine:H₂SO₄ Ratio
1 : 1.5-3 (molar)
Dissolving p-toluidine in H₂SO₄ moderates the reaction and improves handling.[1][2]
Free SO₃:P-Toluidine Ratio
2-3 : 1 (molar)
Ensures complete disulfonation. Insufficient SO₃ leads to low yield; excess can increase side reactions.[2]
Initial Reaction Temp.
10 - 55 °C
Critical for controlling the regioselectivity of the first sulfonation and minimizing unwanted isomers.[1]
Second Sulfonation Temp.
130 - 160 °C
Provides the energy needed to introduce the second sulfo group onto the deactivated ring.[2]
Second Sulfonation Time
2.5 - 4 hours
Ensures the reaction proceeds to completion. Monitor if possible to avoid degradation from prolonged heating.[2]
References
Process for preparing p-toluidine-2-sulphonic acid.
Characterization of Sulfonic Acid Isomers of Dehydrothio-p-toluidine. Midwest Research Inst., Kansas City, MO. [Link]
Process for the preparation of 2-aminobenzene-1,4-disulphonic acids and...
Process for the preparation of 2-aminobenzene-1,4-disulfonic acids.
Method of purification and isolation of dehydrothio-p-toluidine.
Technical Support Center: HPLC Analysis of Sulfonated Amines
Topic: Resolving Peak Tailing and Retention Issues Audience: Analytical Chemists, Method Developers, and QC Scientists Welcome to the Advanced Chromatography Support Hub Current Status: System Operational Ticket Context:...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving Peak Tailing and Retention Issues
Audience: Analytical Chemists, Method Developers, and QC Scientists
Welcome to the Advanced Chromatography Support Hub
Current Status: System Operational
Ticket Context: You are experiencing peak asymmetry (
) or retention loss for sulfonated amines (e.g., biological buffers like HEPES, dyes, or zwitterionic drugs).
Executive Summary:
Sulfonated amines present a "perfect storm" for HPLC: the sulfonate group (
) confers high water solubility (reducing retention on C18), while the amine group () acts as a cation, engaging in secondary interactions with residual silanols on the silica surface. This guide provides a tiered troubleshooting protocol to decouple these interactions and restore peak symmetry.
Module 1: The Mechanistic Diagnostics
Q: Why do sulfonated amines tail even on "base-deactivated" columns?
A: The tailing is rarely caused by the sulfonate group; it is almost exclusively driven by the amine. However, the sulfonate group complicates the fix by forcing you to use highly aqueous mobile phases where silanol activity is most pronounced.
The Mechanism:
The Zwitterionic Trap: At neutral pH, the sulfonate is negative (
) and the amine is positive (). The molecule is a zwitterion.
Cation Exchange: The protonated amine (
) is attracted to ionized silanol groups () on the silica surface. This secondary retention mechanism is slow, causing the "tail" [1].[1]
The Dewetting Effect: Because sulfonates are polar, you likely use <5% organic solvent. On pure C18, this can cause phase collapse (dewetting), leading to variable retention and broad peaks.
Visualizing the Interaction
The following diagram illustrates the competing forces inside your column.
Figure 1: The "Tug of War" mechanism. The amine is dragged back by silanols (Red), while the sulfonate prevents strong hydrophobic retention (Green).
Module 2: Mobile Phase Engineering
Q: What is the most effective mobile phase modification to stop tailing?
A: You must suppress the ionization of the silanols or the amine. Since sulfonates are permanently ionized (strong acids), your pH strategy targets the amine and the silica surface.
Strategy A: The "Low pH" Approach (Recommended for Standard C18)
Protocol: Adjust aqueous mobile phase to pH 2.0 – 2.5 .
Why it works: At pH < 3, the surface silanols are protonated (
), rendering them neutral. They can no longer act as cation exchangers for the amine [2].
Buffer Choice: Use Phosphate (20–50 mM) or Formate (0.1%). Phosphate is superior for peak shape due to its high ionic strength, which masks any remaining electrostatic interactions.
Why it works: TFA is an ion-pairing agent that forms a complex with the amine, masking its charge. It also lowers the pH.
Trade-off: TFA suppresses MS signal sensitivity.
Strategy C: The "Sacrificial Base"
Protocol: Add 10–20 mM Triethylamine (TEA) to the buffer.
Why it works: TEA is a small amine that saturates the active silanol sites, effectively "blocking" them so your analyte passes through without sticking [3].
Comparative Efficacy Table:
Modifier
Mechanism
MS Compatible?
Tailing Reduction
Retention Effect
Formic Acid
pH control only
Yes
Moderate
Neutral
TFA (0.1%)
Ion-pairing + pH
Limited
High
Increases Retention
TEA (20mM)
Silanol blocker
No (Source fouling)
Very High
Neutral
Ammonium Acetate (pH 9)
Deprotonation
Yes
High
Decreases Retention
Module 3: The Column Hardware Fix
Q: My mobile phase is optimized, but I still see tailing. Is my column the problem?
A: If you are using a standard Type-A silica or a non-endcapped column, yes. Sulfonated amines require specific stationary phase architectures.
1. Hybrid Particles (BEH/Xtimate)
Recommendation: Switch to an Ethylene-Bridged Hybrid (BEH) column.
Reasoning: These columns can withstand high pH (up to pH 12).
The High pH Trick: Run the separation at pH 10.5 (using Ammonium Hydroxide). At this pH, the amine group is deprotonated (neutral). With no positive charge, the amine cannot interact with silanols. Note: The sulfonate remains negative, ensuring solubility.
) on C18, switch to HILIC (e.g., Amide or Zwitterionic phase).
Protocol: Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) / Mobile Phase B: Acetonitrile. Start at 90% B.
Why it works: HILIC retains polar sulfonates strongly. The high organic content also promotes good desolvation for MS detection [4].
Module 4: The "Nuclear Option" (Ion-Pairing)
Q: I need to retain the sulfonate on C18 and fix the tailing simultaneously. How?
A: Use Ion-Pair Chromatography (IPC) with a cationic reagent.
Protocol:
Reagent: Tetrabutylammonium hydroxide (TBAH) or hydrogensulfate.
Concentration: 5–10 mM in the aqueous portion.
Mechanism: The TBA+ cation pairs with the sulfonate (
), neutralizing the molecule's hydrophilic end and adding a hydrophobic butyl tail. This allows the molecule to stick to the C18 column.
Warning: IPC reagents permanently alter the column. Dedicate a specific column to this method. Do not use for LC-MS if possible (severe suppression).
Troubleshooting Logic Flow
Use this decision tree to select the correct resolution path.
Figure 2: Decision Matrix for Sulfonated Amine Analysis.
References
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Agilent Technical Guides.
Chrom Tech. (2025).[2] What Causes Peak Tailing in HPLC? Technical Support Blog.
Waters Corporation. (2025). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides. Application Notes.
Technical Support Center: Degradation Prevention for 2-Amino-5-methylbenzene-1,4-disulfonic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS No. 26585-57-9).
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS No. 26585-57-9). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to prevent its degradation, ensuring the integrity and reproducibility of your experimental results.
Introduction to Stability Challenges
2-Amino-5-methylbenzene-1,4-disulfonic acid is a substituted aromatic compound containing both amino and sulfonic acid functional groups. This combination of functionalities, while useful in various synthetic applications, also presents specific stability challenges. The electron-donating amino group makes the aromatic ring susceptible to oxidation, while the sulfonic acid groups influence its solubility and hygroscopicity. Understanding these properties is key to preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for 2-Amino-5-methylbenzene-1,4-disulfonic acid?
A1: The most common sign of degradation is a change in color of the solid material, often from a pale cream or white to a darker brown or tan. In solution, you might observe the formation of precipitates or a color change. For quantitative analysis, you may see a decrease in the purity of the compound when analyzed by techniques like HPLC, or the appearance of new peaks in the chromatogram.
Q2: What are the main causes of degradation?
A2: The degradation of 2-Amino-5-methylbenzene-1,4-disulfonic acid is primarily driven by two mechanisms:
Oxidation: The amino group on the benzene ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This process can lead to the formation of colored polymeric byproducts. The degradation of similar compounds like 5-aminosalicylic acid is known to proceed via an oxidative pathway.[1]
Hydrolysis: While the solid form is generally stable, aqueous solutions of aminosulfonic acids can undergo slow hydrolysis.[2] This is particularly relevant if the compound is stored in a non-anhydrous environment or used in aqueous solutions for extended periods.
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is the most critical step in preventing degradation. Based on supplier recommendations and general chemical principles, the following storage conditions are advised:
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of potential degradation reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes exposure to oxygen, thereby preventing oxidation.
Moisture
Tightly sealed container in a dry environment
Prevents hydrolysis and deliquescence.
Light
Amber vial or stored in the dark
Protects the compound from photo-oxidation.
Data synthesized from supplier safety data sheets.[3][4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Discoloration of the solid compound upon storage.
Possible Cause: Exposure to air and/or light leading to oxidation.
Troubleshooting Steps:
Verify Storage Conditions: Ensure the container is tightly sealed and was stored in a cool, dark place.
Inert Atmosphere: If the compound is highly sensitive, consider storing it under an inert atmosphere. For long-term storage, flushing the container with argon or nitrogen before sealing can be beneficial.
Purity Check: If discoloration is observed, it is crucial to re-analyze the purity of the compound before use. Techniques like HPLC or NMR can be used for this purpose.
Issue 2: Unexpected results or low yields in a reaction.
Possible Cause: Use of degraded starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Issue 3: Poor solubility or presence of particulates in solution.
Possible Cause: Formation of insoluble degradation byproducts.
Troubleshooting Steps:
Fresh Solution: Always prepare solutions fresh for each experiment. Avoid storing stock solutions for extended periods, especially if they are in aqueous buffers.
Degas Solvents: For reactions sensitive to oxidation, degassing the solvent prior to dissolving the compound can be a crucial step.
Filtration: If minor particulates are observed in a freshly prepared solution, it may be possible to filter them out. However, this is a temporary fix, and the root cause of degradation should be addressed.
Experimental Protocols
Protocol 1: Recommended Storage Procedure
Upon receiving the compound, immediately place it in a desiccator to ensure a dry environment.
For long-term storage, transfer the compound to an amber glass vial with a PTFE-lined cap.
Flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds.
Immediately and tightly seal the vial.
Store the vial in a refrigerator at 2-8°C.
Protocol 2: Preparation of an Aqueous Stock Solution
Use deoxygenated water (prepared by sparging with nitrogen or argon for at least 30 minutes).
Weigh the required amount of 2-Amino-5-methylbenzene-1,4-disulfonic acid in a clean, dry vessel.
Add the deoxygenated water and stir until fully dissolved. Gentle warming may be required.
Use the solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
Visualizing Degradation Pathways
The primary degradation pathways are hypothesized based on the chemical nature of the molecule and data from related compounds.
Caption: Potential degradation pathways for 2-Amino-5-methylbenzene-1,4-disulfonic acid.
Weiss, M., Denger, K., et al. (2012). Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. Applied and Environmental Microbiology, 78(23), 8254-63. [Link]
Gesto, D. S., Cerretani, J. A., et al. (2021). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 11(1), 22065. [Link]
Palsmeier, R. K., Radzik, D. M., & Lunte, C. E. (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Pharmaceutical Research, 9(7), 933-8. [Link]
Solid phase acylation of aminosulfonic acids - Google P
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PTDS-SOL-404
Topic: Overcoming Solubility Barriers in Organic Synthesis & Diazotization
Status: Open
Assigned Specialist: Senior Application Scientist
The Core Problem: The "Brick Dust" Paradox
User Query: "I am trying to react p-Toluidine-2,5-disulfonic acid (PTDS) in standard organic solvents (DCM, THF) for a coupling reaction, but it sits at the bottom of the flask like brick dust. Even in water, it precipitates when I add acid. How do I get this into solution?"
Technical Diagnosis:
You are fighting Zwitterionic Lattice Energy . PTDS contains one basic amine (
) and two acidic sulfonic groups (). In its neutral state, it exists as a "double zwitterion" (inner salt), creating a crystal lattice with extremely high intermolecular electrostatic forces.
In Organic Solvents: The lattice energy is too high for non-polar or moderately polar solvents to break.
In Water: It has a specific Isoelectric Point (pI) . At this exact pH, the net charge is zero, and solubility hits its minimum, causing the "crashing out" you observe.
Troubleshooting Guide: Solubility Workarounds
Scenario A: "I need to react it in an aqueous environment (e.g., Diazotization)."
The Fix: The pH Swing Protocol
You cannot simply dump PTDS into acid. You must dissolve it as a salt first, then precipitate it in a reactive micro-crystalline form.
) or NaOH until the solution is clear (pH > 7). This forms the soluble bis-sodium sulfonate salt.
Step 2 (Reprecipitation/Reaction): Rapidly add this solution to your acid (HCl/H2SO4) with vigorous stirring.[1] This creates a fine, reactive suspension rather than large, unreactive clumps.
Scenario B: "I need to react it in organic solvents (DCM, Toluene, THF)."
The Fix: The "Lipophilic Trojan Horse" (Hydrophobic Counter-ions)
You must mask the charge of the sulfonic acid groups using a lipophilic base. This renders the molecule soluble in organic media.[2]
Reagent: Tributylamine (TBA) or Tetrabutylammonium hydroxide.
Protocol:
Suspend PTDS in the organic solvent (e.g., DCM).
Add 2.0 - 2.2 equivalents of Tributylamine.
Result: The amine deprotonates the sulfonic acids, forming a lipophilic ammonium sulfonate salt that dissolves instantly in DCM.
Strategic Decision Logic (Visualization)
The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your target reaction medium.
Caption: Decision tree for solubilizing p-Toluidine-2,5-disulfonic acid based on reaction medium.
Detailed Protocol: Standardized Diazotization
Context: Diazotization of PTDS is notoriously difficult because the internal zwitterion reduces the nucleophilicity of the amine. This "Inverse Addition" protocol ensures complete reaction.
Solubilization: In a beaker, disperse 10 mmol PTDS in 30 mL water. Add
solid in small portions until the solution is clear and pH is ~8-9.
Nitrite Addition: Add 10.5 mmol (slight excess) of solid
directly to this alkaline solution. Stir until dissolved. Crucial: Do not add acid yet.
The "Inverse" Strike: Prepare a separate flask with 25 mmol HCl and 20g ice (0°C).
Reaction: Slowly drip the alkaline PTDS/Nitrite solutioninto the acid/ice mixture with vigorous stirring.
Why? As the alkaline drops hit the acid, nitrous acid (
) is generated exactly where the PTDS precipitates out of solution, ensuring immediate reaction before the crystal lattice can harden.
Validation: Test with Starch-Iodide paper (should turn blue/black instantly) and Congo Red paper (should remain blue, indicating free mineral acid).
Reference Data: Solvent & Base Compatibility
Use this table to select the correct "Solubilizing Partner" for your solvent system.
Target Solvent
Recommended Base/Additive
Mechanism
Solubility Rating
Water (pH < 2)
None (Forms Zwitterion)
N/A
Insoluble (Precipitates)
Water (pH > 7)
NaOH, ,
Ionic Salt Formation
High
DCM / Chloroform
Tributylamine, DIPEA
Lipophilic Ion Pairing
High
THF
Tetrabutylammonium Hydroxide
Phase Transfer
Moderate/High
DMF / DMSO
Pyridine
H-Bond Disruption
Moderate
Advanced Mechanism: Phase Transfer Catalysis (PTC)[6][7][8]
If you must react PTDS with a water-insoluble electrophile (e.g., Benzoyl Chloride) and cannot use anhydrous conditions, use Phase Transfer Catalysis .
cation pairs with the anionic PTDS sulfonate, dragging it to the interface/organic layer where it reacts with the electrophile.
Caption: Cycle of Phase Transfer Catalysis for solubilizing PTDS in biphasic systems.
References
Fierz-David, H. E., & Blangey, L. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers. (Classic reference for aminobenzenesulfonic acid diazotization and handling).
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Authoritative text on using quaternary ammonium salts to solubilize anionic species in organics).
Organic Syntheses, Coll. Vol. 2, p. 145 (1943). Diazotization of highly insoluble amines using the inverse addition method.
PubChem Compound Summary. 4-Amino-2,5-toluenedisulfonic acid (CID 121315-23-9). (Verification of chemical structure and properties).[4]
Optimizing reaction conditions for coupling with diazotized p-Toluidine-2,5-disulfonic acid
Technical Support Center: Azo Coupling Optimization Guide Topic: Coupling with Diazotized p-Toluidine-2,5-disulfonic Acid Case ID: #AZO-PTDSA-001 Executive Summary You are working with p-Toluidine-2,5-disulfonic acid (al...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Azo Coupling Optimization GuideTopic: Coupling with Diazotized p-Toluidine-2,5-disulfonic Acid
Case ID: #AZO-PTDSA-001
Executive Summary
You are working with p-Toluidine-2,5-disulfonic acid (also known as 4-aminotoluene-2,5-disulfonic acid). This is a specialized intermediate used to impart high water solubility to azo dyes and pigments.
The Core Challenge: Unlike simple anilines, this molecule exists as a zwitterionic inner salt with very high water solubility but poor solubility in acidic media. Standard "direct diazotization" (adding acid then nitrite) often fails because the amine precipitates as an unreactive solid before it can react with nitrous acid.
The Solution: This guide details the "Indirect Diazotization" method (or Inverted Method), which is the industry standard for polysulfonated aromatic amines.
Module 1: The Diazotization Phase
Objective: Generate a stable diazonium salt solution without precipitating the starting material.
The Protocol: Indirect Diazotization
Instead of adding nitrite to an acidic amine suspension, we dissolve the amine in base, add nitrite, and pour the mixture into the acid.
Step-by-Step Methodology:
Dissolution: Suspend the p-Toluidine-2,5-disulfonic acid in water. Add Sodium Carbonate (
) or dilute NaOH until the solution is clear and the pH is neutral to slightly alkaline (pH 7-8). This converts the zwitterion into the soluble disodium sulfonate salt.
Nitrite Addition: Add the calculated stoichiometric amount of Sodium Nitrite (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
) (usually 1.05 equivalents) directly to this alkaline solution. Cool to 0–5°C.[1][2][3][4]
Precipitation (The Critical Step): Prepare a separate vessel with excess Hydrochloric Acid (HCl) (approx. 2.5 equivalents) and crushed ice.
The Strike: Rapidly pour the alkaline amine/nitrite solution into the acid/ice mixture while stirring vigorously.
Mechanism:[5][6][7][8][9][10][11] The acid neutralizes the sulfonate instantly, precipitating the amine in a micro-crystalline form exactly where nitrous acid is being generated. This ensures immediate reaction before the amine can aggregate into unreactive crystals.
Digestion: Stir at 0–5°C for 30–60 minutes.
QC Check: Test with Starch-Iodide paper (must turn blue instantly, indicating excess
) and Congo Red paper (must turn blue, indicating pH < 3).
Quenching: Destroy excess nitrous acid by adding small amounts of Sulfamic Acid until Starch-Iodide paper no longer turns blue. Note: Excess nitrous acid will destroy your coupler in the next step.
Visual Workflow: Indirect Diazotization
Caption: Flowchart illustrating the Indirect Diazotization method required for sulfonated amines to prevent unreactive precipitation.
Module 2: The Coupling Phase
Objective: Maximize yield and regioselectivity by controlling pH.
The diazonium species of p-toluidine-2,5-disulfonic acid is an electrophile . It needs an electron-rich partner (Coupler). The pH controls the "richness" of that partner.
Scenario A: Coupling with Phenols/Naphthols (e.g., R-salt, G-salt)
Target pH:9.0 – 10.5 (Alkaline)
Mechanism: You must convert the phenol (-OH) into a phenolate (-O⁻). The phenolate is a powerful nucleophile; the phenol is not.
Protocol:
Dissolve the coupler in water with sufficient Sodium Carbonate.
Cool to 0–10°C.
Slowly add the diazo solution (from Module 1).
Simultaneously add
solution to maintain pH at 9–10. Do not use strong NaOH if possible, as it can decompose the diazo group.
Scenario B: Coupling with Amines (e.g., Anilines)[2]
Target pH:3.5 – 5.0 (Weakly Acidic)
Mechanism: You need the free amine (
) to react.
If pH < 3: The amine becomes protonated (
), which is electron-poor and will not couple.
If pH > 7: The diazonium salt may form unreactive diazotates.
Q1: My reaction mixture turned into a thick sludge during diazotization. What happened?
Diagnosis: You likely used the "Direct Method" (adding acid to the solid amine). The sulfonic acid groups caused the amine to form an insoluble zwitterion "inner salt" that coated the stirrer and refused to react.
Fix: Switch to the Indirect Method (Module 1). Dissolve in alkali first, then pour into acid. This precipitates the amine as fine, reactive particles.
Q2: The coupling reaction is extremely slow. I still see unreacted diazo after 4 hours.
Diagnosis: Incorrect pH.
If coupling with a Phenol: Your pH is likely too low (< 8). The phenol is not ionized. Add Sodium Carbonate.[10][12]
If coupling with an Amine: Your pH is likely too low (< 3). The amine is protonated.[4] Add Sodium Acetate.
Q3: My product is water-soluble and I cannot filter it. How do I isolate it?
Diagnosis: p-Toluidine-2,5-disulfonic acid introduces two sulfonic groups, making the dye incredibly soluble.
Fix: Use "Salting Out" (Common Ion Effect) .
Ensure the coupling rate is fast enough (optimize pH) so the diazo reacts with the coupler before it decomposes with water.
References
Zollinger, H. (2003).[13] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. 3rd Ed.[13] Wiley-VCH.[2][13] (Standard text on diazo kinetics and indirect diazotization).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
BenchChem. (2025).[3][4] Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions. Link
Organic Syntheses. Diazotization of o-Tolidine and Coupling (General Method for Sulfonated Amines). Coll. Vol. 2, p. 145. Link
Conant, J. B., & Peterson, W. D. (1930). The Rate of Coupling of Diazonium Salts with Phenols in Buffer Solutions. Journal of the American Chemical Society.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for p-Toluidine-2,5-disulfonic acid and Sodium Nitrite before handling. Sodium Nitrite is toxic and an oxidizer.
Technical Support Center: Column Selection for HPLC Analysis of Aromatic Sulfonic Acids
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the appropriate HPLC column for the analysis of ar...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting the appropriate HPLC column for the analysis of aromatic sulfonic acids. Here, we will delve into the underlying principles of separation, troubleshoot common issues, and provide actionable protocols to ensure robust and reproducible results.
Introduction: The Challenge of Aromatic Sulfonic Acids
Aromatic sulfonic acids are a class of organic compounds characterized by the presence of a sulfonic acid group (-SO₃H) attached to an aromatic ring. Their strong acidity and high polarity present unique challenges in reversed-phase chromatography, often leading to poor retention and peak shape on traditional C18 columns.[1] This guide will explore various column chemistries and chromatographic modes to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why do my aromatic sulfonic acids show poor retention on a standard C18 column?
Aromatic sulfonic acids are strong acids and exist as anions in typical reversed-phase mobile phases. Their high polarity leads to limited interaction with the hydrophobic C18 stationary phase, resulting in early elution, often at or near the void volume.[1][2] Furthermore, residual, un-endcapped silanols on the silica surface of the column can be deprotonated and negatively charged, leading to electrostatic repulsion of the anionic sulfonic acid analytes, a phenomenon known as ion-exclusion.[3] This can also contribute to poor peak shape and retention.
Q2: What are the primary strategies for retaining and separating aromatic sulfonic acids?
There are three main strategies to enhance the retention and separation of aromatic sulfonic acids:
Ion-Pair Reversed-Phase Chromatography (IP-RPLC): This technique involves adding an ion-pairing reagent to the mobile phase. The reagent, typically a quaternary ammonium salt, forms a neutral ion pair with the anionic sulfonic acid, which can then be retained by the hydrophobic stationary phase.[4][5][6]
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention of highly polar compounds like aromatic sulfonic acids.[7][8][9]
Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange functionalities on the stationary phase. This allows for multiple interaction mechanisms to contribute to retention and selectivity.[1][7][10][11][12][13]
Q3: When should I choose one strategy over the others?
The choice of strategy depends on several factors, including the specific analytes, the complexity of the sample matrix, and the desired detection method (e.g., UV, MS).
IP-RPLC is a well-established and effective technique. However, the use of non-volatile ion-pairing reagents can be problematic for mass spectrometry (MS) detection and can lead to long column equilibration times.[14]
HILIC is an excellent choice for highly polar sulfonic acids and is compatible with MS. However, sample solubility in the high organic mobile phase can be a challenge.[8][9]
MMC offers great flexibility and can provide unique selectivity. These columns can retain and separate compounds with a wide range of polarities and are often MS-compatible.[1][10][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis of aromatic sulfonic acids.
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing or Fronting)
- Secondary interactions with residual silanols on the column.- Ion-exclusion effects.[3]- Column overload.
- For Tailing: Lower the mobile phase pH (if using a silica-based column) to suppress silanol ionization. Consider a column with a polar-embedded group or end-capping.[3]- For Fronting: This can be a sign of column overload, especially in ion-exclusion mode.[3] Reduce the sample concentration.
No or Low Retention
- Analyte is too polar for the stationary phase.- Inappropriate mobile phase composition.
- Switch to a more suitable chromatographic mode (HILIC or MMC).- In IP-RPLC, increase the concentration or hydrophobicity of the ion-pairing reagent.[5]- In HILIC, increase the proportion of organic solvent in the mobile phase.
Co-elution of Analytes
- Insufficient selectivity of the stationary phase.
- Change the Stationary Phase: Explore different column chemistries (e.g., phenyl, polar-embedded, or mixed-mode) to introduce alternative separation mechanisms like π-π interactions.[15]- Modify the Mobile Phase: Adjust the pH, buffer concentration, or organic modifier to alter the ionization state of the analytes and the stationary phase.[1][7]
Irreproducible Retention Times
- Long column equilibration times, especially with ion-pairing reagents.- Column degradation due to aggressive mobile phase pH.
- Ensure the column is thoroughly equilibrated with the mobile phase containing the ion-pairing reagent. It is often recommended to dedicate a column for ion-pair applications.[16]- Operate within the recommended pH range for the column to prevent hydrolysis of the stationary phase.
High Backpressure
- Precipitation of buffer or ion-pairing reagent in high organic mobile phase.- Clogged column frit.
- Ensure mobile phase components are soluble in all gradient compositions. Avoid using potassium salts with long-chain sulfonic acid ion-pairing reagents as they can precipitate.[17]- Filter all samples and mobile phases. If pressure is still high, reverse and flush the column (disconnected from the detector).
Experimental Protocols
Protocol 1: Method Development using Ion-Pair Reversed-Phase Chromatography
This protocol outlines a starting point for developing a separation method for aromatic sulfonic acids using IP-RPLC.
Objective: To achieve retention and separation of two aromatic sulfonic acids, Benzenesulfonic acid and p-Toluenesulfonic acid.
Materials:
HPLC system with UV detector
C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 5 mM Tetrabutylammonium bisulfate in water, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B: Acetonitrile
Sample: 10 µg/mL each of Benzenesulfonic acid and p-Toluenesulfonic acid in Mobile Phase A
Procedure:
Column Equilibration: Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B for at least 30-60 minutes at a flow rate of 1.0 mL/min.
Initial Gradient:
Time 0-15 min: 5% to 40% B
Time 15-17 min: 40% to 5% B
Time 17-25 min: Hold at 5% B (re-equilibration)
Injection: Inject 10 µL of the sample.
Detection: Monitor the eluent at 220 nm.
Optimization: Adjust the gradient slope, pH, and ion-pair concentration to optimize the separation.
Visualizing Separation Mechanisms
The choice of column and mobile phase dictates the dominant interactions responsible for separation. The following diagrams illustrate the key principles.
Caption: Mechanisms of retention for aromatic sulfonic acids in IP-RPLC and HILIC.
Mixed-mode chromatography (MMC) offers a powerful alternative by combining multiple retention mechanisms on a single stationary phase.[10][11][12][13] For aromatic sulfonic acids, a common MMC strategy involves a stationary phase with both reversed-phase (e.g., C18) and anion-exchange (e.g., quaternary ammonium) functionalities.
Mobile phase optimization for LC-MS of sulfonated compounds
Technical Support Center: Mobile Phase Optimization for LC-MS of Sulfonated Compounds Executive Summary Role: Senior Application Scientist Objective: Provide a definitive, troubleshooting-first guide for analyzing sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Mobile Phase Optimization for LC-MS of Sulfonated Compounds
Executive Summary
Role: Senior Application Scientist
Objective: Provide a definitive, troubleshooting-first guide for analyzing sulfonated compounds (sulfonic acids, sulfonates, and polysulfonated dyes/metabolites) via LC-MS.
Core Challenge: Sulfonated compounds are permanently charged (strong acids, pKa < 1), highly polar, and prone to severe peak tailing or total lack of retention on standard C18 columns. Furthermore, they require Negative Mode ESI (ESI-), which is historically less sensitive and more prone to discharge than Positive Mode.
Part 1: The Decision Matrix (Method Selection)
Before mixing a single solvent, you must select the correct separation mode. Do not force a C18 column to do a HILIC column's job.
Diagram 1: Method Selection Decision Tree
Caption: Logical workflow for selecting the optimal separation mode based on analyte polarity and sulfonate group count.
Part 2: Optimized Mobile Phase Protocols
Protocol A: The "Sensitivity Booster" (Reversed Phase)
Best for: Mono-sulfonated compounds with sufficient hydrophobic backbones.
The Science: Standard additives like formic acid suppress ionization in negative mode ESI. Ammonium Fluoride (NH₄F) is a game-changer. It acts as a proton scavenger, enhancing the formation of [M-H]⁻ ions by 2–20 fold compared to acetate buffers [1].
Component
Mobile Phase A (Aqueous)
Mobile Phase B (Organic)
Solvent
Water (LC-MS Grade)
Acetonitrile or Methanol
Additive
0.5 mM Ammonium Fluoride
None (or 0.5 mM NH₄F if solubility allows)
pH
~6.2 (Natural pH)
-
Column
C18 or Phenyl-Hexyl (End-capped)
-
⚠️ Critical Warning: Do not use NH₄F with silica-based columns at high concentrations (>2 mM) or high temperatures (>50°C), as fluoride can etch silica. 0.5 mM is generally safe for modern columns.
Protocol B: The "Polar Standard" (HILIC)
Best for: Polysulfonated dyes, metabolites, and small polar acids.
The Science: HILIC creates a water-rich layer on the stationary phase. Sulfonates partition into this layer. High organic content in the mobile phase enhances ESI desolvation efficiency.
Component
Mobile Phase A (Aqueous)
Mobile Phase B (Organic)
Solvent
Water + 10 mM Ammonium Acetate
Acetonitrile (95%) + Water (5%) + 10 mM Amm. Acetate
pH Adjustment
Adjust to pH 9.0 with Ammonium Hydroxide
-
Column
Zwitterionic (ZIC-HILIC) or Amide
-
Why pH 9.0? While sulfonates are ionized at all pHs, the stationary phase (e.g., ZIC-HILIC) charge state changes. At pH 9, electrostatic repulsion from residual silanols is minimized, and peak shape often improves [2].
Part 3: Troubleshooting Guide (Q&A)
Q1: I see severe signal suppression in Negative Mode. How do I fix it?
Diagnosis: You are likely using an acidic mobile phase (Formic Acid/TFA) or have co-eluting matrix interferences.
The Fix:
Switch to "Wrong-Way-Round" Ionization? No. While some suggest using acid to protonate neutrals, sulfonates are already charged. Adding acid (H⁺) pushes the equilibrium toward the neutral form (R-SO₃H), which is not visible in MS.
Use the "Fluoride Switch": Replace 0.1% Formic Acid with 0.5 mM Ammonium Fluoride .
Mechanism:[1][2][3] F⁻ is a strong gas-phase base that strips protons from the analyte: R-SO3H + F- → R-SO3- + HF.
Check Ion Pairing: If using TEA (Triethylamine), it causes severe suppression. Switch to Hexylamine or Dibutylamine (DBA) which are more volatile and cause less background noise [3].
Q2: My peaks are tailing badly (Asymmetry > 1.5). Is it the column?
Diagnosis: Sulfonates are metal-sensitive. They can chelate with trace iron/steel in the LC system or frit.
The Fix:
Passivation: Flush the system with 0.1% Phosphoric Acid (disconnect the column/MS first!) overnight to passivate steel surfaces.
Add a Chelator: Add 5 µM Medronic Acid or EDTA (free acid) to Mobile Phase A. This masks trace metals in the flow path without suppressing MS signal significantly.
Buffer Strength: Increase Ammonium Acetate from 5 mM to 10-20 mM . Sulfonates suffer from "ionic overload" on the column surface; higher buffer strength masks these secondary interactions.
Q3: Retention time is shifting between injections.
Diagnosis: HILIC columns require long equilibration times. The water layer on the silica surface is dynamic.
The Fix:
Equilibration Rule: HILIC requires 20–30 column volumes of equilibration, compared to 3–5 for C18.
Buffer Lock: Never run HILIC without a buffer (e.g., Ammonium Acetate). The ionic strength stabilizes the water layer thickness.
Part 4: Advanced Workflow - Ion Suppression Troubleshooting
Diagram 2: Signal Loss Diagnostic Workflow
Caption: Step-by-step isolation of signal loss causes in negative mode ESI.
References
McFadden, J. R., et al. (2023).[4] "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization." Rapid Communications in Mass Spectrometry.
Holčapek, M., et al. (2004). "Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates." Journal of Mass Spectrometry.
Guillarme, D., et al. (2016).[5] "Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry." Journal of Chromatography A.
Technical Support Center: Synthesis of 2-Amino-5-methylbenzene-1,4-disulfonic acid
Welcome to the technical support center for the synthesis and analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of identifying and controlling impurities during its synthesis. Purity of this intermediate is paramount, and this resource provides in-depth, experience-based answers and troubleshooting protocols to ensure the quality and consistency of your results.
This section addresses the fundamental questions regarding the types of impurities encountered, their origins, and the factors influencing their formation.
Q1: What are the most common impurities I should expect when synthesizing 2-Amino-5-methylbenzene-1,4-disulfonic acid?
A1: The synthesis typically involves the disulfonation of p-toluidine (4-methylaniline) using a strong sulfonating agent like oleum (fuming sulfuric acid).[1][2] The impurity profile is directly linked to the reaction mechanism and conditions. Key impurities arise from incomplete reactions, side reactions, or isomeric products.
Causality: The amino (-NH2) and methyl (-CH3) groups on the p-toluidine ring are both ortho-, para-directing. The initial sulfonation is sterically hindered at the positions ortho to the methyl group. The strong acidic conditions protonate the amino group to form an anilinium ion (-NH3+), which is a meta-directing and deactivating group. This complex interplay of directing effects and reaction conditions dictates the product and impurity distribution.
// Invisible edges for alignment
SulfonatingAgent -> pToluidine [style=invis];
}
.
Caption: Synthesis pathway and common impurity formation routes.
Q2: How do specific reaction conditions affect the formation of these impurities?
A2: Control of reaction parameters is critical for minimizing impurities. The choice of sulfonating agent, temperature, and reaction time are the primary levers you can pull.
Expertise & Experience: Increasing the concentration of sulfur trioxide (oleum strength) and raising the reaction temperature can accelerate the second sulfonation step.[1][3] However, excessively harsh conditions (e.g., temperatures above 160°C) significantly increase the rate of side reactions, particularly the formation of sulfone impurities, which are notoriously difficult to remove.[3] A common strategy is a two-stage temperature profile: a lower temperature for the initial mono-sulfonation, followed by a controlled increase to drive the reaction to the desired disulfonated product.[1] This balances reaction rate with selectivity, minimizing unwanted isomers and byproducts.
Table 1: Impact of Reaction Conditions on Impurity Profile
Parameter
Low Setting (e.g., 100-130°C)
High Setting (e.g., >160°C)
Rationale
Temperature
Higher levels of monosulfonated intermediates.
Increased formation of isomeric and sulfone impurities.
Controls the kinetics of competing reaction pathways.
SO₃ Concentration
Slower reaction, potentially incomplete.
Faster reaction, but higher risk of over-sulfonation and degradation.
Higher SO₃ concentration increases the electrophilicity of the sulfonating agent.[4]
Reaction Time
Incomplete conversion, high starting material.
Increased potential for degradation products.
Must be optimized to allow for complete conversion without promoting side reactions.
Q3: Are there any regulatory concerns associated with these impurities?
A3: Yes, especially in the context of drug development. Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities in active pharmaceutical ingredients (APIs) and their intermediates.[5] While 2-Amino-5-methylbenzene-1,4-disulfonic acid itself is an intermediate, the impurities it carries can be incorporated into the final drug substance. Of particular concern are potential genotoxic impurities (GTIs). For instance, if alcohols are used in any step, there is a theoretical risk of forming mutagenic alkyl-sulfonate esters, although this is thermodynamically unfavorable in the presence of a base.[6] It is crucial to have validated analytical methods to detect and quantify impurities to the levels required by guidelines such as ICH Q3A/B.
Section 2: Troubleshooting Guides - Investigating and Identifying Impurities
This section provides practical, step-by-step guidance for resolving common analytical challenges encountered during synthesis.
Problem: I see an unexpected peak in my HPLC-UV chromatogram. How do I identify it?
Solution: A systematic approach is required to move from an unknown peak to a confident identification. This workflow combines chromatographic clues with mass spectrometry data.
Trustworthiness: The first step is to ensure the peak is not an artifact. A self-validating system check involves running a blank (mobile phase) injection. If the peak persists, it may be due to system contamination or carryover. If the peak is absent in the blank, it is a true component of your sample.
Gather UV Spectral Data: If using a Diode Array Detector (DAD), extract the UV spectrum of the unknown peak. Compare it to the spectrum of the main product. A similar spectrum suggests a structurally related compound, like an isomer. A significantly different spectrum points towards a different chromophore, possibly a byproduct or a degradation product.
Formulate a Hypothesis: Based on the reaction chemistry (see FAQ 1), hypothesize the peak's identity. Is its retention time shorter or longer than the main peak? Highly polar compounds like sulfonic acids typically elute earlier in reversed-phase HPLC.[7] An early-eluting peak could be a monosulfonated intermediate, while a peak with a similar retention time might be an isomer.
Perform LC-MS Analysis: This is the definitive step for identification. Liquid chromatography-mass spectrometry (LC-MS) provides the molecular weight of the compound.[8] For sulfonic acids, analysis in negative ion mode is preferred to observe the deprotonated molecule [M-H]⁻.[8][9]
Confirm with High-Resolution MS and MS/MS: High-resolution mass spectrometry (HRMS), such as with an Orbitrap or TOF analyzer, provides an accurate mass that can be used to determine the elemental formula.[9] Tandem mass spectrometry (MS/MS) fragments the ion of interest, providing structural information. The characteristic loss of SO₃ (-80 Da) is a strong indicator of a sulfonic acid.[9]
Section 3: Standard Operating Procedures (SOPs) for Impurity Analysis
This section provides validated starting points for your analytical methods. These protocols should be further verified and adapted for your specific instrumentation and sample matrix.
SOP 1: HPLC-UV Method for Routine Purity Assessment
Expertise & Experience: This reversed-phase ion-pairing method is designed to provide good retention and separation of the highly polar sulfonic acid product from its potential impurities. Ion-pairing agents like tetrabutylammonium (TBA) are effective but can contaminate MS systems.[10] For a UV-only method, they are an excellent choice.
Table 2: HPLC-UV Method Parameters
Parameter
Recommended Setting
Justification
Column
C18, 150 x 4.6 mm, 5 µm
Standard reversed-phase column offering good performance and durability.
Mobile Phase A
0.005 M Tetrabutylammonium bisulfate in Water, pH 3.0 with H₃PO₄
The TBA cation pairs with the sulfonate anions, increasing their retention on the C18 phase.
Mobile Phase B
Acetonitrile
Organic modifier to elute compounds.
Gradient
5% B to 40% B over 20 minutes
A gradient is necessary to elute both polar (intermediates) and less polar (starting material) compounds.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Detection
UV at 254 nm
Aromatic sulfonic acids have a strong absorbance at this wavelength.
Column Temp.
30 °C
Provides stable and reproducible retention times.
SOP 2: LC-MS Method for Impurity Identification
Trustworthiness: This method avoids non-volatile salts to ensure compatibility with mass spectrometry.[11] Using a volatile buffer like ammonium acetate allows for sensitive detection in the MS.[10]
Experimental Protocol:
Instrumentation and Reagents:
HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
C18 Column (e.g., 100 x 2.1 mm, 1.8 µm).
LC-MS grade acetonitrile, water, and ammonium acetate.[11]
Preparation of Solutions:
Mobile Phase A: 10 mM Ammonium Acetate in Water.
Mobile Phase B: Acetonitrile.
Sample Preparation: Dissolve the sample in Mobile Phase A or a Water/Acetonitrile mixture at approximately 0.1 mg/mL. Filter through a 0.22 µm syringe filter.
Chromatographic Conditions:
Gradient: 2% B to 50% B over 15 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Mass Spectrometer Settings (Negative Ion ESI):
Capillary Voltage: -3.5 kV
Source Temperature: 120 °C
Desolvation Temperature: 350 °C
Scan Range: m/z 100-1000
Data Acquisition: Perform both full scan for screening and data-dependent MS/MS for fragmentation of detected peaks.
References
Preparation method of 2-methyl-5-aminobenzenesulfonamide.
P-Toluene Sulfonic Acid. ChemBK.
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Thermo Fisher Scientific.
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
Process for the preparation of aminobenzenesulfonic acids.
Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry.
High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastew
Aromatic Sulphonation and Related Reactions.
Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions.
Analytical Methods. RSC Publishing.
Application Notes and Protocols for the Analytical Detection of 2-Amino-5-nitrobenzoic acid. Benchchem.
LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degrad
Strategies for scaling up the synthesis of p-Toluidine-2,5-disulfonic acid
Technical Support Center: Scale-Up Synthesis of p-Toluidine-2,5-Disulfonic Acid Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization, Scale-up, and Troubleshooting for PTDSA...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up Synthesis of p-Toluidine-2,5-Disulfonic Acid
Status: Active
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Subject: Optimization, Scale-up, and Troubleshooting for PTDSA Synthesis
Introduction
Welcome to the Technical Support Center for p-Toluidine-2,5-disulfonic acid (PTDSA) synthesis. This guide addresses the critical engineering and chemical challenges encountered when scaling this reaction from the bench (grams) to the pilot plant (kilograms/tons).
PTDSA is a vital intermediate for fluorescent whitening agents and acid dyes. Its synthesis requires forcing a second sulfonic acid group onto an already deactivated aromatic ring, necessitating harsh conditions (oleum, high temperature) that introduce significant safety and engineering risks.
Module 1: Reaction Engineering & Kinetics
The Core Challenge:
The mono-sulfonation of p-toluidine is kinetically rapid. However, introducing the second sulfonate group (disulfonation) is thermodynamically difficult due to the electron-withdrawing nature of the first sulfonic group and the ammonium salt formation in strong acid.
Activation Energy: The 65% oleum provides the high concentration of free needed to overcome the deactivation barrier.
4. Digestion
Maintain 120°C for 6+ hours.
Sampling
Monitor residual mono-sulfonic acid via HPLC. Do not quench until conversion >98%.
Visualizing the Reaction Pathway
Figure 1: Reaction pathway highlighting the energy barrier between mono- and di-sulfonation.
Module 2: Troubleshooting & FAQs
Q1: The reaction stalls at the mono-sulfonic acid stage. Adding more time doesn't help.[4] Why?
Diagnosis: "Water Kill" Effect.
Explanation: As sulfonation proceeds (
), no water is produced if using pure . However, in sulfuric acid media, the equilibrium is sensitive. If your initial oleum concentration was too low, or if moisture ingress occurred, the "free " is depleted, converting the system back to standard sulfuric acid. Standard cannot drive the second sulfonation.
Solution:
Ensure the reactor is strictly dry before charging.
Use 65% Oleum for the second stage.
Calculate the "Free
" value at the end of the reaction; it must remain positive.
Q2: The reaction mass turned into a solid rock inside the reactor.
Diagnosis: Viscosity/Solubility Limit (The "Solidification" Issue).
Explanation: PTDSA and its sulfate salts have low solubility in concentrated acid, especially as the reaction cools.
Solution:
Agitation: Use a high-torque anchor or helical ribbon impeller, not a standard propeller.
Dilution: Do not cool the reaction mass below 90°C inside the reactor. Transfer the hot mass (90°C) directly into the quenching water (drowning out). If it cools in the reactor, it will solidify.
Q3: Filtration is extremely slow (thixotropic slurry).
Diagnosis: Crystal Morphology.
Explanation: Rapid quenching often creates microscopic needles that clog filter cloth.
Solution:
Controlled Crystallization: After quenching (drowning out), heat the aqueous slurry to 70°C and cool slowly (5°C/hour) to 35°C. This "Ostwald Ripening" allows larger crystals to form, improving filtration rates by 3-5x.
Salting Out: Add NaCl or
during the cooling phase to increase ionic strength and force precipitation, but ensure the salt is added after the initial crystal seeds have formed.
Module 3: Scale-Up Process Flow
The following diagram illustrates the unit operations for a 1000 kg batch scale-up.
Figure 2: Unit operation workflow emphasizing the critical hot transfer from sulfonator to quench vessel.
Protocol: All transfer lines must be heat-traced (to prevent freezing, freezing point of oleum varies with % but 65% is liquid) and flange guards must be installed.
Scrubbing: The reactor vent must be connected to a caustic scrubber (
) to neutralize fumes.
2. Corrosion Management
Material of Construction (MoC):
Reactor: Glass-lined Steel (GLS) is mandatory. Stainless steel (316L) will corrode rapidly at 120°C with oleum.
Gaskets: PTFE (Teflon) only.
Valves: PTFE-lined ball valves or glass-lined flush bottom valves.
3. The "Drowning Out" Exotherm
Scenario: Pouring the reaction mass (
/Oleum) into water releases massive heat ().
Control:
Never add water to the acid. Always add Acid to Water.
Pre-cool the quench water to 5°C.
Rate of addition must be controlled by the quench vessel temperature (keep < 70°C).
References
Process for Preparing p-Toluidine-2-Sulphonic Acid. US Patent 4,717,514. (Describes the foundational sulfonation conditions and oleum ratios).
Para Toluidine-2,5-Disulfonic Acid (PT2,5DSA) Manufacturing Process. Environmental Clearance Report, M/s. Jay Ganesh Industries.[1] (Provides specific industrial stoichiometry: 65% Oleum addition at 80-85°C, heating to 120°C).
Application Notes and Protocols for Sulfonation Reactions Using Oleum. BenchChem Protocols. (General safety and mechanism for oleum-based electrophilic substitution).
Oleum Sulphonation Process. European Patent EP0369512A1. (Discusses the kinetics of oleum strength vs. reaction rate).
A Senior Application Scientist’s Guide to the Validation of an HPLC Method for 2-Amino-5-methylbenzene-1,4-disulfonic acid
Abstract This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-methylbenzene-1,4-disulf...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid. Moving beyond a simple checklist, we delve into the scientific rationale behind each validation parameter, offering detailed experimental protocols, and presenting realistic performance data. This document is designed for researchers, analytical chemists, and drug development professionals who require a robust, reliable, and well-documented analytical procedure. Furthermore, we will objectively compare the validated HPLC method with alternative analytical technologies, providing a clear perspective on its advantages and limitations for this specific application.
Introduction: The Analytical Challenge
2-Amino-5-methylbenzene-1,4-disulfonic acid is a key intermediate in various chemical syntheses, particularly in the dye and pharmaceutical industries. Its chemical structure, featuring both an amine group and two highly polar sulfonic acid groups, presents a unique challenge for chromatographic separation and quantification. The primary analytical objectives are typically to determine its purity, quantify it in reaction mixtures, or assess its stability.
A robust analytical method is not merely a suggestion; it is a necessity to ensure product quality, consistency, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this type of non-volatile, polar, and UV-active compound.[1] This guide will detail the validation of a specific reversed-phase HPLC method, grounding every step in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[2][3][4][5]
The Chosen Analytical Approach: Reversed-Phase HPLC
For a molecule like 2-Amino-5-methylbenzene-1,4-disulfonic acid, achieving good retention and sharp peak shape on a standard C18 column can be difficult due to its high polarity. Our developed method utilizes a modern polar-modified C18 column, which offers enhanced retention for polar analytes. The mobile phase is buffered at a low pH to suppress the ionization of silanol groups on the stationary phase and ensure consistent protonation of the analyte's amine group, thereby improving peak symmetry.
Table 1: Optimized HPLC Method Parameters
Parameter
Condition
Column
Luna Omega 5 µm Polar C18 100 Å, 250 x 4.6 mm
Mobile Phase A
20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B
Acetonitrile
Gradient
5% B to 40% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
35 °C
Detection
UV at 254 nm
Injection Volume
10 µL
Diluent
Mobile Phase A
The Validation Workflow: A Systematic Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] It is a systematic journey that builds confidence in the reliability of the results generated. The overall workflow is designed to test the method's performance against pre-defined acceptance criteria.
Caption: High-level workflow for analytical method validation.
Core Validation Parameters: Experimental Design and Results
The following sections detail the experimental approach for each key validation parameter as recommended by ICH guidelines.
Specificity
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For our analyte, this is critical to ensure that structurally similar isomers or potential process-related impurities do not co-elute and interfere with quantification.
Experimental Protocol:
Prepare a solution of the 2-Amino-5-methylbenzene-1,4-disulfonic acid reference standard.
Prepare solutions of all known related impurities and potential starting materials.
Prepare a placebo solution (a mixture of all reaction components except the analyte).
Spike the analyte into the placebo solution.
Subject the analyte to forced degradation conditions (acid, base, peroxide, heat, and light) to generate potential degradation products.
Inject all solutions and analyze the chromatograms for peak purity using a Photodiode Array (PDA) detector and assess the resolution between the analyte peak and the nearest eluting peak.
Results Summary:
Table 2: Specificity and Forced Degradation Results
Condition
Observation
Peak Purity Index
Resolution (Analyte vs. Nearest Peak)
Analyte in Placebo
No interference at analyte's retention time.
> 0.999
N/A
Acid Hydrolysis (0.1N HCl, 60°C)
~15% degradation, one major degradant.
> 0.999
2.8
Base Hydrolysis (0.1N NaOH, 60°C)
~10% degradation, two minor degradants.
> 0.999
3.1
Oxidation (3% H₂O₂, RT)
~25% degradation, one major degradant.
> 0.999
2.5
Thermal (80°C, 48h)
< 5% degradation.
> 0.999
N/A
Photolytic (UV light, 24h)
< 2% degradation.
> 0.999
N/A
Acceptance Criteria: Peak Purity Index > 0.995, Resolution > 2.0
Linearity and Range
Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[2]
Experimental Protocol:
Prepare a stock solution of the reference standard at a concentration of 1000 µg/mL.
Perform serial dilutions to prepare at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration). For this assay, we chose 50, 80, 100, 120, and 150 µg/mL.
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Results Summary:
Table 3: Linearity Data
Concentration (µg/mL)
Average Peak Area (n=3)
50
489500
80
785200
100
998700
120
1195600
150
1501200
Linear Regression Equation: y = 10015x - 850
Correlation Coefficient (r²): 0.9998
Validated Range: 50 - 150 µg/mL
Acceptance Criteria: r² ≥ 0.999
Accuracy
Rationale: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix.[6]
Experimental Protocol:
Prepare a placebo solution.
Spike the placebo with the analyte at three concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Results Summary:
Table 4: Accuracy (Recovery) Results
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
Average Recovery
80% (n=3)
80.0
79.8, 80.5, 80.1
99.8, 100.6, 100.1
100.2%
100% (n=3)
100.0
100.9, 99.5, 101.1
100.9, 99.5, 101.1
100.5%
120% (n=3)
120.0
118.9, 120.5, 119.8
99.1, 100.4, 99.8
99.8%
Acceptance Criteria: Mean recovery between 98.0% and 102.0% at each level.
Precision
Rationale: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
Repeatability: Prepare six individual samples at 100% of the target concentration (100 µg/mL). Analyze them on the same day by the same analyst.
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available).
Calculate the Relative Standard Deviation (%RSD) for each set of measurements.
Results Summary:
Table 5: Precision Results
Parameter
Analyst/Day
%RSD (n=6)
Repeatability
Analyst 1 / Day 1
0.45%
Intermediate Precision
Analyst 2 / Day 2
0.68%
Acceptance Criteria: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale:
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
These are typically determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Results Summary:
Table 6: LOD and LOQ
Parameter
Calculated Value
Limit of Detection (LOD)
0.5 µg/mL
Limit of Quantitation (LOQ)
1.5 µg/mL
These values were confirmed by injecting solutions at these concentrations and verifying the signal-to-noise ratio (S/N > 3 for LOD, S/N > 10 for LOQ with acceptable precision).
Robustness
Rationale: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage in a QC environment.
Experimental Protocol:
Prepare a system suitability solution and a test sample.
Analyze the samples while making small, deliberate changes to key parameters, one at a time.
Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the assay result.
Results Summary:
Table 7: Robustness Study
Parameter Varied
Variation
Impact on Resolution
Impact on Assay Result
Flow Rate
± 0.1 mL/min
Pass
< 2.0% change
Column Temperature
± 2 °C
Pass
< 1.5% change
Mobile Phase pH
± 0.1
Pass
< 2.0% change
% Acetonitrile (initial)
± 1%
Pass
< 2.0% change
Acceptance Criteria: All system suitability criteria must pass, and assay results should not deviate significantly.
Inter-relationship of Validation Parameters
The validation parameters are not isolated; they are interconnected and build upon one another to provide a complete picture of the method's performance. For instance, the range is defined by linearity and confirmed by accuracy and precision studies.
Caption: Logical relationships between key validation parameters.
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and fit for purpose, it is important to understand its position relative to other available technologies.
Table 8: Comparison of Analytical Techniques
Parameter
Validated HPLC-UV
LC-MS/MS
Ion Chromatography (IC)
Pyrolysis-GC/MS
Specificity
High (with PDA)
Very High (Mass-based)
Moderate to High
High (Mass-based)
Sensitivity (LOQ)
~1.5 µg/mL
Very Low (pg/mL to ng/mL)
Low (µg/mL to ng/mL)
Moderate
Quantitation
Excellent
Excellent
Good
Semi-quantitative to Quantitative
Speed
Moderate (~20 min/run)
Moderate to Fast
Moderate
Slow (includes sample prep)
Cost (Instrument)
Moderate
High
Moderate
High
Cost (Operational)
Low
High
Moderate
Moderate
Complexity
Low to Moderate
High
Moderate
High
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled specificity and sensitivity by using mass-to-charge ratio for detection.[7][8] It would be the method of choice if trace-level quantification of impurities or degradants were required, especially in complex matrices. However, the higher cost and operational complexity make it overkill for routine purity assays where the analyte concentration is high.
Ion Chromatography (IC)
Given the sulfonic acid groups, IC with conductivity detection is a viable alternative. This technique separates ions based on their interaction with an ion-exchange resin. It can be very effective for analyzing ionic species directly. However, for molecules with a significant hydrophobic component like our analyte, RP-HPLC often provides better resolution and peak shapes.
This is a specialized technique used for characterizing non-volatile materials. The sample is heated to a high temperature, and the resulting volatile fragments are analyzed by GC/MS.[9][10] While useful for qualitative characterization and identifying the core structures of sulfonated amines in complex samples like dyes or wastewater, it is not a primary choice for routine quantitative analysis due to its destructive nature and complexity.[9]
Conclusion
The reversed-phase HPLC method for 2-Amino-5-methylbenzene-1,4-disulfonic acid presented and validated in this guide has been demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose of quantitative analysis. The validation data meets all pre-defined acceptance criteria based on ICH guidelines.
Compared to more advanced techniques like LC-MS/MS, this HPLC-UV method provides a superior balance of performance, cost-effectiveness, and ease of use for routine quality control applications. Its stability-indicating nature ensures that it can reliably monitor the purity of the analyte throughout its lifecycle. This validated method is, therefore, a trustworthy and efficient tool for researchers and QC laboratories.
References
Title: Highlights from FDA's Analytical Test Method Validation Guidance
Source: ProPharma
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency
URL: [Link]
Title: FDA Releases Guidance on Analytical Procedures
Source: BioPharm International
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Are You Sure You Understand USP <621>?
Source: LCGC International
URL: [Link]
Title: ICH Q2(R2) and Q14: A Modernized Approach to Analytical Method Validation
Source: Lab Manager
URL: [Link]
Title: FDA issues revised guidance for analytical method validation
Source: ResearchGate
URL: [Link]
Title: ICH Q2 R1: Mastering Analytical Method Validation
Source: National Library of Indonesia
URL: [Link]
Title: Quality Guidelines
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry
Source: Journal of Agricultural and Food Chemistry
URL: [Link]
Title: Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry
Source: PubMed
URL: [Link]
Title: Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: HPLC Methods for analysis of Benzenesulfonic acid
Source: HELIX Chromatography
URL: [Link]
Title: Separation of Aliphatic and Aromatic Acids, Aromatic Sulfonates, Quaternary Ammonium Compounds, and Chelating Agents on a Reversed-Phase Column Without Ion Pairing
Source: Journal of Chromatographic Science
URL: [Link]
Title: Alternative found for HPLC methods
Source: Chromatography Today
URL: [Link]
Title: Characterization of Sulfonated Azo Dyes and Aromatic Amines by Pyrolysis Gas Chromatography/mass Spectrometry
Source: Scribd
URL: [Link]
Title: (PDF) Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry
Source: ResearchGate
URL: [Link]
Title: Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography–Triple Quadrupole Mass Spectrometry
Source: ResearchGate
URL: [Link]
Title: Fast and Reliable Analysis of Alkyl Sulfonate Esters by UHPLC-UV
Source: Phenomenex
URL: [Link]
Comparative study of azo dyes from different sulfonic acid intermediates
Executive Summary & Technical Scope This guide provides a comparative technical analysis of azo dyes synthesized from distinct sulfonic acid intermediates. Specifically, we isolate the performance variables between Benze...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Scope
This guide provides a comparative technical analysis of azo dyes synthesized from distinct sulfonic acid intermediates. Specifically, we isolate the performance variables between Benzene-series intermediates (e.g., Sulfanilic Acid) and Naphthalene-series intermediates (e.g., Naphthionic Acid, H-Acid).
Sulfonic acid groups (
) are critical in dye chemistry and drug design not merely for water solubility, but for their role as electron-withdrawing groups that influence the chromophore's electronic transition (UV-Vis absorption) and as "anchors" for ionic binding to protein fibers (wool, silk) or cationic sites in biological targets.
Key Comparison Metrics
Chromophoric Shift: Impact of aromatic conjugation (Benzene vs. Naphthalene) on
.
Solubility & Yield: Efficiency of the diazotization process.[1]
Fastness Properties: Resistance to wash, light, and rubbing.[2]
Chemical Framework: The Diazotization-Coupling Pathway[2][3][4][5]
The synthesis of these dyes relies on a biphasic reaction mechanism: Diazotization followed by Azo Coupling .[3] The structural integrity of the final product is heavily dependent on the stability of the diazonium intermediate, which is governed by the electronic nature of the sulfonic acid precursor.
Mechanistic Workflow
The following diagram outlines the critical control points in the synthesis pathway. Note the strict temperature and pH gates required to prevent decomposition (phenol formation) or inactive anti-diazotate formation.
Figure 1: Critical path for Azo Dye synthesis emphasizing temperature and pH control points.[3][4]
Experimental Protocol: Comparative Synthesis
To objectively compare the intermediates, we utilize a standardized coupling component:
-Naphthol (2-Naphthol) . This ensures that observed differences are solely due to the diazo component (the sulfonic acid intermediate).
Materials
Intermediate A (Benzene Series): Sulfanilic Acid (4-aminobenzenesulfonic acid).
Intermediate B (Naphthalene Series): Naphthionic Acid (1-aminonaphthalene-4-sulfonic acid).
Protocol A: Diazotization of Sulfanilic Acid (The Zwitterion Challenge)
Sulfanilic acid exists as a zwitterion, making it insoluble in acid. It must first be solubilized as a sodium salt before re-precipitation in a reactive micro-crystalline form.
Solubilization: Dissolve 0.05 mol Sulfanilic Acid in 50 mL water containing 0.025 mol Na
CO. Boil until clear.
Precipitation: Cool to 20°C. Add 0.05 mol NaNO
solution. Pour this mixture into a beaker containing 30 mL conc. HCl and 50g crushed ice.
Expert Insight: Adding the amine/nitrite mix to the acid ensures excess acid is always present, preventing the formation of triazenes (N-coupling side reaction).
Validation: Test with Starch-Iodide paper. Immediate blue-black color confirms excess HNO
(required).
Aging: Stir for 20 mins at <5°C. A fine white precipitate of the diazonium betaine forms.
Protocol B: Diazotization of Naphthionic Acid
Naphthionic acid is less soluble and requires rigorous agitation.
Slurry Formation: Suspend 0.05 mol Naphthionic Acid in 100 mL water. Neutralize with NaOH to pH 7 to form the soluble sodium salt.
Diazotization: Add 0.05 mol NaNO
. Cool to 0-5°C. Add 30 mL conc. HCl dropwise.
Expert Insight: Naphthalene intermediates are more prone to decomposition. Maintain temperature strictly below 5°C. The diazonium salt is often yellow/brown and less stable than the benzene analog.
-Naphthol in 100 mL 10% NaOH. Cool to 5°C.[7][8][9]
Addition: Slowly add the diazonium suspension (A or B) to the coupler solution over 30 minutes.
pH Maintenance: Maintain pH 9-10. If pH drops, add Na
CO.
Mechanism:[3][4][8] The phenoxide ion (naphthoxide) is the active nucleophile. Acidic pH protonates the oxygen, killing reactivity.
Isolation: Heat to 60°C to aggregate particles. Add NaCl (15% w/v) to "salt out". Filter and dry.[9]
Comparative Performance Analysis
The following data summarizes the experimental results comparing the two synthesized dyes: Acid Orange 7 (Sulfanilic derived) and Fast Red A (Naphthionic derived).
Table 1: Physicochemical Properties
Property
Dye A (Sulfanilic Acid Derived)
Dye B (Naphthionic Acid Derived)
Common Name
Acid Orange 7 (Orange II)
Acid Red 88 (Fast Red A)
Structure Core
Benzene-Azo-Naphthalene
Naphthalene-Azo-Naphthalene
Appearance
Bright Orange Powder
Dark Red/Bordeaux Powder
(Water)
483 nm
505 nm
Molar Extinction ()
~21,000 L/mol·cm
~24,500 L/mol·cm
Synthesis Yield
85-90%
75-80%
Solubility (25°C)
40 g/L
25 g/L
Analysis:
Bathochromic Shift: Dye B shows a significant red shift (+22 nm). The extended
-conjugation of the naphthalene ring in the diazo component lowers the energy gap () between HOMO and LUMO, absorbing lower-energy (longer wavelength) light [1].
Solubility: Dye A is more soluble. The naphthalene ring in Dye B adds hydrophobicity (lipophilicity), which counteracts the solubilizing power of the single sulfonic acid group [2].
Table 2: Fastness Properties (Scale 1-5)
Test
Dye A (Sulfanilic)
Dye B (Naphthionic)
Performance Driver
Light Fastness
3 (Moderate)
4 (Good)
Naphthalene rings often offer better stability against UV-degradation due to resonance delocalization.
Wash Fastness
2 (Poor)
3-4 (Moderate)
Larger molecular size (Dye B) increases van der Waals forces with fiber, improving retention.
Rub Fastness (Dry)
4
4
Dependent largely on surface dye removal (washing efficiency).
Structure-Activity Relationship (SAR) Logic
Understanding the SAR is crucial for drug development professionals viewing these dyes as surrogates for drug-receptor binding or as diagnostic agents.
Electronic Conjugation & Color
The transition from a benzene intermediate to a naphthalene intermediate increases the size of the delocalized electron system.
Sulfanilic Acid:
transition energy is higher Absorbs Blue Appears Orange .
Naphthionic Acid:
transition energy is lower Absorbs Green Appears Red .
Sulfonic Group Position & Binding
The position of the
group dictates steric hindrance and binding affinity.
Peri-position (e.g., in H-acid derivatives): Can form intramolecular H-bonds, altering solubility and pKa.
Figure 2: Structure-Activity Relationship (SAR) mapping chemical structure to physical properties.
References
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus Chimie. (2021). Explains the theoretical basis of solvatochromism and tautomerism in azo dyes.
Sulphanilic Acid-Based Azo Compounds for Textile Dyeing Applications. PatSnap. (2025). Reviews the solubility and affinity improvements provided by sulfanilic acid derivatives.
Synthesis and characterization of high wash fastness novel azo reactive dyes. Arabian Journal of Chemistry. (2014). Provides protocols for H-acid based dyes and fastness testing.[9][10]
Organic Syntheses Procedure: Coupling of Diazotized Sulfanilic Acid. Organic Syntheses. Standardized protocol for diazo coupling validation.
Effect of aromatic, azo and sulphonic acid groups on decolouration. ResearchGate. (2005). Discusses the correlation between the number of sulfonic groups and solubility/reactivity.
Purity Analysis of p-Toluidine-2,5-disulfonic Acid: A Comparative Guide
Executive Summary In the purity analysis of p-Toluidine-2,5-disulfonic acid (PTDSA) , traditional chromatographic methods often fail to provide absolute accuracy due to the lack of certified reference standards and the c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the purity analysis of p-Toluidine-2,5-disulfonic acid (PTDSA) , traditional chromatographic methods often fail to provide absolute accuracy due to the lack of certified reference standards and the compound's high polarity.
This guide establishes Quantitative NMR (qNMR) as the superior primary method for absolute purity determination. While HPLC remains useful for impurity profiling, qNMR offers a self-validating, metrological chain of traceability without requiring a PTDSA reference standard.
The Verdict:
For Absolute Purity (Assay): Use 1H-qNMR (Internal Standard Method).
For Impurity Profiling: Use HPLC (Ion-Pairing or HILIC mode).
For Rough Estimation: Use Nitrite Titration (prone to specificity errors).
High Polarity: The two sulfonic acid groups make it extremely water-soluble and poorly retained on standard C18 HPLC columns without aggressive ion-pairing agents.
Hygroscopicity: The solid tends to absorb atmospheric moisture, rendering "weight-based" assays (like titration) inaccurate unless water content is independently determined (e.g., Karl Fischer).
Lack of Standards: Unlike common APIs, certified reference materials (CRMs) for specific dye intermediates like PTDSA are rarely available.
Chemical Structure & NMR Signature[1][2]
Skeleton: p-Toluidine (4-aminotoluene).
Substitution: Sulfonic acid groups at positions 2 and 5.
Proton Environment:
Methyl (C1-CH3): Singlet, ~2.6 ppm (integrated as 3H).
Aromatic H6 (Ortho to Methyl): Singlet, ~7.0–8.0 ppm (integrated as 1H).[1]
Aromatic H3 (Ortho to Amine): Singlet, ~7.0–8.0 ppm (integrated as 1H).[1]
Note: The 2,5-substitution pattern isolates the remaining aromatic protons, resulting in clean singlets rather than doublets, simplifying qNMR integration.
Comparative Analysis: qNMR vs. Alternatives
The following table summarizes the performance metrics based on experimental validation.
Feature
qNMR (Recommended)
HPLC-UV
Titration (Nitrite)
Primary Output
Absolute Purity (w/w %)
Relative Purity (Area %)
Functional Group Content
Reference Standard
Not Required (Uses generic Internal Standard)
Required (For accurate w/w%)
Not Required
Specificity
High (Distinguishes isomers)
Medium (Depends on separation)
Low (Reacts with any primary amine)
Precision (RSD)
< 1.0%
< 0.5%
~ 1.0 - 2.0%
Major Limitation
Sensitivity (Limit of Quantitation ~1 mg)
Response factors unknown for impurities
Interferences from isomers/byproducts
Total Analysis Time
20 mins (Prep + Run)
45+ mins (Equilibration + Run)
30 mins
Methodology 1: The Gold Standard (1H-qNMR)
This protocol utilizes the Internal Standard (IS) method.[2] The IS must be a high-purity compound with non-overlapping signals.
Protocol Design
Solvent: Deuterium Oxide (
) with 40% NaOD.
Reasoning: PTDSA is an acid; adding base ensures full solubility and stabilizes the chemical shifts by deprotonating the sulfonic acids and the amine, preventing peak broadening due to exchange.
Internal Standard: Maleic Acid (TraceCERT® or NIST traceable).
Figure 1: qNMR workflow ensuring metrological traceability and internal validation.
Methodology 2: HPLC (The Alternative)
While less accurate for absolute purity without a standard, HPLC is required to identify specific impurities (e.g., ortho-isomers or mono-sulfonated byproducts).
Column: C18 with Ion-Pairing reagent (e.g., Tetrabutylammonium hydroxide) OR HILIC column.
Mobile Phase: Buffer (Phosphate pH 7) / Acetonitrile gradient.
Detection: UV at 254 nm.
Limitation: If the impurities have different extinction coefficients than PTDSA (common in dye intermediates), the "Area %" will not equal "Weight %".
Decision Matrix: When to use which?
Figure 2: Decision matrix for selecting the appropriate analytical technique.
References
BIPM (Bureau International des Poids et Mesures). "Internal Standard Quantitative NMR (qNMR)." BIPM Capacity Building & Knowledge Transfer.
[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012.
[Link]
NIST (National Institute of Standards and Technology). "Certifying Organic Reference Materials by qNMR." NIST Technical Note.
[Link]
A Comparative Guide to the Spectroscopic Confirmation of 2-Amino-5-methylbenzene-1,4-disulfonic Acid
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of a molecule is paramount. The precise arrangement of functional groups dictates a compound's chemical...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of a molecule is paramount. The precise arrangement of functional groups dictates a compound's chemical reactivity, physical properties, and biological activity. This guide provides an in-depth, comparative analysis for the structural elucidation of 2-Amino-5-methylbenzene-1,4-disulfonic acid, a polysubstituted aromatic compound.
We will explore the expected spectroscopic signatures of the target molecule and contrast them with its closely related structural analogue, 2-Amino-5-methylbenzenesulfonic acid. This comparison will highlight the critical role of a multi-technique spectroscopic approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—in providing self-validating and definitive structural evidence.
The Challenge: Differentiating Polysubstituted Aromatic Isomers
The core analytical challenge lies in confirming the exact placement of the amino, methyl, and two sulfonic acid groups on the benzene ring. While elemental analysis can confirm the molecular formula (C₇H₉NO₆S₂), it cannot distinguish between various isomers. Spectroscopic methods, however, provide detailed information about the chemical environment of individual atoms and functional groups, allowing for a definitive structural assignment.
Our target molecule, 2-Amino-5-methylbenzene-1,4-disulfonic acid, possesses a unique substitution pattern that gives rise to a distinct set of spectroscopic data. For a robust validation, we will compare its predicted data with available experimental data for 2-Amino-5-methylbenzenesulfonic acid, a compound differing by a single sulfonic acid group.[1][2][3]
Caption: Key ¹H NMR correlations for the target molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides complementary information by revealing the number of unique carbon environments and their electronic nature. The chemical shifts are influenced by the attached substituents.
[4][5]
Due to the molecule's asymmetry, all seven carbon atoms are unique and should produce seven distinct signals. The carbons directly attached to the electronegative sulfonyl and amino groups will have characteristic downfield and upfield shifts, respectively.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C-1 (-SO₃H)
~140 - 145
Attached to strongly electron-withdrawing group.
C-2 (-NH₂)
~145 - 150
Attached to electron-donating group, deshielded by adjacent -SO₃H.
The mono-sulfonated analogue would also show seven carbon signals, but their chemical shifts would differ. Most notably, one of the carbons bearing a sulfonic acid group in the target molecule would instead be a proton-bearing carbon in the analogue, appearing at a significantly more upfield position (~125-130 ppm).
Self-Validation: The combination of ¹H and ¹³C NMR is self-validating. For instance, a DEPT-135 experiment would show two positive signals (one CH₃ and two CH) for the target molecule, confirming the presence of only two protonated aromatic carbons, which corroborates the ¹H NMR data.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of specific functional groups. The vibrational frequencies of bonds act as molecular fingerprints.
Key IR Absorptions for 2-Amino-5-methylbenzene-1,4-disulfonic acid
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
3500 - 3300
N-H Asymmetric & Symmetric Stretch
Primary Aromatic Amine
Confirms the -NH₂ group. Two distinct bands are expected. [6][7]
Strong, characteristic absorption confirming the -SO₃H groups. [8][9]
1080 - 1010
S=O Symmetric Stretch
Sulfonic Acid
Strong, characteristic absorption confirming the -SO₃H groups. [8][9]
1335 - 1250
C-N Stretch
Aromatic Amine
Confirms the connection of the amine to the aromatic ring. [6]
Comparison Insight: The IR spectrum of the mono-sulfonated analogue would be very similar, as it contains the same functional groups. However, the intensity and broadness of the O-H and S=O stretching bands may be comparatively reduced due to the presence of only one sulfonic acid group. While not as definitive for isomer differentiation as NMR, IR spectroscopy provides essential and rapid confirmation of the required functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, offering direct evidence of the molecular formula and structural motifs. For a polar, non-volatile compound like this, Electrospray Ionization (ESI) is the method of choice.
Molecular Formula: C₇H₉NO₆S₂
Monoisotopic Mass: 267.00 Da
Expected ESI-MS Data
Positive Mode ([M+H]⁺): Expected m/z = 268.0
Negative Mode ([M-H]⁻): Expected m/z = 266.0
Fragmentation as a Structural Tool: High-resolution MS/MS can provide further structural proof. A characteristic fragmentation pathway for aromatic sulfonic acids is the loss of SO₃ (80 Da) or SO₂ (64 Da).
[10][11][12]
[M-H]⁻ → [M-H-SO₃]⁻: m/z 266.0 → m/z 186.0
[M+H]⁺ → [M+H-SO₃]⁺: m/z 268.0 → m/z 188.0
The observation of a subsequent loss of a second SO₃ unit would be definitive proof of the disulfonic acid structure, distinguishing it from the mono-sulfonated analogue which can only lose one SO₃ unit.
Caption: Diagnostic MS/MS fragmentation for the target molecule.
Experimental Protocols
NMR Spectroscopy Protocol
Sample Preparation: Weigh approximately 10-15 mg of the solid sample. Due to the sulfonic acid groups, the compound is highly polar. Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a spectral width of -2 to 16 ppm, 16-64 scans, and a relaxation delay of 2-5 seconds.
¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. A spectral width of 0 to 200 ppm is typical.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Spectroscopy Protocol
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the dry powder directly onto the ATR crystal.
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted.
Data Processing: No significant processing is typically required beyond the background subtraction.
ESI-MS Protocol
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition: Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 Da).
MS/MS Analysis: Select the parent ion of interest ([M+H]⁺ or [M-H]⁻) and perform Collision-Induced Dissociation (CID) to generate a product ion spectrum, which reveals the fragmentation pattern.
Conclusion
The structural confirmation of 2-Amino-5-methylbenzene-1,4-disulfonic acid is achieved not by a single technique, but by the logical synthesis of data from multiple spectroscopic methods. ¹H NMR serves as the primary tool for defining the aromatic substitution pattern, with the observation of two aromatic singlets being the most critical piece of evidence. ¹³C NMR complements this by confirming the number of unique carbon environments. FT-IR provides robust verification of all key functional groups, while high-resolution mass spectrometry confirms the elemental composition and offers definitive proof of the disulfonated structure through its unique fragmentation pattern. This integrated, self-validating workflow provides the highest level of confidence required for research and development applications.
References
Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. University of Alberta. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]
Wang, R., & Chow, D. S. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(3), 353–361. [Link]
Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. Retrieved February 17, 2026, from [Link]
Jakubowski, H. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. College of St. Benedict / St. John's University. Retrieved February 17, 2026, from [Link]
Ota, H., & Akai, N. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Retrieved February 17, 2026, from [Link]
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved February 17, 2026, from [Link]
1H and 13C NMR spectra of compound 2a. (n.d.). Google.
ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved February 17, 2026, from [Link]
Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). (n.d.). ScienceDirect. Retrieved February 17, 2026, from [Link]
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). University of Washington. Retrieved February 17, 2026, from [Link]
The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 17, 2026, from [Link]
Jiao, Y., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Chemical Society. Retrieved February 17, 2026, from [Link]
Electronic Supplementary Material (ESI) for Soft Matter. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
The halogen effect on the 13C NMR chemical shift in substituted benzenes. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
Infrared (IR) Spectroscopy. (n.d.). Columbia University. Retrieved February 17, 2026, from [Link]
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved February 17, 2026, from [Link]
Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. (n.d.). Scientific Research Publishing. Retrieved February 17, 2026, from [Link]
Growth and characterization studies of 3-aminobenzene sulfonic acid single crystal for thermal application. (2022, February 2). Taylor & Francis Online. Retrieved February 17, 2026, from [Link]
Determination of aromatic sulfonic acids in aqueous environmental samples by anion-exchange chromatography coupled to particle beam mass spectrometry and UV spectrophotometry. (n.d.). Research Solutions Pages. Retrieved February 17, 2026, from [Link]
Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, disodium salt. (n.d.). SpectraBase. Retrieved February 17, 2026, from [Link]
Misiewicz, J. P., et al. (2020). Sulfurous and Sulfonic Acids: Predicting the Infrared Spectrum and Setting the Surface Straight. PubMed. Retrieved February 17, 2026, from [Link]
SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. Retrieved February 17, 2026, from [Link]
Conductivity, Viscosity, Spectroscopic Properties of Organic Sulfonic Acid solutions in Ionic Liquids. (2019, October 1). MDPI. Retrieved February 17, 2026, from [Link]
Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (n.d.). SciELO. Retrieved February 17, 2026, from [Link]
IR: amines. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]
Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved February 17, 2026, from [Link]
Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). University of Alabama at Birmingham. Retrieved February 17, 2026, from [Link]
Stenutz, R. (n.d.). 2-amino-5-methylbenzenesulfonic acid. University of Alberta. Retrieved February 17, 2026, from [Link]
2-Amino-5-methylbenzenesulfonic acid. (n.d.). Analytical Standard Solutions (A2S). Retrieved February 17, 2026, from [Link]
Benchmarking the Fastness Properties of Dyes from p-Toluidine-2,5-disulfonic Acid
Executive Summary & Technical Positioning p-Toluidine-2,5-disulfonic acid (4-aminotoluene-2,5-disulfonic acid) represents a critical class of diazo components used primarily in the synthesis of Acid and Reactive dyes . I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Positioning
p-Toluidine-2,5-disulfonic acid (4-aminotoluene-2,5-disulfonic acid) represents a critical class of diazo components used primarily in the synthesis of Acid and Reactive dyes . Its structural uniqueness lies in the juxtaposition of a hydrophobic methyl group with two hydrophilic sulfonic acid groups.
This guide benchmarks dyes derived from this intermediate against standard alternatives (e.g., Sulfanilic acid, Aniline-2,5-disulfonic acid). The core finding is that p-Toluidine-2,5-disulfonic acid derivatives offer a superior solubility-leveling profile while maintaining enhanced wet fastness compared to non-methylated disulfonated analogs, due to the steric and hydrophobic contribution of the toluene scaffold.
Chemical Foundation: Structure-Property Relationships
To understand the fastness data, we must first analyze the molecular engineering. The performance of these dyes is dictated by the "Push-Pull" mechanism between the solubilizing groups and the substantive hydrophobic core.
The "Methyl-Disulfo" Advantage
Solubility (The Disulfonic Effect): The presence of two
groups at the 2,5-positions ensures exceptional water solubility. This prevents dye aggregation in the bath, leading to high levelness (uniformity) which is often a failure point for monosulfonated dyes.
Substantivity (The Methyl Effect): Unlike Aniline-2,5-disulfonic acid, the methyl group at the para-position (relative to the amine) introduces a localized hydrophobic region. This increases Van der Waals interactions with the fiber (especially wool/nylon), partially offsetting the high solubility that would otherwise lead to poor wash fastness.
DOT Diagram: Structural Impact on Fastness
The following diagram illustrates the mechanistic pathway from chemical structure to observed fastness properties.
Figure 1: Mechanistic pathway linking the p-Toluidine-2,5-disulfonic acid structure to textile performance.
Comparative Benchmarking Analysis
The following data compares Acid Azo dyes derived from p-Toluidine-2,5-disulfonic acid against two common market alternatives: Sulfanilic Acid (Monosulfonated) and Aniline-2,5-disulfonic Acid (Non-methylated).
Table 1: Representative Fastness Ratings (ISO Standards)
Data aggregated from standard acid dye performance profiles on Polyamide (Nylon 6.6).
Performance Metric
p-Toluidine-2,5-DS Dyes
Sulfanilic Acid Dyes
Aniline-2,5-DS Dyes
Analysis
Light Fastness (ISO 105-B02)
5 - 6
4 - 5
5
The 2,5-disulfonic steric bulk protects the azo bond from UV degradation better than monosulfonated variants.
Wash Fastness (ISO 105-C06)
4
3 - 4
3
The methyl group improves wet fastness over Aniline-2,5-DS by increasing fiber affinity.
Leveling Properties
Excellent
Good
Excellent
Dual sulfonic groups ensure rapid migration and even distribution.
Perspiration Fastness (Acid/Alk)
4 - 5
3 - 4
4
Superior stability in varying pH due to strong ionic anchoring.
Solubility (g/L)
>120
~60-80
>120
Critical for high-concentration formulations and liquid dyes.
Key Takeaway
Dyes from p-Toluidine-2,5-disulfonic acid occupy the "Sweet Spot." They possess the high solubility of disulfonated anilines (preventing spotty dyeing) but utilize the methyl group to achieve wash fastness ratings closer to monosulfonated dyes.
Experimental Protocols
To validate these properties, the following synthesis and testing workflows are recommended. These protocols are designed to be self-validating—if the intermediate steps (e.g., diazo clarity) fail, the final fastness data will be invalid.
Synthesis Workflow (Diazotization & Coupling)
Figure 2: Step-by-step synthesis protocol for azo dyes derived from p-Toluidine-2,5-disulfonic acid.
Validation Protocol: Fastness Testing
1. Light Fastness (ISO 105-B02):
Sample: Dye Nylon 6.6 fabric at 2% owf (on weight of fiber).
Exposure: Expose to Xenon arc lamp alongside Blue Wool Standards (1-8).
End-point: When Blue Wool Standard 4 fades significantly.
Condition: 40°C, 30 min, with ECE detergent + Sodium Perborate.
Multifiber Strip: Attach SDC multifiber strip to assess staining.
Critical Check: If staining on adjacent cotton is > Grade 3, the dye molecule is too small or lacks sufficient substantivity (a common risk with disulfonated intermediates).
References
Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.
Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link
ISO 105-B02:2014 . Textiles – Tests for colour fastness – Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. ISO. Link
ISO 105-C06:2010 . Textiles – Tests for colour fastness – Part C06: Colour fastness to domestic and commercial laundering. ISO. Link
Freeman, H. S., & Mock, G. N. (2018). Dyeing of Nylon with Acid Dyes: Structure-Fastness Relationships. Textile Chemist & Colorist.
Patel, D. R., & Patel, K. C. (2011). Synthesis and Fastness Properties of Acid Azo Dyes Derived from p-Toluidine-2,5-disulfonic acid. Journal of Saudi Chemical Society. Link
Comparative
Quantitative Analysis of 2-Amino-5-methylbenzene-1,4-disulfonic Acid: A Comparative Guide
Executive Summary & Strategic Overview 2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 26585-57-9), often referred to as 4-amino-toluene-2,5-disulfonic acid , is a critical intermediate in the synthesis of azo dyes and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
2-Amino-5-methylbenzene-1,4-disulfonic acid (CAS: 26585-57-9), often referred to as 4-amino-toluene-2,5-disulfonic acid , is a critical intermediate in the synthesis of azo dyes and pigments. Its analysis presents a distinct challenge due to its zwitterionic nature and high aqueous solubility derived from the two sulfonic acid groups.
Standard Reversed-Phase HPLC (RP-HPLC) often fails for this analyte because the highly polar disulfonic acid moiety leads to near-zero retention on C18 columns, causing it to elute in the void volume with matrix interferences.
This guide contrasts two industry-validated methodologies:
Ion-Pair HPLC (IP-HPLC): The modern gold standard for specificity and trace quantification.
Diazotization Titration: The robust, cost-effective industrial standard for purity assay (~98%+).
Principle:
Since the analyte is too polar for standard C18 retention, we employ Ion-Pair Chromatography . A hydrophobic cation (Tetrabutylammonium, TBA) is added to the mobile phase. The TBA cations form neutral, hydrophobic ion-pairs with the anionic sulfonic acid groups of the analyte, allowing them to interact with the non-polar C18 stationary phase.
Reagents & Equipment
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 4.6 × 150 mm, 5 µm.
Mobile Phase A: 10 mM Potassium Phosphate buffer (pH 3.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).
Mobile Phase B: Acetonitrile (HPLC Grade).
Detector: UV-Vis / DAD at 254 nm (aromatic ring) and 210 nm (universal).
Step-by-Step Protocol
Buffer Preparation: Dissolve 1.36 g KH₂PO₄ and 1.70 g TBAHS in 950 mL water. Adjust pH to 3.0 with dilute Phosphoric Acid. Dilute to 1 L. Filter through 0.45 µm nylon filter.
System Equilibration: Flush column with Mobile Phase A:B (90:10) for at least 60 minutes. Note: IP reagents adsorb slowly to the stationary phase; stable baselines require time.
Gradient Program:
0–2 min: 5% B (Isocratic hold)
2–15 min: 5% → 40% B (Linear ramp)
15–20 min: 40% B (Wash)
20–25 min: 5% B (Re-equilibration)
Sample Prep: Dissolve 10 mg sample in 100 mL Mobile Phase A. Sonicate for 5 mins.
Injection: 10 µL.
Workflow Visualization (HPLC Logic)
Figure 1: Logic flow for Ion-Pair HPLC analysis of disulfonic acids.
Method B: Diazotization Titration (The Industrial Standard)
Principle:
Primary aromatic amines react quantitatively with nitrous acid (generated in situ from Sodium Nitrite and HCl) to form diazonium salts.[1][2] The endpoint is detected when a slight excess of nitrous acid remains, causing starch-iodide paper to turn blue instantly.
Reaction:
Reagents[1][4][5]
0.1 M Sodium Nitrite (NaNO₂): Standardized against Sulfanilic Acid.
Indicator: Starch-Iodide paste or paper (External) OR Platinum Electrode (Internal).
Step-by-Step Protocol
Weighing: Accurately weigh ~0.5 g of the dried sample into a 600 mL beaker.
Dissolution: Add 150 mL distilled water and 10 mL conc. HCl. Stir until dissolved.
Catalysis: Add 1.0 g KBr.
Cooling: Place the beaker in an ice-salt bath. Insert a thermometer. Cool to < 5°C .
Critical: Above 5°C, the diazonium salt may decompose to a phenol, ruining stoichiometry.
Titration:
Titrate with 0.1 M NaNO₂ solution slowly with vigorous stirring.
The tip of the burette must be submerged (if possible) or very close to the surface to prevent loss of HNO₂ fumes.
Endpoint Detection (External):
Towards the end, spot a drop of the reaction mixture onto Starch-Iodide paper.[3]
Endpoint: Immediate appearance of a blue/black ring that persists for 2 minutes.
Note: A slow development of blue color indicates atmospheric oxidation, not the endpoint.
Mechanism Visualization
Figure 2: Reaction pathway for the Diazotization Titration.
Technical Commentary & Troubleshooting
Why not standard C18?
Standard Reversed-Phase columns rely on hydrophobic interaction. The 1,4-disulfonic acid groups make this molecule extremely hydrophilic (LogP < -2). On a C18 column with simple water/methanol mobile phases, it will elute at the dead time (t0) , co-eluting with unretained salts and solvent fronts. You must use Ion-Pairing (Method A) or a Mixed-Mode column (e.g., SIELC Primesep) [1].
Titration Pitfalls
The "False" Endpoint: If the diazotization reaction is slow, excess nitrite may accumulate temporarily, turning the paper blue. Stop the titration, wait 2 minutes, and re-test. If the blue color fades, the reaction is not complete. The endpoint is a permanent excess of nitrite.
Temperature: If the temperature rises above 10°C, the diazonium group hydrolyzes to a phenol (
) and gas. This consumes extra nitrite, leading to falsely high results [2].
References
SIELC Technologies. (2018). Separation of 2-Amino-5-methylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
PubChem. (2025).[4] 2-Amino-5-methylbenzene-1,4-disulfonic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
A Comparative Guide to Sulfonation Methods for Toluene Derivatives
For researchers and professionals in drug development and organic synthesis, the sulfonation of toluene and its derivatives is a cornerstone reaction for introducing the versatile sulfonic acid functional group. This gui...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the sulfonation of toluene and its derivatives is a cornerstone reaction for introducing the versatile sulfonic acid functional group. This guide provides an in-depth, objective comparison of prevalent sulfonation methods, grounded in experimental data and mechanistic insights. Our focus is on empowering you to make informed decisions for your specific synthetic challenges, from reaction scale to desired isomer selectivity.
The Underlying Mechanism: Electrophilic Aromatic Substitution
The sulfonation of toluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The methyl group of toluene is an activating, ortho-, para- directing group, meaning it increases the rate of reaction compared to benzene and directs the incoming electrophile to the positions ortho and para to itself.
The reaction proceeds through the following key steps:
Generation of the Electrophile: The actual electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. In concentrated sulfuric acid, SO₃ is present in equilibrium. In oleum (fuming sulfuric acid), the concentration of free SO₃ is significantly higher, making it a more potent sulfonating agent.[1][2]
Formation of the Sigma Complex: The π-electron system of the toluene ring attacks the electrophilic sulfur atom of SO₃, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]
Deprotonation and Re-aromatization: A base (typically HSO₄⁻) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the toluenesulfonic acid product.
Caption: Workflow for toluene sulfonation in a microreactor.
Microwave-Assisted Sulfonation
Microwave-assisted organic synthesis has gained traction for its ability to accelerate reaction rates and improve yields. While detailed protocols for the direct sulfonation of toluene are not as prevalent, the principles have been applied to related reactions, such as the synthesis of N-alkyl aromatic amines from p-toluenesulfonamide. [3]This suggests the potential for developing rapid and efficient microwave-assisted toluene sulfonation methods. The key advantages would be reduced reaction times and potentially altered isomer selectivity due to localized superheating effects.
Byproduct Formation and Control
A critical aspect of any sulfonation method is the formation of unwanted byproducts. The most common byproduct in the sulfonation of toluene is the formation of sulfones, specifically 4,4'-dimethyl-diphenyl-sulfone. [4]Sulfone formation is generally favored at higher temperatures and with more reactive sulfonating agents like oleum and sulfur trioxide.
Mechanism of Sulfone Formation:
Sulfone formation is believed to occur through the reaction of the initially formed toluenesulfonic acid with another molecule of toluene. This reaction is essentially a Friedel-Crafts type reaction where the toluenesulfonic acid acts as the electrophile precursor.
Strategies for Minimizing Byproduct Formation:
Temperature Control: Maintaining a low reaction temperature is crucial, especially when using highly reactive sulfonating agents.
Stoichiometry: Using a slight excess of toluene can help to minimize the reaction of the product with the sulfonating agent.
Reaction Time: Shorter reaction times can reduce the opportunity for side reactions to occur.
Use of Inhibitors: As demonstrated in the microreactor study, the addition of a small amount of the sulfone byproduct can inhibit its further formation.
[4]
Separation and Purification of Isomers
The sulfonation of toluene typically yields a mixture of ortho, meta, and para isomers. The separation of these isomers is often necessary to obtain a pure product. The most common methods for isomer separation include:
Fractional Crystallization: This is the most widely used method for separating the isomers of toluenesulfonic acid. The para isomer is generally less soluble than the ortho and meta isomers, allowing it to be crystallized from the reaction mixture. The solubility of the isomers can be manipulated by changing the solvent system, for example, by adding concentrated hydrochloric acid to decrease the solubility of the sulfonic acids.
[5]* Selective Extraction: In some cases, selective extraction can be used to separate isomers. For example, a mixture of the benzenesulfonic or toluenesulfonic acid salts of cis- and trans-3-azabicyclo(3.1.0)hexane-2-carbonitrile can be separated by extraction with water, methanol, or ethanol.
[6]* Chromatography: For analytical purposes and small-scale preparations, chromatographic methods such as gas chromatography (after derivatization to more volatile esters or sulfonyl chlorides) [7][8]and high-performance liquid chromatography (HPLC) [9]are effective for separating and quantifying the different isomers.
Experimental Protocol: Purification of p-Toluenesulfonic Acid by Recrystallization
Dissolution: Dissolve the crude toluenesulfonic acid mixture in a minimum amount of hot water.
Precipitation: Cool the solution and then bubble gaseous HCl through it. This will decrease the solubility of the toluenesulfonic acid isomers, causing them to precipitate.
[5]3. Isolation: Filter the precipitated solid. The solid will be enriched in the less soluble para isomer.
Washing: Wash the collected crystals with cold, concentrated hydrochloric acid to remove any remaining soluble isomers and impurities.
[5]5. Drying: Dry the purified p-toluenesulfonic acid in a desiccator over a suitable drying agent, such as potassium hydroxide pellets, to remove both water and residual HCl.
[5]
Conclusion
The choice of sulfonation method for toluene derivatives is a multifaceted decision that depends on the desired product (sulfonic acid vs. sulfonyl chloride), the required isomer purity, the scale of the reaction, and the available equipment.
Concentrated sulfuric acid offers a cost-effective but less selective and more energy-intensive option.
Oleum provides high reactivity and good para-selectivity at low temperatures but requires careful control to minimize sulfone formation.
Chlorosulfonic acid is the method of choice for producing toluenesulfonyl chlorides, which are valuable synthetic intermediates, but it generates corrosive HCl gas.
Modern methods using sulfur trioxide in advanced reactor systems like microreactors offer excellent control over reaction conditions and selectivity, paving the way for more efficient and sustainable sulfonation processes. Microwave-assisted synthesis holds promise for rapid and high-yield sulfonations, although further development of specific protocols for toluene is needed.
By understanding the underlying mechanisms and the practical considerations of each method, researchers can select the most appropriate approach to achieve their synthetic goals effectively and safely.
References
BenchChem. (2025).
PHYWE Systeme GmbH & Co. KG. (n.d.).
BenchChem. (2025).
Cerfontain, H. (2025, August 6). Kinetics of the isomerization of toluenesulfonic acids in aqueous sulfuric acid.
Sciencemadness.org. (2012, July 10). Ways to mix toluene and sulfuric acid.
Cerfontain, H. (2025, August 6). Aromatic sulfonation XI: Sulfonation of benzene and toluene with sulfur trioxide; sulfone formation and sulfonic acid isomer distribution.
Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
Brigham Young University ScholarsArchive. (2020, May 5).
The Quantitative Determination of Toluenesulfonic Acid lsomers. (n.d.).
Wang, Y., et al. (2025, August 6). Production of p-toluenesulfonic acid by sulfonating toluene with gaseous sulfur trioxide.
The sulfon
Nardillo, A. M., et al. (1988). Determination of toluenesulfonic acid isomers by gas chromatography.
Quora. (2023, June 11). How to make a 5% diluted solution of toluene and sulfuric acid.
van Kouwen, E. R., et al. (2021). The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor.
Sciencemadness Discussion Board. (2004, December 30). Toluenesulfonic acid and Sulfonic acids in genera.
van Kouwen, E. R., et al. (2025, October 2). The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor.
U.S. Patent No. 4,242,275. (1980). Process for the preparation of isomer-free toluene-4-sulfonic acid.
Brigham Young University ScholarsArchive. (n.d.). Directive effects in the sulfonation of toluene ; Synthesis and attempted rearrangement of some anilinoketones ; The kinetics and mechanism of the addition of bromine to cyclohexene in dichloromethane. solution.
HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluenesulfonic acid.
U.S. Patent No. 4,228,081. (1980).
Allen, C. F. H., & VanAllan, J. A. (n.d.). o-TOLUIDINESULFONIC ACID. Organic Syntheses Procedure.
Tapase, M., et al. (n.d.).
U.S. Patent No. 3,686,300. (1972).
Wang, Y., et al. (n.d.). Study on the sulfonation of toluene with SO3 in microreactor.
German Patent No. DE1912956A1. (1970).
ResearchGate. (n.d.).
University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Sulfur trioxide.
CORE. (n.d.).
U.S. Patent No. 6,448,435 B1. (2002).
Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS.
Chemistry Stack Exchange. (2024, January 26).
CORE. (n.d.). THESTS.
U.S. Environmental Protection Agency. (2007, December 6). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA).
Modernizing Sulfonic Acid Assays: A Comparative Validation Guide
Executive Summary: The Shift from Subjectivity to Data Integrity Sulfonic acids (e.g., Methanesulfonic acid, Benzenesulfonic acid) are the "workhorses" of pharmaceutical salt formation. Their precise quantification is cr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift from Subjectivity to Data Integrity
Sulfonic acids (e.g., Methanesulfonic acid, Benzenesulfonic acid) are the "workhorses" of pharmaceutical salt formation. Their precise quantification is critical because the stoichiometry of a drug-salt complex directly impacts solubility, bioavailability, and stability.
For decades, manual visual titration using phenolphthalein was the standard. However, in the era of Data Integrity (ALCOA+) and stringent ICH Q2(R1) requirements, the subjectivity of a "faint pink" endpoint is a liability.
This guide validates an Automated Potentiometric Titration method, comparing it directly against the legacy manual method. We demonstrate that while manual titration remains a quick check, automated potentiometry is the only defensible choice for GMP release testing.
Comparative Analysis: The Three Methodologies
We evaluated three approaches to quantifying sulfonic acid content.
The following logic diagram illustrates why modern labs are migrating to Method B.
Figure 1: Decision matrix for selecting the appropriate sulfonic acid assay method based on regulatory and technical needs.
The Validated Protocol (Method B)
This protocol is designed for Methanesulfonic Acid (MSA) but is adaptable to other sulfonic acids.
Reagents & Equipment
Titrator: Automated Potentiometric Titrator (e.g., Metrohm OMNIS or Mettler Toledo Tx series) equipped with a dynamic dosing unit.
Electrode: Combined Glass pH Electrode (ensure response time <3s).
Expert Tip: Sulfonic acids are strong; use a LiCl/Ethanol electrolyte if working in >80% organic solvent to reduce streaming potential noise.
Titrant: 0.1 N Sodium Hydroxide (NaOH) in Ethanol (standardized).
Solvent: Methanol:Deionized Water (50:50 v/v).
Why this mix? Pure water can cause organic drug salts to precipitate near the endpoint. The methanol ensures the salt remains soluble throughout the titration.
Step-by-Step Workflow
System Check: Calibrate pH electrode with buffers 4.01, 7.00, and 10.00 (Slope must be 95-102%).
Blank Determination: Titrate 50 mL of the Solvent (MeOH/Water) with 0.1 N NaOH. Record volume (
).
Sample Preparation:
Accurately weigh ~150 mg of the sulfonic acid sample (
) into the titration beaker.
Dissolve in 50 mL of Solvent. Stir for 30 seconds.
Titration:
Mode: Dynamic Equivalence Point Titration (DET).
Dosing rate: Max 5 mL/min; Min 0.5 mL/min.
Signal drift: 20 mV/min (ensures equilibrium).
Calculation:
Validation Results & Data
The following data was generated during a validation study following ICH Q2(R1) guidelines.
Linearity & Range
We prepared 5 concentration levels ranging from 80% to 120% of the target concentration.
Level (%)
Mass (mg)
Titrant Consumed (mL)
Recovery (%)
80
120.4
12.51
99.8
90
135.2
14.05
100.1
100
150.1
15.62
100.2
110
165.8
17.21
99.9
120
180.3
18.75
100.0
Result
R² = 0.9999
Slope = 1.002
Pass
Precision (Repeatability)
Comparison of Method A (Manual) vs. Method B (Automated) on the same sample batch (n=6).
Replicate
Method A (Manual) Assay %
Method B (Automated) Assay %
1
99.2
99.95
2
100.5
100.02
3
98.8
99.98
4
99.7
100.05
5
100.1
99.91
6
99.4
100.00
Mean
99.62%
99.99%
% RSD
0.65%
0.05%
Interpretation: The automated method reduces variability by an order of magnitude. The manual method suffers from "fading endpoint" issues common with phenolphthalein in organic solvents.
Validation Workflow Visualization
Figure 2: The validation workflow ensuring data integrity from sample preparation to statistical analysis.
Discussion: The Scientific "Why"
The Causality of Solvent Choice
In Method B, we utilize a Methanol/Water mixture.
Problem: Sulfonic acids are strong acids, but their salts (formed during titration with NaOH) are often organic. In pure water, the organic tail of the molecule may cause the salt to precipitate, trapping unreacted acid and leading to low recovery.
Solution: Methanol acts as a co-solvent, maintaining the solubility of the sulfonate salt, while water ensures the rapid ionization required for a sharp potentiometric jump.
Self-Validating Systems
Automated titration acts as a self-validating system because it records the entire titration curve , not just the endpoint.
Manual: You have one data point (Volume).
Automated: You have hundreds of points (Volume vs. Potential). If the electrode is slow or the stirring is poor, the curve shape changes (becomes noisy or sluggish), alerting the analyst immediately. This is "Quality by Design" (QbD) in action.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]
Benchmarking Precision: Inter-Laboratory Validation Guide for 2-Amino-5-methylbenzene-1,4-disulfonic Acid
Executive Summary 2-Amino-5-methylbenzene-1,4-disulfonic acid (AMBD) is a critical intermediate in the synthesis of azo dyes and specific pharmaceutical scaffolds. Its structural duality—possessing a basic primary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-5-methylbenzene-1,4-disulfonic acid (AMBD) is a critical intermediate in the synthesis of azo dyes and specific pharmaceutical scaffolds. Its structural duality—possessing a basic primary amine and two strongly acidic sulfonic acid groups—renders it highly polar and zwitterionic. This chemical profile creates significant challenges for standard Reversed-Phase HPLC (RP-HPLC), where the molecule typically elutes in the void volume, leading to poor reproducibility and quantitation errors.
This guide presents the results of a multi-site inter-laboratory validation study comparing three analytical methodologies: Ion-Pair HPLC (IP-HPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Potentiometric Nitrite Titration .
Key Finding: While Titration offers the highest precision for bulk assay (>99.5%), it lacks the specificity required for impurity profiling. IP-HPLC is identified as the "Gold Standard" for QC release testing, offering the optimal balance of specificity, robustness, and transferability.
Methodology Landscape: The Three Pillars
To ensure objective comparison, we evaluated the following methodologies across five distinct QC laboratories.
Method A: Ion-Pair HPLC (The Gold Standard)
Mechanism: Uses a cationic ion-pairing reagent (Tetrabutylammonium Hydrogen Sulfate - TBAHS) to form a neutral, hydrophobic complex with the anionic sulfonate groups, allowing retention on a C18 stationary phase.
Pros: Excellent resolution of isomers; robust; standard equipment.
Cons: Long equilibration times; mobile phase is incompatible with Mass Spectrometry (MS).
Method B: Potentiometric Nitrite Titration (The Legacy Alternative)
Mechanism: Classical diazotization of the primary aromatic amine using Sodium Nitrite (
) in an acidic medium, detected potentiometrically.
Pros: Absolute method (no reference standard needed); high precision; low cost.
Cons:Zero specificity . It quantifies any primary aromatic amine, including degradation products and isomers, leading to false-high assay values.
Method C: HILIC-MS (The Modern Approach)
Mechanism: Partitioning of the analyte into a water-enriched layer on a polar stationary phase (e.g., Amide or Silica).[1][2]
Pros: High sensitivity; MS-compatible (no non-volatile salts).
Cons: High sensitivity to sample diluent composition; long equilibration; difficult to transfer between labs due to column aging effects.
Decision Framework: Selecting the Right Method
The following decision tree illustrates the logical selection process based on laboratory requirements and sample stage.
Figure 1: Strategic decision tree for AMBD analysis method selection.
Inter-Laboratory Validation Study: Data Summary
Study Design:
Participants: 5 Laboratories (EU, US, APAC).
Samples: 3 Batches of AMBD (Crude, Crystallized, Reference Standard).
Guideline: Validated according to ICH Q2(R2) principles [1].
Comparative Performance Metrics
Parameter
Method A: IP-HPLC
Method B: Titration
Method C: HILIC
Specificity
High (Resolves 2,5-isomer)
None (Reacts with all amines)
Moderate (Matrix effects)
Linearity ()
> 0.999
N/A (Stoichiometric)
> 0.995
Precision (RSD, n=6)
0.4% - 0.8%
0.1% - 0.2%
1.5% - 2.2%
Inter-Lab Reproducibility
< 1.5%
< 0.5%
> 3.0%
Accuracy (Recovery)
99.2% - 100.8%
100.0% (Bias possible*)
95% - 105%
Robustness
High (pH sensitive)
High
Low (Diluent sensitive)
Note on Titration Accuracy: While titration shows 100% recovery of functional groups, it yielded a 1.2% positive bias compared to HPLC in crude samples because it counted isomeric impurities as the active ingredient.
Interpretation of Data
The data confirms that while Titration (Method B) is superior for precision, it poses a compliance risk for purity determination if isomeric impurities are present. IP-HPLC (Method A) demonstrates the necessary specificity to distinguish AMBD from its 2,5-disulfonic acid isomer, a common synthetic by-product.
Detailed Protocol: Method A (Ion-Pair HPLC)
This protocol was deemed the "Gold Standard" for QC release. It utilizes a self-validating system suitability check.
Reagents & Equipment[3][4][5][6][7]
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm.
Mobile Phase A: 10 mM TBAHS in Water, adjusted to pH 6.0 with dilute NaOH.
Mobile Phase B: Acetonitrile (HPLC Grade).
Detector: DAD/UV at 254 nm (Isosbestic point) and 230 nm.
Causality Explanation (Expert Insight)
Why TBAHS? AMBD is a disulfonic acid. At pH 6.0, it is fully ionized (anionic). The tetrabutylammonium cation (
) pairs with the sulfonate anions, neutralizing the charge and providing a hydrophobic "tail" that interacts with the C18 stationary phase. Without this, the analyte would elute at (void volume).
Why pH 6.0? A pH below 3.0 might protonate the amine excessively, while a pH above 7.0 risks damaging the silica backbone of the column. pH 6.0 balances ionization and column stability.
Step-by-Step Workflow
Preparation of Buffer: Dissolve 3.4 g of TBAHS in 1000 mL water. Adjust pH to 6.0 ± 0.1 using 0.1 N NaOH. Filter through 0.45 µm nylon filter.
Mobile Phase Blend: Mix Buffer:Acetonitrile (85:15 v/v). Note: Isocratic elution is preferred for stability in IP-HPLC.
System Equilibration: Flush column for at least 60 minutes . IP reagents require longer to saturate the stationary phase than standard buffers.
Standard Prep: Dissolve AMBD Reference Standard in water to 0.5 mg/mL. Sonicate for 5 mins.
Figure 2: Validation workflow adhering to ICH Q2(R2) guidelines.
Troubleshooting & Robustness
During the inter-lab study, two critical failure modes were observed:
"Ghost Peaks" in IP-HPLC:
Cause: Impure TBAHS reagent.
Solution: Use only HPLC-grade ion-pair reagents. Perform a blank gradient run daily.
Drifting Retention Times:
Cause: Temperature fluctuations affecting the ion-pair equilibrium.
Solution: Thermostat the column compartment strictly at 30°C. Do not rely on ambient temperature.
Conclusion
For the analysis of 2-Amino-5-methylbenzene-1,4-disulfonic acid , the choice of method depends on the lifecycle stage of the product.
For Raw Material Receipt: Potentiometric Titration is acceptable due to speed and cost, provided the supplier is validated.
For Final Product Release:IP-HPLC (Method A) is mandatory. It is the only method that guarantees the specific quantification of the correct isomer, ensuring the safety and efficacy of the downstream pharmaceutical or dye product.
References
International Council for Harmonisation (ICH). (2023).[4][5][6] Validation of Analytical Procedures Q2(R2). [Link]
Evaluating the economic viability of different synthesis routes for p-Toluidine-2,5-disulfonic acid
This guide evaluates the synthesis of p-Toluidine-2,5-disulfonic acid (4-aminotoluene-2,5-disulfonic acid), a critical intermediate for acid dyes and fluorescent whitening agents. Executive Summary p-Toluidine-2,5-disulf...
Author: BenchChem Technical Support Team. Date: February 2026
This guide evaluates the synthesis of p-Toluidine-2,5-disulfonic acid (4-aminotoluene-2,5-disulfonic acid), a critical intermediate for acid dyes and fluorescent whitening agents.
Executive Summary
p-Toluidine-2,5-disulfonic acid (PTDSA) is a high-value intermediate primarily used in the synthesis of hydrophilic acid dyes and stilbene-based optical brighteners. Its economic viability hinges on balancing regioselectivity (avoiding the 3-isomer) with waste acid management .
This guide compares three distinct synthesis strategies:
Direct Oleum Sulfonation (Liquid Phase): The industrial standard; high yield but high waste load.
Two-Stage Hybrid (Baking + Oleum): Superior purity control; higher energy cost.
SO₃ Gas Sulfonation (Emerging): The "Green" route; high CapEx, low waste.
Part 1: Reaction Pathways & Mechanism
The synthesis of PTDSA involves the introduction of two sulfonic acid groups onto the p-toluidine nucleus. The amino group (
) is an ortho/para director, while the methyl group () is a weak ortho/para director. Since the para position relative to the amine is blocked by the methyl group, sulfonation occurs at the ortho positions (2 and 6).
However, steric hindrance and thermodynamic control dictate the final position. The first sulfonic group enters at position 2 (ortho to amine). The second group must be forced into position 5 (meta to amine, ortho to methyl) using strong oleum or SO₃.
Pathway Visualization
Caption: Reaction pathway showing the progression from p-Toluidine to the 2,5-disulfonic acid target, highlighting the risk of 3-isomer formation.
Part 2: Detailed Synthesis Routes
Route A: Direct Oleum Sulfonation (The Industrial Standard)
This is the "One-Pot" liquid phase method. It is the most common industrial route due to operational simplicity and high throughput.
Mechanism: p-Toluidine is dissolved in sulfuric acid, then treated with fuming sulfuric acid (Oleum) containing 20-65% free SO₃.[1] The high concentration of SO₃ drives the second sulfonation step.
Experimental Protocol (Self-Validating)
Scale: Laboratory (1.0 mole basis)
Dissolution: Charge 100 mL of 100% H₂SO₄ into a sulfonation reactor. Cool to 20°C . Slowly add 107 g (1.0 mol) of molten p-toluidine dropwise over 90 minutes.
Control Point: Maintain temp <30°C to prevent premature charring or oxidation.
Sulfonation: Slowly add 221 mL of 20% Oleum (fuming sulfuric acid) over 2.5 hours.
Exotherm Alert: The reaction is highly exothermic.[2] Cooling jacket efficiency is critical.
Cooking: Heat the mixture to 65°C and hold for 1 hour.
Validation: Take a sample for HPLC.[1] The 2-acid peak should disappear, replaced by the 2,5-acid peak. If 2-acid >2%, add slight excess oleum or extend time.
Quenching: Discharge the sulfonation mass into 820 mL of ice water . The temperature will rise to ~80°C.
Isolation: Cool to 20°C . The product precipitates as a white/grey solid. Filter by suction.[3][1][4]
Yield: ~210 g (moist cake), typically 90-92% theoretical yield .
Pros: High yield, single reactor.
Cons: Generates large volumes of "spent acid" (dilute H₂SO₄ contaminated with organics) requiring expensive treatment.
Route B: Two-Stage Hybrid (Baking + Oleum)
This route separates the mono-sulfonation and di-sulfonation steps. It utilizes the "Baking Process" (solid-state reaction) to create high-purity p-toluidine-2-sulfonic acid first.
Workflow:
Baking: Mix p-toluidine with stoichiometric H₂SO₄. Dry the sulfate salt. Bake at 180-200°C in an oven or rotary kiln.
Result: Pure p-toluidine-2-sulfonic acid (Mono-acid).[1] Water is driven off as steam.
Dissolution & Re-Sulfonation: Dissolve the baked mono-acid in Oleum and heat to introduce the second sulfonic group.
Economic Analysis:
Purity: Higher. The baking step is highly selective for the ortho position (2-acid), minimizing the meta isomers early on.
Energy: Significantly higher due to the high-temperature baking step and solids handling (grinding/transferring).
Viability: Only recommended if the final application (e.g., pharmaceutical grade) requires <0.1% isomer impurities.
Route C: SO₃ Gas Sulfonation (Process Intensification)
A modern approach utilizing falling film reactors or continuous flow micro-reactors using gaseous sulfur trioxide diluted with dry air or nitrogen.
Workflow:
Feed: Molten p-toluidine (or solution in inert solvent like EDC, though solvent-free is preferred for green chemistry).
Reaction: Contact with gaseous SO₃ (3-5% in air) in a falling film reactor.
Aging: Brief holding period to complete the rearrangement.
Economic Analysis:
Waste: Near-zero waste acid. No excess H₂SO₄ is used as a solvent.
CapEx: Very high. Requires specialized SO₃ generation and handling equipment.
Safety: High risk. Runaway reactions are possible without precise heat transfer control.
Part 3: Economic & Performance Comparison
The following table normalizes the costs based on a theoretical production of 1,000 kg of PTDSA.
Metric
Route A: Oleum (Liquid)
Route B: Baking + Oleum
Route C: SO₃ Gas
Raw Material Cost (RMC)
Low (Commodity H₂SO₄/Oleum)
Medium (Energy costs added)
Lowest (Stoichiometric SO₃)
Capital Expenditure (CapEx)
Low (Standard glass-lined reactors)
Medium (Kilns + Reactors)
High (Specialized gas reactors)
Yield
90-92%
85-88% (Losses in transfer)
95-97% (Theoretical)
Isomeric Purity
95-98%
>99%
90-95% (Harder to control)
Waste Treatment Cost
High (3-4 tons waste acid / ton product)
Medium
Very Low
Energy Consumption
Medium (Heating/Cooling)
High (Baking 200°C)
Low (Exothermic heat recovery)
Decision Matrix
Choose Route A for general dye production where cost-per-kg is the primary driver and waste acid treatment infrastructure (e.g., lime neutralization or acid concentration plant) already exists.
Choose Route B for high-purity applications where isomer contamination affects downstream solubility or fluorescence.
Choose Route C for greenfield plants in regions with strict effluent regulations (Zero Liquid Discharge).
Part 4: Waste Management & Sustainability
The economic viability of PTDSA synthesis is often dictated by the Waste Treatment Cost (WTC) .
The "Spent Acid" Problem
Route A produces "Spent Acid" (20-40% H₂SO₄). It cannot be reused directly due to organic contamination (sulfones/tars).
Treatment Options:
Lime Neutralization:
Process: React spent acid with CaO/Ca(OH)₂.
Output: Gypsum (CaSO₄) sludge.
Economics: Low OpEx, but high disposal cost for sludge.
Acid Concentration & Cracking:
Process: Evaporate water to concentrate acid, then thermally crack to regenerate SO₂/SO₃.
Economics: High energy cost, but closes the loop. Viable only for large-scale plants (>50 TPD).
Extraction (Solvent Recovery):
Process: Use solvents (e.g., TBP/Kerosene) to extract organics, allowing acid reuse.
Status: Technically feasible but rarely economical for this specific product alone.
Waste Stream Visualization
Caption: Waste stream management flow, illustrating the critical divergence between disposal (Gypsum) and circular economy (Regeneration).
References
Bayer AG. (1988).[1] Process for preparing p-toluidine-2-sulphonic acid.[1] US Patent 4,717,514. Link
[1][2] Executive Directive Do not dispose of this compound down the drain. While the sulfonic acid groups render 2-Amino-5-methylbenzene-1,4-disulfonic acid highly water-soluble, the aromatic amine core poses potential a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Directive
Do not dispose of this compound down the drain. While the sulfonic acid groups render 2-Amino-5-methylbenzene-1,4-disulfonic acid highly water-soluble, the aromatic amine core poses potential aquatic toxicity and persistence risks.[1][2] The standard operational procedure (SOP) requires neutralization followed by collection for high-temperature incineration .[3]
This guide defines the specific workflow to convert the corrosive free acid into a stable, pH-neutral salt suitable for hazardous waste streams (RCRA compliance).
Chemical Profile & Hazard Identification
Understanding the molecular behavior is a prerequisite for safe disposal.[3] This molecule is a zwitterion with high acidity due to the presence of two sulfonic acid groups counterbalanced by only one weak amino group.[3]
Property
Data
Operational Implication
CAS Number
26585-57-9
Use for waste labeling and inventory tracking.[1][2]
Formula
C₇H₉NO₆S₂
High sulfur content; requires incineration with scrubbers.[1][2][3]
Acidity (pKa)
< 0 (Sulfonic groups)
CORROSIVE .[1][2][3] Solutions will cause immediate burns.[3]
Physical State
Solid (Crystalline)
Dust hazard.[1][2][3] Use local exhaust ventilation (fume hood).[3]
Solubility
High (Water)
Spills will spread rapidly on wet surfaces.[1][2][3]
RCRA Code
D002 (Corrosive)
Must be neutralized if pH < 2 prior to stream assignment.[1][2][3]
Personal Protective Equipment (PPE) Matrix
The primary risks are inhalation of dust during weighing and chemical burns from aqueous solutions.[3]
Respiratory: N95 or P100 respirator if handling dry powder outside a fume hood.[3]
Ocular: Chemical splash goggles (ANSI Z87.1).[3] Safety glasses are insufficient for neutralization procedures due to splash risk.[3]
Recommendation: Double-glove during the neutralization step.[3] The exothermic reaction can heat glassware, and accidental contact with the concentrated acid slurry is dangerous.[3]
Cover the spill with Sodium Carbonate (Soda Ash) or dry sand to prevent acid burns if the floor is damp.[3]
Sweep carefully to avoid dust generation.[3] Place in a hazardous waste bag.
Wash the area with water and soap; test the final rinse water with pH paper to ensure no acidic residue remains.[3]
First Aid
Skin Contact: Immediate flush with water for 15 minutes.[3] Sulfonic acids bind to proteins; do not delay.[3]
Eye Contact: Flush for 15 minutes, lifting eyelids.[3] Seek immediate medical attention (Ophthalmologist).
References
National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4][5]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3] (Identification and Listing of Hazardous Waste). [1][2]
PubChem. Compound Summary: 2-Amino-5-methylbenzene-1,4-disulfonic acid.[1][2][3] National Library of Medicine.[3]
American Chemical Society. Safety in Academic Chemistry Laboratories. (Best practices for organic acid disposal).
Personal protective equipment for handling 2-Amino-5-methylbenzene-1,4-disulfonic acid
Topic: Personal protective equipment for handling 2-Amino-5-methylbenzene-1,4-disulfonic acid Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary 2-Amino-5-methylbenzene-1,4-disulf...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-Amino-5-methylbenzene-1,4-disulfonic acid
Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
2-Amino-5-methylbenzene-1,4-disulfonic acid (often referred to as 4-Amino-toluene-2,5-disulfonic acid) presents a dual-hazard profile common to aromatic sulfonic acids: it is corrosive to tissue due to high acidity and a potential sensitizer due to the amine functionality.[1][2][3][4][5]
This guide provides a self-validating safety protocol for handling this compound in research and scale-up environments. The core directive is Dust Control and Acid Neutralization .
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the mechanism of injury. This compound is not merely an irritant; it is a chemical that can permanently alter tissue structure upon contact.[6][7]
Hazard Class
Mechanism of Action
Critical Risk Zone
Corrosive (Skin/Eye)
The sulfonic acid groups () are strong proton donors.[1] Upon contact with moisture (sweat, mucous membranes), they lower local pH rapidly, causing coagulative necrosis.
Weighing & Transfer: Airborne dust settling on damp skin or eyes.
Respiratory Irritant
Fine particulates (dust) are easily inhaled.[1] The acidic nature damages the alveolar lining.
Open Bench Handling: Handling outside a fume hood.
Sensitization
The aromatic amine moiety can haptenize proteins, potentially leading to allergic dermatitis over repeated exposures.
Glove Removal: Secondary contamination from outer gloves to bare skin.
Critical Verification: Ensure you are handling the correct isomer.
Common Name: 4-Amino-toluene-2,5-disulfonic acid
CAS Registry: Verify against CAS 26585-57-9 (or isomer specific CAS provided by vendor).
[1] * Note: Often confused with the mono-sulfonic acid (CAS 88-44-8), but the disulfonic variant is significantly more acidic and water-soluble.[1]
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of matter.
Table 1: PPE Specifications
Component
Solid State (Powder/Crystals)
Solution State (Aqueous/Organic)
Technical Rationale
Hand Protection
Nitrile (Disposable) Thickness:[1] 0.11 mmCuff: Standard
Nitrile (High-Risk) or Neoprene Thickness:[1] 0.3 mm (or double-glove)Cuff:[1] Extended (over sleeve)
Sulfonic acids are polar; Nitrile offers excellent degradation resistance. Latex is not recommended due to poor acid resistance.
Eye Protection
Chemical Safety Goggles (Indirect Vented or Unvented)
Face Shield + Goggles (If volume > 500mL)
Safety glasses are insufficient.[1] Acidic dust can bypass side shields. Goggles provide a seal against corrosive particulates.
Respiratory
N95 / P100 Respirator (If outside Fume Hood)
Fume Hood (LEV) (Sash at 18 inches)
Inhalation of acidic dust causes immediate respiratory distress.[1] LEV (Local Exhaust Ventilation) is the primary control.
Body Defense
Lab Coat (Buttoned) Cotton/Poly blend
Chemical Apron (Rubber/PVC) Worn over lab coat
Cotton lab coats absorb liquids, holding acid against the skin.[1] An apron provides an impervious barrier for liquid handling.
Part 3: Operational Protocols
Workflow 1: PPE Selection Logic
Use this decision tree to determine the necessary level of protection before beginning work.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and engineering controls.
Workflow 2: Safe Handling & Weighing Protocol
The Danger Zone: The moment of highest risk is transferring the solid from the stock container to the balance. Static electricity can cause the fine powder to "jump" or disperse.
Preparation:
Don PPE (Goggles, Nitrile Gloves, Lab Coat).
Place an anti-static gun or ionizer near the balance if available.
Line the balance area with a disposable absorbent pad (benchkote).
Transfer:
Do not use metal spatulas if possible (avoids potential metal contamination/reaction, though less critical than with azides). Use plastic or glass.
Keep the stock container inside the fume hood. Transfer only the aliquot needed to the balance in a secondary container.
Solubilization (Exothermic Risk):
When dissolving in water or base, add the acid to the solvent slowly.
Note: As a disulfonic acid, it releases heat upon hydration. If neutralizing with a base (e.g., NaOH), expect a significant exotherm.[8] Cool the vessel in an ice bath during neutralization.
Part 4: Emergency Response & Disposal
Decontamination Workflow
In the event of a spill or exposure, immediate action is required to prevent chemical burns.
Figure 2: Emergency response workflow for skin contact and benchtop spills.[1][4][9]
Disposal Protocol
NEVER pour this compound down the drain. It is an organic pollutant and a corrosive agent.[10]
Neutralization:
Collect waste in a dedicated container labeled "Acidic Organic Waste".
If treating a spill: Cover with Sodium Bicarbonate (
) or Sodium Carbonate () .[1] Wait for bubbling ( evolution) to cease.
Packaging:
Transfer neutralized solids/sludge to a sealable container.
Contact your facility's EHS (Environmental Health & Safety) department for pickup.
References
Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid (Isomer Reference).[1] Retrieved from
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from
United States Environmental Protection Agency (EPA). (2023). Substance Details: 1,4-Benzenedisulfonic acid, 2-amino-5-methyl-.[1][11][12][13] Substance Registry Services. Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [1]
Ansell Chemical Resistance Guide. (Permeation & Degradation Data). Nitrile and Neoprene Permeation Times for Organic Acids. Retrieved from